molecular formula C10H9NO3 B104492 Methyl 2-oxoindoline-6-carboxylate CAS No. 14192-26-8

Methyl 2-oxoindoline-6-carboxylate

货号: B104492
CAS 编号: 14192-26-8
分子量: 191.18 g/mol
InChI 键: YFTGUNWFFVDLNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl Oxindole-6-carboxylate is an intermediate used to prepare BIBF 1120, an indolinone as triple angiokinase inhibitors.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGUNWFFVDLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395695
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-26-8
Record name 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14192-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxindole-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxoindoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-OXINDOLE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Methyl 2-oxoindoline-6-carboxylate" CAS number 14192-26-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14192-26-8

This technical guide provides a comprehensive overview of Methyl 2-oxoindoline-6-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

This compound is an indole derivative characterized by a bicyclic structure.[1] It is a solid at room temperature and typically appears as a white to light yellow or light orange powder or crystal. This compound is recognized for its utility as a versatile building block in the creation of more complex molecules.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate[3]
CAS Number 14192-26-8[4]
Molecular Formula C₁₀H₉NO₃[2][4]
Molecular Weight 191.18 g/mol [4][5]
InChI 1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)[4][6]
InChIKey YFTGUNWFFVDLNM-UHFFFAOYSA-N[4][6]
SMILES COC(=O)C1=CC2=C(CC(=O)N2)C=C1[3]
Synonyms 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, 6-(Methoxycarbonyl)-2-indolone, 6-Carbomethoxy-2-Oxindole, Methyl 2-oxindole-6-carboxylate, Oxindole-6-carboxylic acid methyl ester[1]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 184-190°C[7], 208-211°C[8], 210.0 to 214.0°C
Boiling Point 388.1°C at 760 mmHg[7]
Density 1.283 g/cm³[7]
Flash Point 188.5°C[7]
Refractive Index 1.572[7]
Vapor Pressure 3.15E-06 mmHg at 25°C[7]
Appearance White to light yellow to light orange powder/crystal
Purity >98.0% (GC), ≥ 98% (HPLC)[2]

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of Nintedanib.[9] Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[9] It functions by competitively binding to the ATP pocket of fibroblast growth factor receptors (FGFR) 1-3, vascular endothelial growth factor receptors (VEGFR) 1-3, and platelet-derived growth factor receptors (PDGFR) α and β, thereby blocking intracellular signaling.[9]

The oxindole scaffold, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Derivatives of this class have been investigated for a range of pharmacological activities, including potential use in targeting neurological disorders and as enzyme inhibitors.[2][11]

Nintedanib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_cellular Cellular Response PDGFR PDGFR α/β Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) PDGFR->Signaling FGFR FGFR 1-3 FGFR->Signaling VEGFR VEGFR 1-3 VEGFR->Signaling Nintedanib Nintedanib Nintedanib->PDGFR Inhibition Nintedanib->FGFR Inhibition Nintedanib->VEGFR Inhibition Proliferation Fibroblast Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Transformation Myofibroblast Transformation Signaling->Transformation

Nintedanib's mechanism of action.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reduction of a nitro-substituted precursor.

Method 1: Catalytic Hydrogenation

This procedure details the synthesis from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[8]

  • Step 1: Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

  • Step 2: Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Step 3: Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at 50 psi for 2.5 hours at a temperature of 50°C.

  • Step 4: Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

  • Step 5: Concentration: Concentrate the filtrate to dryness.

  • Step 6: Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C. This process yields this compound.[8]

Method 2: Chemical Reduction

This alternative process utilizes sodium hydrosulfite (hydrose) for the reduction.[9]

  • Step 1: Initial Mixture: Add acetic acid (250.0 ml) to dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 gm) at 25-30°C.

  • Step 2: Reagent Addition: Add sodium hydrosulfite (83.9 gm) and water (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.

  • Step 3: Heating: Heat the mixture to 120-125°C and stir for 2 hours.

  • Step 4: Cooling and Neutralization: Cool the mixture to 15-20°C. Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.

  • Step 5: Isolation: Filter the resulting solid, wash with water, and dry to obtain the title compound.

Synthesis_Workflow cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Chemical Reduction M1_Start Methyl 4-(2-methoxy-2-oxoethyl) -3-nitrobenzoate M1_Step1 Dissolve in Acetic Acid Add 10% Pd/C M1_Start->M1_Step1 M1_Step2 Hydrogenation (50 psi H₂) 50°C, 2.5h M1_Step1->M1_Step2 M1_Step3 Filter to remove catalyst M1_Step2->M1_Step3 M1_Step4 Concentrate filtrate M1_Step3->M1_Step4 M1_Step5 Purify with MTBE M1_Step4->M1_Step5 M1_Product This compound M1_Step5->M1_Product M2_Start Dimethyl [4-(methoxycarbonyl) -2-nitrophenyl]propanedioate M2_Step1 Add Acetic Acid, Water, and Sodium Hydrosulfite M2_Start->M2_Step1 M2_Step2 Heat to 120-125°C Stir for 2h M2_Step1->M2_Step2 M2_Step3 Cool to 15-20°C Add Ammonia M2_Step2->M2_Step3 M2_Step4 Filter solid M2_Step3->M2_Step4 M2_Step5 Wash with water and dry M2_Step4->M2_Step5 M2_Product This compound M2_Step5->M2_Product

Synthetic workflows for the target compound.

Spectroscopic Data

Comprehensive characterization data, including ¹H NMR, Mass Spectrometry, and HPLC, are typically provided by suppliers upon purchase.[12]

  • ¹H NMR: Spectral data is available and can be used to confirm the structure of the compound.[6]

  • ¹³C NMR and HRMS: For a derivative, methylthiothis compound, the following has been reported:

    • ¹³C NMR (151 MHz, CDCl₃) δ: 176.73, 165.83, 142.68, 130.89, 129.85, 124.60, 124.41, 110.33, 69.15, 36.23, 15.59.[13]

    • HRMS: Exact mass calculated for C₁₁H₁₁O₃NNaS [M+Na]⁺: 260.03519; found: 260.03458.[13]

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

Table 3: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07Warning H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[4]P261, P264, P272, P280, P301+P312, P302+P352[4]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a well-characterized compound with significant industrial importance, primarily as a key intermediate in the synthesis of the anti-fibrotic and anti-cancer drug Nintedanib. Its synthesis is well-documented, with established protocols for its preparation. The data presented in this guide provides a solid foundation for researchers and chemists working with this versatile molecule.

References

The Synthesis and Structural Elucidation of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure incorporating a lactam and an ester functional group makes it a versatile scaffold for the synthesis of complex molecular architectures. The primary driver for its escalating importance is its role as a key intermediate in the synthesis of Nintedanib (formerly known as BIBF 1120), a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[1][2] The precise and efficient synthesis of this intermediate is therefore a critical aspect of the overall manufacturing process of this life-changing therapeutic agent.

This in-depth technical guide provides a comprehensive overview of the structure and synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of various synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , possesses a planar oxindole core with a methoxycarbonyl group at the 6-position.[3]

Key Physicochemical Properties:

PropertyValue
CAS Number 14192-26-8
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Appearance White to off-white solid
Melting Point 208-211 °C[4]
Solubility Slightly soluble in chloroform and methanol

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, overall yield, and purity requirements. Here, we will explore two of the most prominent and industrially relevant synthetic pathways.

Route 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This multi-step synthesis is a widely employed method that begins with the readily available 4-chloro-3-nitrobenzoic acid. The overall strategy involves the construction of a malonate-substituted nitroaromatic precursor, followed by a reductive cyclization to form the oxindole ring.

Logical Workflow for Route 1:

A 4-Chloro-3-nitrobenzoic acid B Methyl 4-chloro-3-nitrobenzoate A->B Esterification (Methanol, Thionyl Chloride) C Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate B->C Nucleophilic Aromatic Substitution (Dimethyl malonate, K-tert-butoxide) D This compound C->D Reductive Cyclization (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: Synthetic workflow from 4-Chloro-3-nitrobenzoic acid.

Detailed Experimental Protocol for Route 1:

Step 1: Esterification of 4-Chloro-3-nitrobenzoic Acid

  • Rationale: The initial carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in the subsequent steps and to introduce the required ester functionality at the 6-position of the final product. Thionyl chloride is a common and effective reagent for this transformation, proceeding through an acyl chloride intermediate.

  • Procedure: To a solution of 4-chloro-3-nitrobenzoic acid in methanol, slowly add thionyl chloride at room temperature. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude methyl 4-chloro-3-nitrobenzoate is typically used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with Dimethyl Malonate

  • Rationale: This step introduces the carbon framework necessary for the formation of the five-membered ring of the oxindole. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution by the enolate of dimethyl malonate, which is generated in situ using a strong base like potassium tert-butoxide.

  • Procedure: In a suitable aprotic solvent such as DMSO or THF, dimethyl malonate is treated with potassium tert-butoxide at room temperature to form the corresponding enolate. Methyl 4-chloro-3-nitrobenzoate is then added portion-wise, and the reaction is stirred until completion. An acidic workup is performed to neutralize the reaction mixture, followed by extraction with an organic solvent to isolate the desired product, dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

Step 3: Reductive Cyclization

  • Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking one of the ester groups of the malonate moiety, followed by the elimination of a molecule of methanol and decarboxylation to afford the stable lactam ring of the oxindole. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Procedure (using Iron): The malonate derivative from the previous step is dissolved in a mixture of acetic acid and water. Iron powder is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The crude product is then purified by recrystallization to yield this compound.

Route 2: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

This route offers a more convergent approach, starting from a precursor that already contains the necessary carbon skeleton for the oxindole ring. The key transformation is a catalytic hydrogenation that simultaneously reduces the nitro group and effects the cyclization.

Logical Workflow for Route 2:

A Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate B This compound A->B Catalytic Hydrogenation (H2, Pd/C, Acetic Acid)

Caption: Reductive cyclization of a nitroaromatic precursor.

Detailed Experimental Protocol for Route 2:

  • Rationale: This elegant one-pot reaction leverages the power of catalytic hydrogenation. The palladium on carbon catalyst facilitates the reduction of the nitro group to an amine in the presence of hydrogen gas. The acidic solvent (acetic acid) promotes the subsequent intramolecular cyclization of the newly formed amine onto the adjacent ester group, leading to the formation of the oxindole ring with the elimination of methanol.

  • Procedure: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is dissolved in acetic acid in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is then pressurized with hydrogen gas, and the reaction is stirred at a slightly elevated temperature (e.g., 50 °C) until the uptake of hydrogen ceases.[4] After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to afford high-purity this compound.[4]

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 4-Chloro-3-nitrobenzoic AcidRoute 2: From Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Starting Materials 4-Chloro-3-nitrobenzoic acid, Dimethyl malonateMethyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Number of Steps 31
Overall Yield Moderate to GoodHigh (up to 98%)[4]
Key Reagents Thionyl chloride, Potassium tert-butoxide, Iron powderPalladium on Carbon, Hydrogen gas
Scalability GoodExcellent
Advantages Utilizes readily available and inexpensive starting materials.Highly efficient one-pot reaction, high yield, and purity.
Disadvantages Multi-step process, requires isolation of intermediates.The starting material may be more expensive or require synthesis.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with several viable routes available to chemical researchers. The choice between a multi-step approach starting from simple precursors and a more convergent route depends on a variety of factors, including cost, scale, and available resources. The reductive cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate stands out for its efficiency and high yield, making it an attractive option for large-scale production.

As the demand for Nintedanib and other oxindole-based therapeutics continues to grow, further research into the optimization of existing synthetic routes and the development of novel, more sustainable methodologies is warranted. Areas of potential improvement include the use of greener solvents, the development of more active and selective catalysts, and the exploration of continuous flow processes to enhance safety and efficiency. A thorough understanding of the structure and synthesis of this compound, as outlined in this guide, will be invaluable to scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the potent angiokinase inhibitor Nintedanib.[1][2][3] This document details its chemical identity, physical properties, synthesis protocols, and its role in the development of therapeutic agents.

Chemical Identity

  • IUPAC Name: methyl 2-oxo-1,3-dihydroindole-6-carboxylate[4]

  • CAS Number: 14192-26-8[4][5][6]

  • Molecular Formula: C₁₀H₉NO₃[2][5][7]

  • Molecular Weight: 191.18 g/mol [5][7]

Synonyms: [2][4][5][8]

  • 2-Oxoindoline-6-carboxylic Acid Methyl Ester[6]

  • Methyl 2-oxindole-6-carboxylate[4][5]

  • 6-Methoxycarbonyl-2-oxindole[8]

  • 1H-Indole-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester

  • 2-OXO-6-INDOLINECARBOXYLIC ACID METHYL ESTER

  • Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate

  • Methyl oxindole-6-carboxylate[5][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Appearance White to light yellow or light orange powder/crystal[6]
Melting Point 184-190 °C[2][5][10][11]
Boiling Point 388.1 °C at 760 mmHg[2][11]
Density 1.283 ± 0.06 g/cm³ (Predicted)[1][10]
Flash Point 188.5 °C[2][11]
pKa 13.50 ± 0.20 (Predicted)[1][2]
Solubility Chloroform (Slightly), Methanol (Slightly)[1][2]
Purity >98.0% (GC)[6][8]

Role in Synthesis

This compound is a crucial intermediate in the synthesis of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[3][12] Nintedanib is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[12] It functions by targeting key signaling pathways involved in angiogenesis and fibrosis.[2][12]

G Logical Relationship: Synthesis of Nintedanib A This compound B Multi-step Synthesis A->B Key Intermediate C Nintedanib B->C Yields

Role of this compound in Nintedanib Synthesis.

Nintedanib competitively binds to the ATP binding pockets of several receptor tyrosine kinases, thereby inhibiting downstream signaling.[12]

G Signaling Pathways Inhibited by Nintedanib Nintedanib Nintedanib VEGFR VEGFR 1-3 Nintedanib->VEGFR PDGFR PDGFR α/β Nintedanib->PDGFR FGFR FGFR 1-3 Nintedanib->FGFR Other Flt-3, Lck, Lyn, Src Nintedanib->Other Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Migration Cell Migration PDGFR->Migration FGFR->Proliferation FGFR->Migration

Simplified overview of signaling pathways targeted by Nintedanib.

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound from Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate [12]

This process involves the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

Materials:

  • Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • Acetic Acid

  • Palladium on Carbon (10%)

  • Hydrogen Gas

  • Tert-butyl methyl ether

Procedure:

  • Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[1]

  • Add 5.0 g of 10% palladium on carbon catalyst to the solution.[1]

  • Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours, maintaining a reaction temperature of 50 °C and a hydrogen pressure of 50 psi.[1]

  • After the reaction is complete, remove the catalyst by filtration.[1]

  • Concentrate the filtrate to dryness.[1]

  • Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under a vacuum at 100 °C.[1]

  • The resulting product is this compound.[1]

Expected Yield: 28.6 g (98% of theoretical yield).[1]

G Experimental Workflow: Synthesis A Dissolve Reactant in Acetic Acid B Add Pd/C Catalyst A->B C Hydrogenation (50°C, 50 psi, 2.5h) B->C D Filter to Remove Catalyst C->D E Concentrate Filtrate D->E F Dissolve in TBME E->F G Filter and Dry F->G H Final Product G->H

Workflow for the synthesis of this compound.

Safety and Handling

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[5]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[5]

  • Storage: Store in a dry, well-sealed container at room temperature.[1][2]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.

References

Spectroscopic Profile of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for the triple angiokinase inhibitor, Nintedanib. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of novel derivatives. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, along with detailed, generalized experimental protocols for data acquisition.

While a complete, publicly available experimental dataset for this compound is not readily found in the searched scientific literature and databases, this guide presents predicted data based on the compound's structure and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet1HN-H (Amide)
~7.5Doublet1HAr-H
~7.2Singlet1HAr-H
~6.9Doublet1HAr-H
~3.8Singlet3HO-CH₃ (Ester)
~3.5Singlet2H-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~176C=O (Amide)
~166C=O (Ester)
~143Ar-C
~135Ar-C
~125Ar-C
~122Ar-C
~110Ar-C
~108Ar-C
~52O-CH₃ (Ester)
~36-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (Amide)
~1720StrongC=O Stretch (Ester)
~1680StrongC=O Stretch (Amide)
~1620MediumC=C Stretch (Aromatic)
~1290StrongC-O Stretch (Ester)

Sample Preparation: KBr Pellet or Thin Film

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
191.06[M]⁺ (Molecular Ion)
160.05[M - OCH₃]⁺
132.05[M - COOCH₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (typically 8-16 for good signal-to-noise).

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (typically 128 or more, as ¹³C has a low natural abundance).

    • Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and label the peaks in both the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Solid Sample - KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a GC column for volatile samples.

  • Ionization:

    • Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or other suitable detector.

    • The detector generates a signal that is proportional to the abundance of each ion.

  • Data Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Synthesis->IR MS MS Synthesis->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Reporting Reporting Structure_Elucidation->Reporting

Caption: General workflow for spectroscopic analysis.

"Methyl 2-oxoindoline-6-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its core structure, featuring an oxindole moiety, is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its role as a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

A compilation of the general and physical properties of this compound is presented in Table 1. The data has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 14192-26-8[1][3][4][5][6]
Molecular Formula C₁₀H₉NO₃[1][4][7][8]
Molecular Weight 191.18 g/mol [1][2][4][7][8][9]
Appearance White to off-white or light yellow to light orange powder/crystal[5][6]
Melting Point 184-190°C, 208-211°C, 210.0-214.0°C, 212°C[1][2][3][4][5][6]
Boiling Point 388.1°C at 760 mmHg[1][4][5]
Density 1.283 ± 0.06 g/cm³ (Predicted), 1.3 ± 0.1 g/cm³[1][2][3][4][5]
Solubility Slightly soluble in Chloroform and Methanol[1][3]
pKa 13.50 ± 0.20 (Predicted)[1][3]
Flash Point 188.5 ± 27.9 °C[1][4]
Refractive Index 1.572, 1.573[1][4]
Vapor Pressure 3.15E-06 mmHg at 25°C[1][4]
Topological Polar Surface Area 55.4 Ų[9]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While the raw spectra are not provided here, the availability of various spectroscopic analyses is noted.

Spectroscopic TechniqueAvailability
¹H NMR Data available[8][10]
¹³C NMR Data available[10][11]
Mass Spectrometry (MS) Data available[8][10][11]
Infrared Spectroscopy (IR) Data available[8][10][11]

Experimental Protocols

The synthesis of this compound is a key step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its preparation.

Synthesis via Catalytic Hydrogenation

A common method for the synthesis of this compound involves the catalytic hydrogenation of a nitro-substituted precursor.

General Procedure:

  • Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[3]

  • Catalyst Addition: Add 5.0 g of 10% palladium on carbon (Pd/C) catalyst to the solution.[3]

  • Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours. Maintain a reaction temperature of 50°C and a hydrogen pressure of 50 psi.[3]

  • Work-up:

    • Upon completion of the reaction, remove the catalyst by filtration.[3]

    • Concentrate the filtrate to dryness.[3]

    • Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C.[3]

Expected Yield: 28.6 g (98% of the theoretical yield).[3]

Synthesis via Reductive Cyclization

An alternative route involves a reductive cyclization of a dinitro compound.

Experimental Workflow:

G Synthesis of this compound A Methyl 4-chloro-3-nitrobenzoate B Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate A->B Dimethyl malonate, K₂CO₃ C This compound B->C Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Development

This compound is a key intermediate in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor.[3][12] Nintedanib is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[13]

Nintedanib Synthesis Pathway

The synthesis of Nintedanib from this compound involves several steps, including N-acetylation and subsequent condensation reactions.

G Nintedanib Synthesis from this compound A This compound B Methyl 1-acetyl-2-oxoindoline-6-carboxylate A->B Acetic anhydride C Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate B->C Trimethyl orthobenzoate D Nintedanib C->D Multi-step synthesis

Caption: Key steps in the synthesis of Nintedanib starting from this compound.

Mechanism of Action of Nintedanib

Nintedanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. Understanding this mechanism highlights the significance of its precursor, this compound.

G Nintedanib's Inhibition of Signaling Pathways cluster_0 Nintedanib (derived from this compound) cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Effects Nintedanib Nintedanib VEGFR VEGFR Nintedanib->VEGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits PDGFR PDGFR Nintedanib->PDGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth FGFR->TumorGrowth PDGFR->TumorGrowth

Caption: Nintedanib inhibits key receptor tyrosine kinases to block angiogenesis and tumor growth.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, mist, or spray. Wear protective gloves, clothing, and eye/face protection.[14]

  • Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed.[1][14]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[14]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it a valuable building block for complex pharmaceutical agents. The information presented in this guide provides a solid foundation for researchers and scientists working with this important intermediate.

References

"Methyl 2-oxoindoline-6-carboxylate" mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Mechanisms of 2-Oxoindoline Derivatives, with a focus on "Methyl 2-oxoindoline-6-carboxylate" as a key synthetic precursor.

Introduction

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of multi-targeted receptor tyrosine kinase inhibitors.[1][2][3][4] While the molecule itself is not extensively characterized as a standalone bioactive agent, its core 2-oxoindoline (or oxindole) scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. This guide will delve into the mechanisms of action of prominent drugs and clinical candidates derived from this scaffold, with a particular focus on Nintedanib, a blockbuster therapeutic for which this compound is a key starting material. We will also explore other biological activities associated with the 2-oxoindoline core, including its role in anti-inflammatory pathways and the inhibition of transcription factors.

The 2-Oxoindoline Scaffold in Tyrosine Kinase Inhibition: The Case of Nintedanib

The most prominent therapeutic application of the 2-oxoindoline scaffold is in the development of tyrosine kinase inhibitors (TKIs). Nintedanib, a potent anti-fibrotic and anti-angiogenic agent, exemplifies the clinical success of this chemical class.[4]

Mechanism of Action of Nintedanib

Nintedanib functions as a multi-targeted TKI, competitively inhibiting the ATP-binding pocket of several key receptor tyrosine kinases involved in angiogenesis, fibroblast proliferation, and tissue remodeling.[2][4] The primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFR signaling blocks the downstream pathways responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis).

  • Fibroblast Growth Factor Receptors (FGFR 1-3): By blocking FGFR signaling, Nintedanib impedes the proliferation and differentiation of fibroblasts, which are key cell types in the pathogenesis of fibrosis.[4]

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β): Inhibition of PDGFR signaling further contributes to the anti-proliferative effects on fibroblasts and other mesenchymal cells.

The simultaneous inhibition of these receptor families underlies Nintedanib's efficacy in idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[4]

Signaling Pathways Modulated by Nintedanib

The binding of Nintedanib to its target receptors prevents their autophosphorylation and subsequent activation of downstream signaling cascades. A simplified representation of this inhibition is depicted below.

G cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR Proliferation Fibroblast Proliferation FGFR->Proliferation PDGFR PDGFR PDGFR->Proliferation Migration Cell Migration PDGFR->Migration Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits

Caption: Nintedanib's inhibitory action on key receptor tyrosine kinases.

Broader Biological Activities of the 2-Oxoindoline Core

Beyond tyrosine kinase inhibition, the 2-oxoindoline scaffold has been explored for a variety of other biological activities.

Anti-inflammatory Properties

Several studies have reported the synthesis and evaluation of novel 2-oxoindoline derivatives as potent anti-inflammatory agents.[5][6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[5] The proposed mechanism involves the suppression of key inflammatory mediators like COX-2, PGES, and iNOS.[5]

One study identified compound 7i (a 2-oxoindoline derivative) as a particularly potent inhibitor of TNF-α and IL-6 production.[5] This highlights the potential of this scaffold in developing novel treatments for inflammatory diseases.

Inhibition of Transcription Factors

Derivatives of the 2-oxoindoline core have also been identified as inhibitors of specific transcription factors. For instance, certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been developed as inhibitors of Early Growth Response protein 1 (EGR-1).[7] EGR-1 is a transcription factor that plays a role in inflammatory skin diseases like atopic dermatitis by promoting the expression of inflammatory cytokines.[7] These compounds were shown to dose-dependently dissociate the EGR-1-DNA complex, thereby reducing the expression of EGR-1 regulated inflammatory genes in keratinocytes.[7]

Quantitative Data on 2-Oxoindoline Derivatives

Table 1: In Vitro Inhibitory Activity of Nintedanib

Target Kinase IC50 (nM)
VEGFR1 34
VEGFR2 13
VEGFR3 13
FGFR1 69
FGFR2 37
FGFR3 108
PDGFRα 59
PDGFRβ 65

Note: Data is representative and compiled from various sources. Actual values may vary between studies.

Table 2: Anti-inflammatory Activity of 2-Oxoindoline Derivative 7i

Cytokine Inhibition (%) at 10 µM
TNF-α 44.5
IL-6 57.2

Data from a study on LPS-stimulated RAW264.7 macrophages.[5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-oxoindoline derivatives are crucial for reproducible research. Below are representative methodologies based on published studies.

In Vitro Kinase Inhibition Assay (for Nintedanib-like compounds)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

  • Materials: Recombinant human kinase enzymes (e.g., VEGFR, FGFR), appropriate peptide substrates, ATP, test compound (e.g., Nintedanib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent.

    • Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO).

    • Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Detect Kinase Activity D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Macrophage-based Anti-inflammatory Assay
  • Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in macrophages.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 2-oxoindoline test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Determine the viability of the cells after treatment using an MTT assay to rule out cytotoxicity.

    • Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.

Conclusion

This compound serves as a foundational building block for a class of molecules with profound biological effects. While its direct mechanism of action is not the primary focus of research, the 2-oxoindoline core it provides is a versatile scaffold for the design of potent and selective inhibitors of various biological targets. The clinical success of Nintedanib in treating fibrotic diseases and cancer is a testament to the therapeutic potential of this chemical class. Ongoing research continues to uncover new applications for 2-oxoindoline derivatives, particularly in the realm of anti-inflammatory and anti-cancer therapies, making this an exciting and dynamic area of drug discovery.

References

Potential Therapeutic Targets of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key chemical intermediate, most notably recognized for its role in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor.[1] Nintedanib is an established therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer, exerting its effect by targeting signaling pathways involved in angiogenesis and fibrosis.[1][2] While the primary utility of this compound has been as a precursor, its core oxindole scaffold is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse biological activities. This guide explores the potential therapeutic targets of this compound, drawing insights from the known activities of the broader oxindole class of molecules.

The Oxindole Scaffold: A Gateway to Diverse Biological Activity

The oxindole core is a versatile scaffold that has been extensively utilized in the development of inhibitors for a range of therapeutic targets. The inherent structural features of the oxindole ring system allow for modifications that can be tailored to interact with the binding sites of various enzymes and receptors. This has led to the discovery of potent inhibitors of kinases, protein-protein interactions, and enzymes involved in metabolic and inflammatory pathways.

Potential Therapeutic Targets

Based on the established activities of structurally related oxindole derivatives, several potential therapeutic targets can be postulated for this compound and its future analogues.

Tyrosine Kinases

Given that this compound is a direct precursor to Nintedanib, the most logical starting point for investigating its therapeutic potential is in the realm of tyrosine kinase inhibition. Nintedanib is known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

Signaling Pathway

The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and fibrosis.

VEGFR_FGFR_PDGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR->PLCg FGFR->PI3K FGFR->RAS PDGFR->PLCg PDGFR->PI3K PDGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Angiogenesis Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Angiogenesis Oxindole This compound (Potential Target) Oxindole->VEGFR Oxindole->FGFR Oxindole->PDGFR

Caption: Potential inhibition of VEGFR, FGFR, and PDGFR signaling by this compound.

Quantitative Data for Oxindole Derivatives as Kinase Inhibitors

While specific data for this compound is not publicly available, numerous oxindole derivatives have demonstrated potent kinase inhibition.

Compound ClassTarget KinaseIC50 (nM)Reference
3-alkenyl-oxindolesVEGFR-213 - 34[3]
3-alkenyl-oxindolesFGFR-137 - 69[3]
3-alkenyl-oxindolesPDGFR-β59 - 65[3]
Hybrid oxindolesCDK6(pIC50 up to 7.17)[4]
Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It is a key immune checkpoint protein, and its overexpression in tumors leads to an immunosuppressive microenvironment. Several oxindole-based compounds have been identified as potent IDO1 inhibitors.

Signaling Pathway

Inhibition of IDO1 prevents the depletion of tryptophan and the accumulation of kynurenine, thereby restoring T-cell function and promoting an anti-tumor immune response.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell Required for function Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->TCell Inhibits ImmuneSuppression Immune Suppression TumorCell Tumor Cell TumorCell->IDO1 Upregulates Inhibitor This compound (Potential Target) Inhibitor->IDO1 Mcl1_Pathway Mcl1 Mcl-1 BaxBak Bax/Bak Mcl1->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Inhibitor This compound (Potential Target) Inhibitor->Mcl1 Experimental_Workflow Start Start: Compound Synthesis/ Procurement InVitro In Vitro Screening Start->InVitro Biochemical Biochemical Assays (e.g., Kinase Assay) InVitro->Biochemical CellBased Cell-Based Assays (e.g., IDO1 Assay) InVitro->CellBased HitID Hit Identification Biochemical->HitID CellBased->HitID LeadOpt Lead Optimization HitID->LeadOpt SAR InVivo In Vivo Studies HitID->InVivo Promising Hits LeadOpt->InVitro Iterative Design End End: Preclinical Candidate InVivo->End

References

The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate, a heterocyclic compound belonging to the oxindole family, has emerged as a critical starting material in the synthesis of complex pharmaceutical agents. Its unique structural framework makes it an ideal scaffold for the construction of molecules targeting a variety of biological pathways. This technical guide provides an in-depth exploration of the role of this compound as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib.

Chemical and Physical Properties

This compound (CAS No: 14192-26-8) is an off-white to pale yellow crystalline powder.[1] A comprehensive summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₃[2]
Molecular Weight 191.19 g/mol [2]
Melting Point 184-190 °C[2]
Boiling Point 388.1 °C at 760 mmHg[3]
Density 1.283 g/cm³[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Appearance Off-white powder[1]

Role as a Pharmaceutical Intermediate: The Synthesis of Nintedanib

This compound is a crucial building block in the multi-step synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[4][6]

The synthesis of Nintedanib from this compound involves several key transformations, beginning with the formation of an enol ether intermediate, (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[7] This intermediate is then coupled with a second key building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, to yield the final Nintedanib base.[7]

Experimental Protocols

1. Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation and subsequent cyclization of a substituted nitrobenzoate derivative.[8]

  • Starting Material: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

  • Reagents and Conditions:

    • 10% Palladium on carbon (catalyst)

    • Concentrated acetic acid (solvent)

    • Hydrogen gas (50 psi)

    • Reaction Temperature: 50 °C

    • Reaction Time: 2.5 hours

  • Procedure:

    • Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

    • Add 5.0 g of 10% palladium on carbon catalyst to the solution.

    • Hydrogenate the mixture in a hydrogen atmosphere at 50 psi and 50 °C for 2.5 hours.

    • After the reaction is complete, remove the catalyst by filtration.

    • Concentrate the filtrate to dryness.

    • Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100 °C.

  • Yield: 28.6 g (98% of theoretical yield).[8]

2. Synthesis of (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate from this compound

This step involves the N-acetylation and subsequent condensation with an orthoester.

  • Starting Material: this compound

  • Reagents and Conditions:

    • Acetic anhydride

    • Trimethyl orthobenzoate

    • Xylene (solvent)

    • Reaction Temperature: 120-130 °C

    • Reaction Time: 6 hours

  • Procedure:

    • To a suspension of 50 g (0.261 mol) of this compound in 350 ml of isopropyl alcohol, slowly add 33.8 g (0.626 mol) of sodium methoxide powder and stir for 15 minutes.[7]

    • Add 44 g (0.313 mol) of benzoyl chloride and stir at 5 to 10 °C for about 5 hours.[7]

    • Alternatively, a one-pot synthesis can be employed: Add methyl 2-oxoindole-6-carboxylate (20 g, 104.6 mmol), triethyl orthobenzoate (57.2 g, 313.8 mmol), and acetic anhydride (42.7 g, 418.4 mmol) to 200 mL of xylene.[9]

    • Heat the mixture to 120 °C and maintain the temperature for 4 hours.[9]

    • Cool the reaction to room temperature, filter the precipitate, and dry under vacuum at 50 °C for 16 hours.

  • Yield and Purity: Molar yields for this step can vary, with some methods reporting around 78.8% with an HPLC purity of 95.61%.[9]

3. Synthesis of Nintedanib Base

The final step involves the coupling of the enol ether intermediate with the substituted aniline.

  • Starting Materials: (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

  • Conditions: The enol ether is coupled with the second key building block to furnish the Nintedanib base.[7] Detailed conditions for this specific coupling are proprietary and vary across different manufacturing processes.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Molar Yield (%)HPLC Purity (%)Reference
1Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate10% Pd/C, H₂Acetic Acid502.598-[8]
2This compoundAcetic anhydride, Triethyl orthobenzoateXylene120478.895.61[9]
2 (alternative)This compoundAcetic anhydride, Trimethyl orthobenzoateAcetic anhydride120656-[6]

Signaling Pathway of Nintedanib

Nintedanib exerts its therapeutic effect by inhibiting the kinase activity of VEGFR, FGFR, and PDGFR. This inhibition blocks the downstream signaling cascades that are crucial for the proliferation and migration of fibroblasts, as well as for angiogenesis, which are key processes in the pathogenesis of idiopathic pulmonary fibrosis and tumor growth.

Nintedanib_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Cascades cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR->RAS FGFR->PI3K PDGFR->RAS PDGFR->PI3K Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Fibroblast Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Workflow: Synthesis of Nintedanib Intermediate

The following diagram illustrates the key steps in the synthesis of the Nintedanib intermediate starting from this compound.

Synthesis_Workflow cluster_step2 Step 2: Condensation Start This compound Step1_Product Methyl 1-acetyl-2-oxoindoline-6-carboxylate Start->Step1_Product Step1_Reagent Acetic Anhydride Step2_Product (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene) -2-oxoindoline-6-carboxylate Step1_Product->Step2_Product Step2_Reagent Trimethyl Orthobenzoate

References

An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoindoline scaffold is a privileged heterocyclic motif frequently found in natural products and serves as a core structural component in a multitude of biologically active compounds. Within this class, methyl 2-oxoindoline-6-carboxylate has emerged as a critical starting material and key intermediate in the synthesis of potent therapeutic agents. Its versatile structure allows for modifications at various positions, leading to a diverse range of derivatives and analogs with significant pharmacological activities.

Notably, this core is a cornerstone in the development of kinase inhibitors, which are pivotal in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-oxoindoline scaffold has been identified as a potent hinge-binding motif for various protein kinases, leading to the discovery of several FDA-approved drugs. One of the most prominent examples is Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer, for which this compound is a key precursor.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this important class of compounds.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel therapeutic agents. Various synthetic routes have been established, often starting from substituted nitroaromatics.

A common approach involves the reductive cyclization of a substituted nitrophenyl derivative. For instance, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate can be hydrogenated in the presence of a palladium catalyst to yield this compound in high yield.[3] Another method utilizes a multi-step process starting from methyl 4-chloro-3-nitrobenzoate.[1]

Once the core is synthesized, it can be further modified at several positions to generate a library of derivatives. Key reactions include:

  • N-Alkylation/N-Acetylation: The nitrogen atom of the oxindole ring can be readily alkylated or acetylated to introduce various substituents. For example, N-acetylation with acetic anhydride is a common step in the synthesis of precursors for drugs like Nintedanib.[4]

  • Condensation at the C3 Position: The C3 methylene group is highly reactive and can undergo condensation reactions with various aldehydes and ketones to introduce a wide range of substituents. This position is critical for modulating the biological activity of the resulting compounds.

Below is a generalized workflow for the synthesis of 3-substituted this compound derivatives.

G start This compound step1 N-Acetylation (e.g., Acetic Anhydride) start->step1 intermediate1 Methyl 1-acetyl-2-oxoindoline-6-carboxylate step1->intermediate1 step2 Condensation (e.g., with Trimethyl Orthobenzoate) intermediate1->step2 intermediate2 Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate step2->intermediate2 step3 Deacetylation (Base-catalyzed) intermediate2->step3 intermediate3 Methyl (E)-3-(methoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate step3->intermediate3 step4 Reaction with Amine (e.g., Substituted Aniline) intermediate3->step4 final_product 3-Substituted Indolinone Derivative (e.g., Nintedanib) step4->final_product

Caption: Generalized synthetic workflow for 3-substituted indolinone derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases. The 2-oxoindoline scaffold is a key pharmacophore that can effectively target the ATP-binding pocket of kinases.

Receptor Tyrosine Kinase Inhibition

A primary mechanism of action for many 2-oxoindoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. Key RTKs targeted by these compounds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptors (EGFRs): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration.

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs play a role in tumor cell proliferation, survival, and angiogenesis.[1]

The substitution pattern on the 2-oxoindoline ring significantly influences the potency and selectivity of kinase inhibition. Modifications at the C3 position are particularly important for interacting with the kinase active site.

Quantitative Biological Data

The following tables summarize the in vitro activity of selected this compound derivatives and related analogs against various cancer cell lines and kinase targets.

Compound IDModificationTarget Cell LineIC50 (µM)Reference
4a Hydrazine-1-carbothioamide derivative (R=H)HepG210.11 ± 0.98[4]
HCT-11613.43 ± 1.21[4]
A54915.65 ± 1.33[4]
6c Oxadiazole derivative (R=4-Cl)HepG212.31 ± 1.12[4]
HCT-11614.87 ± 1.29[4]
A54917.21 ± 1.54[4]
6 N-substituted-2-oxoindolin benzoylhydrazineHCC827-GR (NSCLC)5.2 ± 0.3
10 N-substituted-2-oxoindolin benzoylhydrazineHCC827-GR (NSCLC)4.9 ± 0.2
25 N-substituted-2-oxoindolin benzoylhydrazineHCC827-GR (NSCLC)4.1 ± 0.4
Compound IDTarget KinaseIC50 (µM)Reference
4a EGFR0.11 ± 0.01[4]
6c VEGFR-20.15 ± 0.01[4]
6 c-MET0.021 ± 0.002
10 c-MET0.011 ± 0.001
25 c-MET0.007 ± 0.001

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds and intermediates.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the reductive cyclization of a nitrobenzoate derivative.[3]

Materials:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

  • Concentrated acetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Tert-butyl methyl ether

Procedure:

  • Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

  • Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours at a reaction temperature of 50 °C and a hydrogen pressure of 50 psi.

  • Upon completion of the reaction, remove the catalyst by filtration.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Dissolve the residue in 150 mL of tert-butyl methyl ether and filter again.

  • Dry the resulting product under vacuum at 100 °C to yield this compound.

Protocol 2: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate

This protocol is a common N-acetylation step.[4]

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • Treat this compound with 17.6 equivalents of acetic anhydride.

  • Heat the mixture at 130 °C for eight hours.

  • Cool the reaction mixture to allow for precipitation.

  • Isolate the precipitated methyl 1-acetyl-2-oxoindoline-6-carboxylate by filtration.

Protocol 3: Synthesis of Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

This protocol describes the condensation at the C3 position.[4]

Materials:

  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate

  • Trimethyl orthobenzoate

  • Acetic anhydride

Procedure:

  • React methyl 1-acetyl-2-oxoindoline-6-carboxylate with trimethyl orthobenzoate in acetic anhydride.

  • Heat the mixture at 120 °C for six hours.

  • After completion of the reaction, concentrate the mixture to dryness.

  • Triturate the residue with petroleum ether to obtain the product.

Signaling Pathways

The therapeutic effects of this compound derivatives as kinase inhibitors are rooted in their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by 2-oxoindoline derivatives blocks these processes, thereby cutting off the blood supply to tumors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Angiogenesis (Proliferation, Migration, Survival) Transcription->Outcome Inhibitor 2-Oxoindoline Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization and activation of its intrinsic tyrosine kinase activity, which in turn triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Aberrant EGFR signaling is a common driver of tumorigenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Cell Proliferation & Survival Transcription->Outcome Inhibitor 2-Oxoindoline Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

c-Met and Hedgehog Signaling Pathways

In addition to VEGFR and EGFR, derivatives of this compound have shown activity against other important cancer-related pathways. The c-Met receptor tyrosine kinase and the Hedgehog (Hh) signaling pathway are implicated in tumor growth, invasion, and metastasis, as well as in the development of drug resistance. The ability to dually inhibit targets such as c-Met and Smoothened (SMO), a key component of the Hh pathway, represents a promising strategy for overcoming resistance to EGFR inhibitors in non-small cell lung cancer.

G cluster_cMet c-Met Pathway cluster_Hh Hedgehog Pathway HGF HGF cMet c-Met HGF->cMet cMet_downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) cMet->cMet_downstream cMet_outcome Invasion, Metastasis, Cell Survival cMet_downstream->cMet_outcome Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO GLI GLI Activation SMO->GLI Hh_outcome EMT, Drug Resistance, Stem Cell Renewal GLI->Hh_outcome Inhibitor Dual c-Met/SMO 2-Oxoindoline Inhibitor Inhibitor->cMet Inhibitor->SMO

Caption: Dual inhibition of c-Met and Hedgehog (SMO) pathways.

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic tractability allows for the generation of diverse libraries of derivatives, leading to the identification of potent and selective modulators of key signaling pathways involved in cancer and other diseases. The structure-activity relationships highlighted in this guide underscore the importance of strategic modifications to the 2-oxoindoline ring system to achieve desired biological activities. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl 2-oxoindoline-6-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective therapeutic agents. Its unique chemical architecture allows for versatile functionalization, leading to compounds that can interact with a variety of biological targets. This technical guide provides an in-depth exploration of this core, with a particular focus on its most prominent derivative, Nintedanib, a multi-kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

Synthesis of the Core and its Derivatives

The synthesis of this compound is a critical first step in the development of drugs like Nintedanib. Several synthetic routes have been established, often involving the cyclization of a substituted nitroaromatic compound.

General Synthesis of this compound

A common method for the synthesis of the core involves the reductive cyclization of a substituted nitrophenyl derivative.

Experimental Protocol:

  • Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. To a solution of dimethyl malonate in a suitable solvent like dimethyl sulfoxide (DMSO), a strong base such as potassium tert-butoxide is added at room temperature. After a period of stirring, methyl 4-chloro-3-nitrobenzoate is added, and the reaction is allowed to proceed for several hours. Acidification with hydrochloric acid, followed by extraction with an organic solvent like methyl tert-butyl ether, yields the desired product.

  • Step 2: Reductive Cyclization to this compound. The diester from the previous step is dissolved in acetic acid. A reducing agent, such as sodium dithionite (hydrose), is added, and the mixture is heated to a high temperature (e.g., 120-125°C) for a couple of hours. After cooling, the product is precipitated by the addition of a base like ammonia, filtered, washed, and dried to yield this compound.[1]

Another described method involves the hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in the presence of a palladium on carbon (Pd/C) catalyst.[2]

Synthesis of Nintedanib from the Core Scaffold

This compound is a key starting material for the multi-step synthesis of Nintedanib.

Experimental Protocol:

  • Step 1: N-Acetylation. The this compound is acetylated at the nitrogen atom using acetic anhydride. This step serves to activate the molecule for the subsequent condensation reaction.

  • Step 2: Condensation with Trimethyl Orthobenzoate. The N-acetylated intermediate is then reacted with trimethyl orthobenzoate in the presence of acetic anhydride. This reaction introduces the phenylmethylene group at the 3-position of the oxindole ring.

  • Step 3: Amine Coupling. The final key step involves the coupling of the intermediate from step 2 with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This reaction is typically carried out in a suitable solvent at an elevated temperature to afford Nintedanib.

Biological Activity and Mechanism of Action

The this compound scaffold is a versatile platform for generating compounds with diverse biological activities. While the core itself may not exhibit potent activity, its derivatives, such as Nintedanib, have demonstrated significant therapeutic effects. Nintedanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This multi-targeted approach is crucial for its efficacy in complex diseases like cancer and fibrosis.

Quantitative Data: Kinase Inhibitory Activity of Nintedanib

The following table summarizes the in vitro inhibitory activity of Nintedanib against its primary kinase targets.

Kinase TargetIC50 (nM)
VEGFR1 34
VEGFR2 13[3]
VEGFR3 13[3]
FGFR1 69[3]
FGFR2 37[3]
FGFR3 108[3]
PDGFRα 59[3]
PDGFRβ 65[3]

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free assay.

Cellular Activity of Nintedanib

Nintedanib's kinase inhibitory activity translates into potent effects at the cellular level, inhibiting key processes involved in angiogenesis and fibrosis.

Cell TypeStimulantProcess InhibitedIC50 (nM)
Human Umbilical Vein Endothelial Cells (HUVECs)VEGFProliferation9
Human Umbilical Artery Smooth Muscle Cells (HUASMCs)PDGF-BBProliferation69
Bovine Retinal PericytesPDGF-BBProliferation79
Human Lung Fibroblasts (from IPF patients)PDGF-BB, FGF-2, VEGFProliferation-

Signaling Pathways

Nintedanib exerts its therapeutic effects by blocking the intracellular signaling cascades initiated by the binding of growth factors to their respective receptors on the cell surface.

VEGFR/FGFR/PDGFR Signaling Cascade

The binding of VEGF, FGF, and PDGF to their receptors leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream pathways that ultimately regulate cell proliferation, migration, survival, and angiogenesis.

G GF Growth Factors (VEGF, FGF, PDGF) Receptor Receptor Tyrosine Kinase (VEGFR, FGFR, PDGFR) GF->Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Nintedanib Nintedanib Nintedanib->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Activates CellularResponse Cellular Responses (Proliferation, Migration, Angiogenesis, Fibrosis) Downstream->CellularResponse

Nintedanib's Mechanism of Action

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds based on the this compound core.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, FGFR1, PDGFRβ)

  • Kinase substrate (specific for the kinase being tested)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the kinase enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Fibroblast Proliferation Assay (BrdU Assay)

This assay measures the effect of a compound on the proliferation of fibroblasts, a key cell type in fibrosis.

Materials:

  • Primary human lung fibroblasts

  • Fibroblast growth medium

  • Growth factor (e.g., PDGF, FGF) to stimulate proliferation

  • Test compound

  • BrdU Cell Proliferation Assay Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed fibroblasts into a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.

  • Treatment: Treat the cells with the growth factor in the presence or absence of the test compound at various concentrations.

  • BrdU Labeling: Add BrdU to the wells and incubate for a period that allows for DNA synthesis (e.g., 2-24 hours).

  • Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA according to the assay kit protocol.

  • Detection: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and then the substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the effect of the compound on cell proliferation relative to the stimulated control.

Experimental Workflow for Antifibrotic Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of antifibrotic agents based on the this compound core.

G Start Methyl 2-oxoindoline- 6-carboxylate Core Synthesis Synthesis of Derivative Library Start->Synthesis KinaseAssay In Vitro Kinase Inhibition Assays (VEGFR, FGFR, PDGFR) Synthesis->KinaseAssay CellAssays Cell-Based Assays (Proliferation, Migration, Myofibroblast Differentiation) KinaseAssay->CellAssays LeadOpt Lead Optimization (SAR Studies) CellAssays->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Models of Fibrosis (e.g., Bleomycin-induced Pulmonary Fibrosis) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxoindoline-6-carboxylate is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including a reactive C3-methylene group, a secondary amine, and an ester functionality, provide multiple points for chemical modification, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of the core molecule, its key reactions, and its application in the construction of diverse heterocyclic systems, including spiro-oxindoles and fused-ring structures. Detailed experimental protocols for key reactions are provided, along with a summary of quantitative data for easy comparison. Furthermore, this guide explores the significance of these synthesized heterocycles, with a particular focus on their applications in drug discovery, exemplified by the potent tyrosine kinase inhibitor, Nintedanib.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic placement of functional groups on the oxindole ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound, with its electron-withdrawing methoxycarbonyl group at the C6 position, serves as a key intermediate in the synthesis of complex heterocyclic systems. This guide will delve into the synthetic utility of this building block, providing researchers and drug development professionals with a detailed resource for its application in the design and synthesis of novel heterocyclic compounds.

Synthesis of this compound

The efficient synthesis of the core building block is paramount for its widespread application. Several synthetic routes to this compound have been reported, with the most common methods involving the reductive cyclization of nitro-aromatic precursors.

Reductive Cyclization of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

A high-yielding and scalable method involves the hydrogenation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. This method typically proceeds in two steps: the synthesis of the propanedioate derivative followed by reductive cyclization.

Experimental Protocol:

  • Step 1: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate: To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), potassium tert-butoxide (52.0 g) is added at 25-30°C. The mixture is cooled to 20-25°C and stirred for 2 hours. Methyl 4-chloro-3-nitrobenzoate (50.0 g) is then slowly added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether.[1]

  • Step 2: Preparation of this compound: The crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) is dissolved in acetic acid (250.0 ml). Hydrose (83.9 g) and water (250.0 ml) are added, and the mixture is heated to 120-125°C for 2 hours. After cooling, the reaction is neutralized with ammonia, and the solid product is filtered, washed with water, and dried to afford this compound.[1]

Catalytic Hydrogenation of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

An alternative high-yield synthesis involves the catalytic hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

Experimental Protocol:

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) is dissolved in concentrated acetic acid (800 mL), and 10% palladium on carbon (5.0 g) is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours. After filtration of the catalyst, the solvent is evaporated, and the residue is purified by recrystallization from tert-butyl methyl ether to yield this compound.[2]

Table 1: Summary of Synthetic Methods for this compound

Starting MaterialKey Reagents and ConditionsYield (%)Reference
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate1. Hydrose, Water, Acetic Acid, 120-125°C2. Ammonia~44[1]
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoateH₂, 10% Pd/C, Acetic Acid, 50°C, 50 psi98[2]

Key Reactions of this compound

The reactivity of this compound is centered around three main positions: the C3-methylene group, the N1-amine, and the C6-ester.

C3-Functionalization via Knoevenagel Condensation

The active methylene group at the C3 position readily undergoes Knoevenagel condensation with various aldehydes and ketones in the presence of a basic catalyst. This reaction is a cornerstone for introducing diverse substituents and serves as a crucial step in the synthesis of many complex heterocyclic systems, including the drug Nintedanib.

Experimental Protocol: Knoevenagel Condensation with an Aldehyde

To a solution of this compound (1 mmol) and an appropriate aldehyde (1 mmol) in ethanol (10 mL), a catalytic amount of a weak base such as piperidine or boric acid (10 mol%) is added.[3][4] The reaction mixture is stirred at room temperature or heated to reflux until completion (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.

Workflow for Knoevenagel Condensation

G start Start: this compound + Aldehyde reagents Add weak base (e.g., piperidine) in solvent (e.g., ethanol) start->reagents reaction Stir at room temperature or reflux reagents->reaction workup Cool and filter precipitate reaction->workup product Product: 3-substituted-2-oxoindoline derivative workup->product

Caption: General workflow for the Knoevenagel condensation.

N-Functionalization

The secondary amine at the N1 position can be readily functionalized through reactions such as acylation and alkylation. This modification is often a necessary step to either protect the nitrogen or to introduce functionalities that can participate in subsequent cyclization reactions.

Experimental Protocol: N-Acetylation

This compound is treated with an excess of acetic anhydride (e.g., 17.6 equivalents) and heated at 130°C for several hours. Upon cooling, the N-acetylated product precipitates and can be isolated by filtration.

Reactions Involving the Ester Group

The methyl ester at the C6 position can undergo standard ester transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. These modifications can be important for improving solubility or for creating a handle for further derivatization.

Application in the Synthesis of Heterocyclic Compounds

This compound is a versatile precursor for a variety of heterocyclic structures, most notably spiro-oxindoles and fused-ring systems.

Synthesis of Spiro-oxindoles

Spiro-oxindoles are a class of compounds where a carbocyclic or heterocyclic ring is fused to the oxindole core at the C3 position through a spiro-carbon. These structures are of significant interest in drug discovery due to their rigid three-dimensional frameworks.

Multicomponent reactions are a powerful tool for the efficient synthesis of complex spiro[indoline-3,4'-pyran] derivatives. A common approach involves the reaction of an isatin derivative (or the corresponding Knoevenagel product), a malononitrile or cyanoacetate, and a 1,3-dicarbonyl compound.

Experimental Protocol: Four-Component Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

A mixture of isatin (1 mmol), malononitrile (1 mmol), a hydrazine derivative (1 mmol), and a dialkyl acetylenedicarboxylate (1 mmol) is stirred in an environmentally benign solvent like water or ethanol, often in the presence of a catalyst. The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, to afford the spiro-pyranopyrazole product in good yield.

Table 2: Examples of Spiro-oxindoles Synthesized from Oxindole Precursors

Spiro-Heterocycle ClassKey ReactantsTypical Catalyst/ConditionsReference
Spiro[indoline-3,4'-pyran]Isatin, Malononitrile, 1,3-Dicarbonyl compoundPiperidine, Ethanol, reflux[5]
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]Isatin, Malononitrile, Hydrazine, Dialkyl acetylenedicarboxylateWater or Ethanol, catalyst[6]
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]Isatin, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Phenyl pyruvic acidWater, Microwave irradiation[2][7]
Spiro[indoline-3,1'-isoquinoline]Isatin, 3-HydroxyphenethylamineEthanol, Triethylamine[7]

Spiro-pyrazolyl oxindoles can be synthesized through multicomponent reactions. For example, the reaction of isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and phenyl pyruvic acid under microwave irradiation in water provides a high yield of the corresponding spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-6'-carboxylic acid.[2][7]

G core This compound knoevenagel Knoevenagel Condensation (with aldehyde/ketone) core->knoevenagel mcr Multicomponent Reaction (with various partners) core->mcr spiro_pyran Spiro[indoline-3,4'-pyran] knoevenagel->spiro_pyran spiro_pyrazole Spiro[indoline-3,4'-pyrazole] mcr->spiro_pyrazole spiro_pyridine Spiro[indoline-3,4'-pyridine] mcr->spiro_pyridine

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.

Conclusion

This compound has proven to be an exceptionally useful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its accessible synthesis and multiple reactive sites allow for the construction of complex molecular scaffolds, including spiro-oxindoles and fused-ring systems, which are of significant interest in medicinal chemistry. The successful development of Nintedanib highlights the potential of heterocycles derived from this core in addressing challenging diseases. This guide provides a foundational resource for chemists in academia and industry to explore the full potential of this compound in the discovery and development of novel bioactive molecules.

References

A Technical Guide to Methyl 2-Oxoindoline-6-Carboxylate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2][3][4] Its chemical structure, featuring an oxindole core with a methoxycarbonyl group at the 6-position, makes it a versatile scaffold for medicinal chemistry. This guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis, and a look into its applications in drug discovery.

Commercial Availability and Suppliers

This compound (CAS No. 14192-26-8) is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs.[1][5][6] The purity of the commercially available compound is typically high, often exceeding 98%.[7][8] Pricing can vary significantly based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

SupplierProduct Number/GradePurityPackagingPrice (USD)Last Updated
Sigma-AldrichSYV00001-1G$2162025-07-31
TCI ChemicalM2799>98.0% (GC)1g$382025-07-31
Hebei Chuanghai Biotechnology Co., Ltd.-99%Per KG$10.002025-07-24
Henan Aochuang Chemical Co.,Ltd.-98%Per kgRequest Quote2025-07-24
A B Enterprises (IndiaMART)--Per gram₹ 375-
Amitychem (ECHEMI)Pharmaceutical Grade99%-Request Quote-
Zhejiang ZETian Fine Chemicals Co., Ltd. (ECHEMI)Pharmaceutical Grade99%-Request Quote-
HANGZHOU LEAP CHEM CO., LTD. (ECHEMI)-99.00%-Request Quote-
Shanghai Lonwin Chemical Co.,Ltd. (ECHEMI)Pharmaceutical Grade99%-Request Quote-

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for the latest pricing and availability.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols extracted from publicly available documents.

Protocol 1: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate[1]

This protocol involves the hydrogenation of a nitro-diester precursor, leading to a reductive cyclization to form the oxindole ring.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup Dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in acetic acid Dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in acetic acid Add 10% Palladium on carbon catalyst Add 10% Palladium on carbon catalyst Dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in acetic acid->Add 10% Palladium on carbon catalyst Hydrogenate at room temperature (50 °C) under 50 psi H2 for 2.5 hr Hydrogenate at room temperature (50 °C) under 50 psi H2 for 2.5 hr Add 10% Palladium on carbon catalyst->Hydrogenate at room temperature (50 °C) under 50 psi H2 for 2.5 hr Filter to remove catalyst Filter to remove catalyst Hydrogenate at room temperature (50 °C) under 50 psi H2 for 2.5 hr->Filter to remove catalyst Concentrate filtrate to dryness Concentrate filtrate to dryness Filter to remove catalyst->Concentrate filtrate to dryness Dissolve residue in tert-butyl methyl ether Dissolve residue in tert-butyl methyl ether Concentrate filtrate to dryness->Dissolve residue in tert-butyl methyl ether Filter and dry under vacuum at 100 °C Filter and dry under vacuum at 100 °C Dissolve residue in tert-butyl methyl ether->Filter and dry under vacuum at 100 °C This compound This compound Filter and dry under vacuum at 100 °C->this compound

Caption: Workflow for the synthesis of this compound via reductive cyclization.

Detailed Steps:

  • 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate was dissolved in 800 mL of concentrated acetic acid.

  • 5.0 g of 10% palladium on carbon catalyst was added to the solution.

  • The reaction mixture was hydrogenated in a hydrogen atmosphere at a reaction temperature of 50 °C and a hydrogen pressure of 50 psi for 2.5 hours.

  • Upon completion of the reaction, the catalyst was removed by filtration.

  • The filtrate was concentrated to dryness.

  • The residue was dissolved in 150 mL of tert-butyl methyl ether, filtered again, and dried under vacuum at 100 °C.

  • The resulting product was this compound in a yield of 28.6 g (98% of the theoretical yield).

Protocol 2: Improved Process for Preparation[2]

This protocol describes a multi-step synthesis starting from methyl 4-chloro-3-nitrobenzoate.

Synthesis Pathway:

G A Methyl 4-chloro-3-nitrobenzoate (Formula-3) B Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (Formula-2) A->B Dimethyl malonate, K-tert-butoxide, DMSO C This compound (Formula-1) B->C Acetic acid, Hydrose, Water, Heat; then Ammonia

Caption: Multi-step synthesis pathway for this compound.

Detailed Steps:

  • Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (Formula-2)

    • To a mixture of dimethyl malonate (52.0 gm) in dimethyl sulfoxide (150.0 ml), add potassium tert-butoxide (52.0 gm) at 25-30°C.

    • Cool the mixture to 20-25°C and stir for 2 hours.

    • Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (Formula-3, 50.0 gm) to the mixture at 20-25°C and stir for 2 hours.

    • Add hydrochloric acid to the mixture at 20-25°C.

    • Add sodium chloride (20.0 gm) and methyl tert-butyl ether (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.

    • Distill off the organic layer at below 50°C to obtain the title compound (Yield: 53.0 gm).

  • Step 2: Preparation of this compound (Formula-1)

    • To the compound of formula-2 (50.0 gm), add acetic acid (250.0 ml) at 25-30°C.

    • Add Hydrose (83.9 gm) and water (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.

    • Heat the mixture to 120-125°C and stir for 2 hours.

    • Cool the mixture to 15-20°C.

    • Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.

    • Filter the solid, wash with water, and dry to get the title compound (Yield: 22.0 gm).

Further Reactions and Applications

This compound is a crucial starting material for the synthesis of more complex molecules, particularly Nintedanib. The oxindole nitrogen can be acylated, and the C3 methylene group can undergo condensation reactions.

N-Acetylation of this compound

A common subsequent reaction is the N-acetylation using acetic anhydride.[9][10]

Logical Relationship:

G A This compound C Methyl 1-acetyl-2-oxoindoline-6-carboxylate A->C High boiling aromatic hydrocarbon solvent, Heat B Acetic Anhydride B->C High boiling aromatic hydrocarbon solvent, Heat

Caption: N-Acetylation of the starting material.

This N-acetylated intermediate can then be further reacted, for example, with trimethyl orthobenzoate, to construct the core structure of Nintedanib.[9][10] The development of efficient, high-yield, one-pot procedures for these transformations is an active area of research to streamline the manufacturing process of the final active pharmaceutical ingredient.[10]

Conclusion

This compound is a commercially accessible and highly valuable building block for the pharmaceutical industry. The availability of multiple suppliers ensures a stable supply chain for research and development activities. The well-documented synthetic protocols, including improved and scalable processes, facilitate its preparation in the laboratory and at an industrial scale. Its central role in the synthesis of Nintedanib underscores its importance in the development of treatments for serious fibrotic and oncological diseases. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

References

Methodological & Application

Synthesis of Nintedanib: Application Notes and Protocols Utilizing Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. This document provides detailed application notes and experimental protocols for the synthesis of Nintedanib, commencing from the key starting material, Methyl 2-oxoindoline-6-carboxylate. The synthesis involves the preparation of two key intermediates, which are subsequently coupled to yield the final active pharmaceutical ingredient.

Introduction

The synthesis of Nintedanib can be efficiently achieved through a convergent pathway that involves the preparation of two key building blocks: (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2) . These intermediates are then coupled, followed by deacetylation, to form Nintedanib. This methodology offers a robust and scalable route for the production of Nintedanib.

Signaling Pathway of Nintedanib

Nintedanib exerts its therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) that play a crucial role in the pathogenesis of fibrotic diseases and cancer.[1][2] It competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[1][3][4]

Nintedanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) VEGFR->Downstream P FGFR->Downstream P PDGFR->Downstream P Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis Downstream->Proliferation

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.

Experimental Protocols

Synthesis of (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)

This procedure involves the reaction of this compound with triethyl orthobenzoate in the presence of acetic anhydride.

Synthesis_Intermediate_1 cluster_reactants Reactants cluster_process Process cluster_product Product start This compound reaction Reaction at 110-120°C start->reaction reagent1 Triethyl orthobenzoate reagent1->reaction reagent2 Acetic anhydride reagent2->reaction workup Cooling, Filtration & Washing reaction->workup product (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate workup->product

Caption: Synthesis workflow for Intermediate 1.

Materials:

ReagentMolar Mass ( g/mol )
This compound191.18
Triethyl orthobenzoate222.29
Acetic anhydride102.09
Xylene-

Procedure:

  • To a reaction flask, add this compound (20 g, 104.6 mmol), triethyl orthobenzoate (57.2 g, 313.8 mmol), acetic anhydride (42.7 g, 418.4 mmol), and 200 mL of xylene.

  • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid.

  • Wash the solid with a suitable solvent (e.g., xylene or a mixture of toluene and ethyl acetate) and dry under vacuum at 50°C for 16 hours to yield the product.

Quantitative Data:

ParameterValueReference
Molar Yield78.8% - 82.4%[5]
HPLC Purity>99%[5]
Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)

This synthesis is a multi-step process starting from N-methyl-4-nitroaniline.

Synthesis_Intermediate_2 cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Reduction start N-methyl-4-nitroaniline step1_product 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide start->step1_product reagent1 Chloroacetyl chloride reagent1->step1_product step2_product N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide step1_product->step2_product reagent2 1-Methylpiperazine reagent2->step2_product product N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide step2_product->product reagent3 Hydrogenation (Pd/C) or Hydrazine Hydrate/FeCl3 reagent3->product

Caption: Synthesis workflow for Intermediate 2.

Materials:

ReagentMolar Mass ( g/mol )
N-methyl-4-nitroaniline152.15
Chloroacetyl chloride112.94
1-Methylpiperazine100.16
Toluene-
Isopropanol-
Palladium on carbon (10%)-
Hydrazine hydrate50.06
Ferric chloride (anhydrous)162.20
Ethanol-

Procedure:

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • Dissolve N-methyl-4-nitroaniline in a suitable solvent like ethyl acetate.

  • Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 20-25°C).

  • Heat the mixture to 50-55°C and stir for approximately 2 hours.

  • After completion, the reaction mixture can be washed with water and the organic layer is used in the next step.

Step 2: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

  • To the solution from Step 1, add 1-methylpiperazine dropwise.

  • Heat the reaction mixture to 45-55°C and stir for several hours.

Step 3: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

  • Method A: Catalytic Hydrogenation

    • Dilute the organic layer from Step 2 with isopropanol.

    • Add palladium on carbon (10%) catalyst.

    • Hydrogenate the mixture under 1 bar of hydrogen pressure at 20°C overnight.[1][6]

    • Filter the catalyst and concentrate the filtrate.

    • The product can be crystallized from a suitable solvent like ether.

  • Method B: Reduction with Hydrazine Hydrate

    • Dissolve the nitro compound from Step 2 in ethanol.

    • Add hydrazine hydrate, activated carbon, and anhydrous ferric chloride.[7]

    • Heat the mixture to reflux (60-80°C) for 3.5-6 hours.[7]

    • After completion, the reaction mixture is worked up to isolate the product.

Quantitative Data:

ParameterValueReference
Overall Yield70.5% - 98%[1][6][7]
Synthesis of Nintedanib

This final step involves the coupling of Intermediate 1 and Intermediate 2.

Synthesis_Nintedanib cluster_reactants Reactants cluster_process Process cluster_product Product int1 (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate coupling Coupling Reaction (DMF/Methanol, Reflux) int1->coupling int2 N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide int2->coupling deacetylation Deacetylation (in situ) coupling->deacetylation purification Crystallization deacetylation->purification product Nintedanib purification->product

Caption: Final synthesis and purification of Nintedanib.

Materials:

ReagentMolar Mass ( g/mol )
(Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate365.38
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide262.35
N,N-Dimethylformamide (DMF)-
Methanol-

Procedure:

  • Add Intermediate 1 and Intermediate 2 to a mixed solvent of N,N-dimethylformamide and anhydrous methanol.[3]

  • Heat the mixture to reflux and maintain for approximately 8 hours.[3] The coupling and in-situ deacetylation occur during this step.

  • Cool the reaction solution to 20°C or lower and stir for 4 hours to allow for precipitation.

  • Filter the solid product.

  • Wash the filter cake with methanol and dry to obtain crude Nintedanib.

Purification:

  • The crude Nintedanib can be purified by recrystallization from methanol to achieve high purity.[6]

Quantitative Data:

ParameterValueReference
Molar Yield91.6%[3]
HPLC Purity>99.9%[3]
Melting Point241-243°C[8]
Mass Spectrum (EI)m/z 540 (M+H)[8]

1H NMR (DMSO-d6): δ 11.94 (s, 1H), 8.36 (s, 1H), 7.96 (dd, J=11.9, 5.0Hz, 2H), 7.67 (d, J=8.1Hz, 1H), 7.16 (ddd, J=26.9, 22.1, 7.0Hz, 5H), 6.85 (d, J=8.6Hz, 2H), 6.61 (d, J=8.7Hz, 2H), 3.90 (s, 3H), 2.99 (s, 3H), 2.65 (s, 2H), 2.50–2.30 (m, 8H), 2.20 (s, 3H).[9]

Conclusion

The synthetic route to Nintedanib starting from this compound is a well-established and efficient process. The protocols outlined in this document, based on published literature, provide a detailed guide for the synthesis of this important pharmaceutical agent. Adherence to the specified reaction conditions and purification procedures is crucial for obtaining high-purity Nintedanib suitable for research and development purposes.

References

Application Notes and Protocols: Reaction of Methyl 2-oxoindoline-6-carboxylate with Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of methyl 2-oxoindoline-6-carboxylate with triethyl orthobenzoate. This reaction is a critical step in the synthesis of key pharmaceutical intermediates, most notably for the production of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis. The reaction proceeds via a Knoevenagel-type condensation, facilitated by the in-situ N-acetylation of the oxindole ring, to yield methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. This guide offers a comprehensive overview of the reaction, including its mechanism, detailed experimental procedures, and quantitative data.

Introduction

The condensation of 2-oxoindoles at the C3 position is a fundamental transformation in synthetic organic chemistry, enabling the construction of a diverse array of heterocyclic compounds with significant biological activity. The reaction between this compound and triethyl orthobenzoate, typically in the presence of acetic anhydride, is a robust method for the synthesis of 3-substituted oxindole derivatives. The resulting product, an enol ether, is a versatile intermediate for further functionalization.

The N-acetylation of the oxindole nitrogen by acetic anhydride is crucial for the activation of the C3 methylene group, thereby promoting the condensation with the orthoester. This reaction is a key transformation in the industrial synthesis of Nintedanib.

Reaction Mechanism

The reaction proceeds through a Knoevenagel condensation pathway. The key steps are:

  • N-Acetylation: The nitrogen atom of the this compound is first acetylated by acetic anhydride. This increases the acidity of the protons at the C3 position.

  • Enolization: In the presence of a base (which can be the acetate ion from acetic anhydride or another basic species), the N-acetylated oxindole undergoes deprotonation at the C3 position to form an enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of triethyl orthobenzoate.

  • Elimination: Subsequent elimination of two molecules of ethanol and a proton leads to the formation of the stable enol ether product.

Experimental Protocols

Two representative protocols for the synthesis of methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate are provided below, based on established literature.

Protocol 1: Acetic Anhydride as Solvent

This protocol utilizes acetic anhydride as both the acetylating agent and the solvent.

Materials:

  • This compound

  • Triethyl orthobenzoate

  • Acetic anhydride

Procedure:

  • To a reaction flask, add this compound (1.0 eq), triethyl orthobenzoate (2.8 eq), and acetic anhydride (10 vol).

  • Heat the reaction mixture to 110°C.

  • Maintain the temperature and stir for 4 hours.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Isolate the solid product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol).

  • Dry the product under vacuum at 50°C for 16 hours.

Protocol 2: High-Boiling Point Solvent

This protocol employs a high-boiling point solvent, such as xylene, which can be advantageous for temperature control and downstream processing.

Materials:

  • This compound

  • Triethyl orthobenzoate

  • Acetic anhydride

  • Xylene

Procedure:

  • Suspend this compound (1.0 eq) in xylene (10 vol).

  • Add acetic anhydride (3.0 eq) to the suspension.

  • Heat the mixture to 110-120°C.

  • Slowly add triethyl orthobenzoate (2.0 eq) to the reaction mixture.

  • Continue to heat and stir the reaction for 4 hours.

  • Cool the reaction mixture to room temperature to allow for product crystallization.

  • Isolate the crystalline product by filtration.

  • Wash the solid with a suitable solvent (e.g., xylene or an ethanol/xylene mixture).

  • Dry the product under vacuum.

Data Presentation

The following tables summarize quantitative data from representative experiments.

Table 1: Reactant Quantities and Yields

ProtocolStarting Material (Mass, Molar Eq.)Triethyl Orthobenzoate (Molar Eq.)Acetic Anhydride (Molar Eq. or Volume)Solvent (Volume)Product Yield (Molar)
115 g (1.0)2.8150 mLNone76.8%
220 g (1.0)2.03.0Xylene (200 mL)80.9% - 82.4%

Table 2: Reaction Conditions

ProtocolTemperature (°C)Reaction Time (hours)
11104
2110-1204

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product A This compound P + A->P B Triethyl Orthobenzoate B->P C Acetic Anhydride C->P D Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate P->D Heat

Caption: Overall reaction scheme.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Charge reactants to flask heat Heat to reaction temperature (110-120°C) start->heat react Stir for 4 hours heat->react cool Cool to room temperature react->cool filter Filter the precipitate cool->filter wash Wash the solid filter->wash dry Dry under vacuum wash->dry end Obtain final product dry->end

Caption: General experimental workflow.

Safety and Handling

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethyl orthobenzoate is an irritant. Avoid contact with skin and eyes.

  • Xylene is flammable and harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

  • The reaction should be conducted with appropriate engineering controls and safety precautions.

Conclusion

The reaction of this compound with triethyl orthobenzoate in the presence of acetic anhydride is an efficient and scalable method for the synthesis of a key precursor to Nintedanib. The protocols provided herein are robust and have been well-documented in the literature. Careful control of reaction temperature and stoichiometry is recommended to ensure high yields and purity of the desired product.

Application Note: Protocol for N-acetylation of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acetylation is a fundamental chemical transformation in organic synthesis, crucial for the functionalization of amine-containing compounds. In pharmaceutical development, the N-acetylation of heterocyclic scaffolds is a key step in the synthesis of various active pharmaceutical ingredients (APIs). Methyl 2-oxoindoline-6-carboxylate is a vital intermediate in the synthesis of several targeted therapies, including tyrosine kinase inhibitors like nintedanib.[1] The addition of an acetyl group to the nitrogen atom of the oxindole ring can alter the molecule's electronic properties, solubility, and reactivity, making this a critical modification for subsequent synthetic steps. This document provides a detailed protocol for the N-acetylation of this compound using acetic anhydride.

Reaction Principle

The N-acetylation of this compound proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically performed at elevated temperatures to overcome the lower nucleophilicity of the amide nitrogen within the oxindole ring system. Acetic acid is generated as a byproduct. While catalysts like pyridine or DMAP are often used for acetylations, this protocol, adapted from established large-scale syntheses, utilizes an excess of acetic anhydride which also serves as the reaction medium.[2][3]

Experimental Protocol

This protocol is based on procedures reported in the synthesis of nintedanib intermediates.[2][3]

Materials:

  • This compound

  • Acetic anhydride ((CH₃CO)₂O)[4]

  • Toluene

  • Petroleum ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a significant molar excess of acetic anhydride (approximately 17-18 eq) to the flask.[2][3] The acetic anhydride will serve as both the acetylating agent and the solvent.

  • Reaction Conditions: Heat the reaction mixture to 130°C and stir for 8 hours.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate, is expected to precipitate out of the solution.[2]

  • Isolation: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a suitable solvent, such as petroleum ether, to remove residual acetic anhydride and acetic acid.[2]

  • Drying: Dry the purified product under vacuum to obtain Methyl 1-acetyl-2-oxoindoline-6-carboxylate.

Work-up and Purification Notes:

  • For general acetylation work-ups where the product does not precipitate, the reaction is typically quenched by the careful addition of water or methanol to consume excess acetic anhydride.[5]

  • The reaction mixture can then be diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid), and brine.[5]

  • The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[5]

  • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[6]

Data Presentation

The following table summarizes the quantitative data for the N-acetylation reaction based on a reported large-scale synthesis.[2][3]

ParameterValueReference
Starting MaterialThis compound[2][3]
Acetylating AgentAcetic Anhydride[2][3]
Molar Ratio (Agent:Substrate)~17.6 : 1[2][3]
SolventAcetic Anhydride (neat)[2][3]
Reaction Temperature130°C[2][3]
Reaction Time8 hours[2][3]
Product IsolationPrecipitation upon cooling[2]
Yield73%[2][3]

Visualizations

Chemical Reaction Scheme:

reaction_scheme sub This compound plus1 + arrow sub->arrow reag Acetic Anhydride (Excess) reag->arrow prod Methyl 1-acetyl-2-oxoindoline-6-carboxylate plus2 + byprod Acetic Acid arrow->prod arrow->byprod conditions 130°C, 8h

N-acetylation of this compound.

Experimental Workflow Diagram:

workflow arrow -> start Combine this compound and excess Acetic Anhydride in flask heat Heat mixture to 130°C and stir for 8 hours start->heat monitor Monitor reaction by TLC heat->monitor cool Cool reaction mixture to room temperature monitor->cool  Reaction  Complete precipitate Precipitation of product occurs cool->precipitate filter Isolate solid product by vacuum filtration precipitate->filter wash Wash solid with petroleum ether filter->wash dry Dry product under vacuum wash->dry end Obtain pure Methyl 1-acetyl- 2-oxoindoline-6-carboxylate dry->end

References

Application of "Methyl 2-oxoindoline-6-carboxylate" in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a heterocyclic organic compound that has garnered significant attention in the field of oncology drug discovery. While not typically used as a therapeutic agent in its own right, it serves as a crucial starting material and key intermediate for the synthesis of a variety of biologically active molecules, most notably Nintedanib (formerly known as BIBF 1120).[1][2][3][4] Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[3] This document provides a detailed overview of the application of this compound in cancer research, focusing on its role in the development of targeted therapies.

Core Application: A Scaffold for Kinase Inhibitors

The primary application of this compound in cancer research is as a foundational chemical scaffold for the synthesis of multi-targeted tyrosine kinase inhibitors. The 2-oxoindoline core is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the ATP-binding site of various kinases.

Nintedanib: A Case Study

Nintedanib is a prime example of a potent anti-cancer agent derived from this compound.[3] It functions as a triple angiokinase inhibitor, targeting the following key receptor tyrosine kinases (RTKs):

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and survival, as well as angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a role in tumor growth, angiogenesis, and the recruitment of stromal cells that support the tumor microenvironment.

By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks their activation and downstream signaling cascades, thereby inhibiting tumor growth and progression.[3]

Signaling Pathways

The anti-cancer effects of compounds derived from this compound, such as Nintedanib, are mediated through the inhibition of key signaling pathways that drive tumorigenesis.

Signaling_Pathways cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR Nintedanib Nintedanib (derived from Methyl 2-oxoindoline-6-carboxylate) Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Nintedanib signaling pathway inhibition.

Quantitative Data

The following table summarizes the in vitro activity of Nintedanib against key kinases and its anti-proliferative effects on various cancer cell lines. It is important to note that this data pertains to a derivative of this compound, not the compound itself.

Target KinaseIC50 (nM)Cancer Cell LineCell TypeIC50 (nM)
VEGFR134HUVECEndothelial13
VEGFR213A549Lung790
VEGFR313Calu-6Lung1200
FGFR169HT-29Colon>10000
FGFR237Caki-1Kidney8700
FGFR3108MDA-MB-231Breast>10000
PDGFRα59
PDGFRβ65

Data is illustrative and compiled from various sources for Nintedanib.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-cancer properties of compounds derived from this compound are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions start->prepare_reagents add_components Add Components to 384-well Plate: 1. Test Compound 2. Kinase prepare_reagents->add_components pre_incubation Pre-incubate at Room Temperature add_components->pre_incubation initiate_reaction Initiate Reaction by Adding ATP and Substrate pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add Serial Dilutions of Test Compound incubate_24h->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT Reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze Data and Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Synthesis of an Idiopathic Pulmonary Fibrosis Drug Intermediate: Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 2-oxoindoline-6-carboxylate as a key starting material in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1] This document outlines detailed experimental protocols for the synthesis, presents quantitative data on the biological activity of Nintedanib, and illustrates the key signaling pathways involved in the pathogenesis of IPF and the mechanism of action of Nintedanib.

Introduction to this compound in IPF Drug Synthesis

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function.[2] Nintedanib is an approved oral therapy that slows the progression of IPF.[2] It functions as a triple angiokinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[3][4] The synthesis of Nintedanib is a multi-step process where this compound serves as a critical structural precursor, providing the core oxindole moiety of the final drug molecule.[1][5] The purity and quality of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient.[6][1]

Quantitative Data: Biological Activity of Nintedanib

The following tables summarize the in-vitro potency of Nintedanib against key receptor tyrosine kinases and its inhibitory effects on cellular processes central to the progression of IPF.

Table 1: In-vitro Kinase Inhibition Profile of Nintedanib

Target KinaseIC₅₀ (nM)
VEGFR134[7][4]
VEGFR213[7][4]
VEGFR313[7][4]
FGFR169[7][4]
FGFR237[7][4]
FGFR3108[7][4]
PDGFRα59[7][4]
PDGFRβ65[7][4]
FLT326[4]
Lck16[4]
Src156[4]

Table 2: Inhibitory Effects of Nintedanib on Fibroblast Functions

Cellular ProcessCell TypeStimulusNintedanib ConcentrationObserved Effect
ProliferationHuman Tenon's Fibroblasts (HTF)TGF-β1 (5 ng/mL)0.1, 0.5, 1 µMDose-dependent inhibition of proliferation.[8]
ProliferationHuman Lung Fibroblasts (IPF)PDGF-BB, bFGF, VEGFNot specifiedPrevention of pro-proliferative effect.[9]
MigrationHuman Tenon's Fibroblasts (HTF)TGF-β1 (5 ng/mL)1 µMAbrogation of accelerated wound closure.[8]
Myofibroblast DifferentiationHuman Lung Fibroblasts (IPF)TGF-β1 (10 ng/mL)IC₅₀ ≈ 144 nMInhibition of α-smooth muscle actin (α-SMA) mRNA expression.[10]
Collagen SecretionHuman Lung Fibroblasts (IPF)TGF-β1 (5 ng/mL)1 µMSignificant prevention of TGF-β-induced collagen secretion.[9]
Collagen Fibril AssemblyPurified Collagen INot applicableDose-dependentDelayed fibril formation.[11]

Experimental Protocols

The synthesis of Nintedanib from this compound involves a multi-step chemical process. The following protocols are compiled from various sources to provide a detailed methodology.

Protocol 1: Synthesis of (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

This two-step, one-pot procedure involves the N-acetylation of this compound followed by a condensation reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Xylene

  • Trimethyl orthobenzoate

  • Toluene

  • Ethyl acetate

Procedure:

  • N-Acetylation: In a reaction vessel, suspend this compound (e.g., 20g, 104.6 mmol) in xylene (200 mL).[6]

  • Add acetic anhydride (e.g., 32.0g, 313.8 mmol) to the suspension.[6]

  • Heat the mixture to 120°C and maintain for approximately 4 hours.[6]

  • Condensation: To the same reaction mixture, add trimethyl orthobenzoate (e.g., 46.9g, 209.2 mmol).[12]

  • Continue heating at 120-130°C for an additional 2-6 hours, while distilling off the low boiling point solvent.[13]

  • Work-up and Purification: Cool the reaction mixture to 0-10°C and stir for 2 hours to allow for precipitation.[13]

  • Filter the solid precipitate and wash the filter cake with toluene, followed by a mixture of toluene and ethyl acetate.[13]

  • Dry the solid under vacuum at 50°C for 16 hours to yield (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[6][12]

Protocol 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Side Chain)

This procedure outlines the synthesis of the aniline side chain required for the final condensation step.

Materials:

  • N-Methyl-4-nitroaniline

  • Chloroacetyl chloride

  • Ethyl acetate

  • N-methylpiperazine

  • Toluene

  • Isopropanol

  • Palladium on carbon (Pd/C) catalyst

  • Ether

Procedure:

  • Chloroacetylation: Dissolve N-methyl-4-nitroaniline (e.g., 40g) in ethyl acetate (320 mL).[14]

  • Add a solution of chloroacetyl chloride (e.g., 31.2g) in ethyl acetate (80 mL) dropwise at 20-25°C.[14]

  • Heat the mixture to 50-55°C and stir for 2 hours.[14]

  • Amination: After cooling, wash the reaction mixture with water. Suspend the resulting 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene and heat to 40°C.[14][15]

  • Add N-methylpiperazine dropwise over 30 minutes and stir at 55°C for 2 hours.[15]

  • Reduction: After cooling and washing with water, dilute the organic layer with isopropanol.[15]

  • Add Pd/C catalyst and hydrogenate under 1 bar of hydrogen pressure at 20°C overnight.[15]

  • Work-up and Purification: Filter to remove the catalyst and concentrate the filtrate.

  • Triturate the residue with ether, collect the crystalline product by filtration, wash with ether, and dry under vacuum to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[15]

Protocol 3: Final Synthesis of Nintedanib

This final step involves the condensation of the two key intermediates.

Materials:

  • (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

  • Methanol

  • N,N-dimethylformamide (DMF)

Procedure:

  • Add (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide to a mixed solvent of N,N-dimethylformamide and anhydrous methanol.

  • Heat the mixture to reflux and maintain for approximately 8 hours.

  • Cool the reaction solution to below 20°C and stir for 4 hours to allow for crystallization.

  • Filter the resulting solid, wash the filter cake with methanol, and dry to obtain Nintedanib.

Signaling Pathways and Mechanism of Action

Nintedanib exerts its anti-fibrotic effects by inhibiting key signaling pathways that drive the proliferation and activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in IPF.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[16][17] It signals through both Smad-dependent (canonical) and Smad-independent (non-canonical) pathways to promote fibroblast-to-myofibroblast differentiation and extracellular matrix production.[16][18][19]

TGF_beta_Signaling TGF_beta TGF-β TGFBR1_2 TGF-β Receptor I/II TGF_beta->TGFBR1_2 Smad2_3 p-Smad2/3 TGFBR1_2->Smad2_3 phosphorylates Non_Smad Non-Smad Pathways (e.g., PI3K/AKT, ERK) TGFBR1_2->Non_Smad Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Fibrotic Gene Expression Nucleus->Gene_expression Myofibroblast Myofibroblast Differentiation & ECM Production Gene_expression->Myofibroblast Non_Smad->Myofibroblast Nintedanib Nintedanib Nintedanib->TGFBR1_2 Indirectly Inhibits Growth_Factor_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK Proliferation Fibroblast Proliferation PI3K_AKT->Proliferation Migration Fibroblast Migration PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib_Synthesis_Workflow Start This compound Step1 N-Acetylation & Condensation with Trimethyl Orthobenzoate Start->Step1 Intermediate1 (E)-1-acetyl-3-(methoxy(phenyl) methylene)-2-oxoindoline-6-carboxylate Step1->Intermediate1 Step3 Final Condensation Intermediate1->Step3 Side_Chain_Start N-Methyl-4-nitroaniline Step2 Chloroacetylation, Amination & Nitro Reduction Side_Chain_Start->Step2 Intermediate2 N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide Step2->Intermediate2 Intermediate2->Step3 Final_Product Nintedanib Step3->Final_Product

References

Experimental procedure for the preparation of "Methyl 2-oxoindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the preparation of various pharmaceutical compounds, including the triple angiokinase inhibitor Nintedanib (BIBF 1120).[1][2] The described procedure involves the reductive cyclization of a substituted nitrobenzoate derivative. This application note is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound is a crucial building block in organic synthesis. Its indolinone core is a prevalent scaffold in many biologically active molecules. The procedure detailed herein describes a high-yield synthesis suitable for laboratory-scale preparation.

Experimental Protocol

This protocol is based on the reductive cyclization of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

Materials:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

  • Concentrated Acetic Acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen Gas (H₂)

  • Tert-butyl methyl ether

Equipment:

  • Hydrogenation apparatus

  • Reaction flask

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[1]

  • Catalyst Addition: To this solution, carefully add 5.0 g of 10% palladium on carbon catalyst.[1]

  • Hydrogenation: The reaction mixture is then subjected to hydrogenation in a hydrogen atmosphere.[1] The reaction is maintained at a temperature of 50 °C and a hydrogen pressure of 50 psi for 2.5 hours.[1]

  • Work-up:

    • Upon completion of the reaction, the catalyst is removed by filtration.[1]

    • The filtrate is concentrated to dryness using a rotary evaporator.[1]

    • The resulting residue is dissolved in 150 mL of tert-butyl methyl ether.[1]

    • The solution is filtered again to remove any remaining insolubilities.[1]

  • Product Isolation: The filtrate is dried under vacuum at 100 °C to yield the final product, this compound.[1]

Data Presentation

ParameterValueReference
Starting MaterialMethyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate[1]
ProductThis compound[1]
Yield28.6 g (98% of theoretical)[1]
Melting Point208-211 °C[1]
TLC Rf Value0.4 (Dichloromethane/Methanol = 10:1 on silica gel)[1]

Characterization Data

The product can be further characterized by standard analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]

  • Infrared Spectroscopy (IR): To identify functional groups.[3]

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation start_material Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in Acetic Acid hydrogenation Hydrogenation (50°C, 50 psi, 2.5h) start_material->hydrogenation catalyst 10% Pd/C catalyst->hydrogenation filtration1 Filtration (Remove Catalyst) hydrogenation->filtration1 concentration Concentration filtration1->concentration dissolution Dissolve in tert-butyl methyl ether concentration->dissolution filtration2 Filtration dissolution->filtration2 drying Vacuum Drying (100°C) filtration2->drying product This compound drying->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the hydrogenation reaction in a well-ventilated fume hood and behind a blast shield.

  • Palladium on carbon is flammable and should be handled with care, especially when dry.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound. This procedure is straightforward and can be readily implemented in a standard organic chemistry laboratory. The high purity and yield of the product make this method suitable for producing this key intermediate for further synthetic applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-Oxoindoline-6-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor.[1][2][3] Nintedanib is utilized in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[4] This document provides detailed protocols for the large-scale synthesis of this compound, presenting comparative data from different synthetic routes. It is intended to guide researchers and professionals in the efficient and scalable production of this key intermediate.

Introduction

This compound, also known as Methyl oxindole-6-carboxylate, is a versatile organic compound widely used as a building block in medicinal chemistry.[5] Its structure is foundational for the development of targeted therapies. The primary application of this intermediate is in the manufacturing of Nintedanib, a small molecule tyrosine kinase inhibitor that targets fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptors (VEGFR).[4] By inhibiting these signaling pathways, Nintedanib effectively modulates processes such as angiogenesis and fibroblast proliferation, which are critical in the pathology of IPF and tumor growth.[3][4] The demand for efficient and scalable synthetic routes for this compound is therefore of high importance in the pharmaceutical industry.

Signaling Pathway of Nintedanib

The diagram below illustrates the mechanism of action of Nintedanib, the downstream product of this compound. Nintedanib exerts its therapeutic effects by blocking the ATP binding pocket of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.

G cluster_0 Receptor Tyrosine Kinases cluster_1 Cellular Processes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Fibroblast Proliferation PDGFR->Proliferation FGFR FGFR Migration Cell Migration FGFR->Migration Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR

Figure 1: Nintedanib Signaling Pathway Inhibition.

Large-Scale Synthesis Protocols

Several methods for the large-scale synthesis of this compound have been reported. Below are two detailed protocols for prominent synthetic routes.

Protocol 1: Reductive Cyclization of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

This protocol outlines a multi-step synthesis starting from methyl 4-chloro-3-nitrobenzoate.

Experimental Workflow

G cluster_0 Reductive Cyclization A Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate B 10% Pd/C, H2, Acetic Acid C This compound B->C G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Enol Ether Formation A This compound B Acetic Anhydride, Toluene C Methyl 1-acetyl-2-oxoindoline-6-carboxylate (in solution) B->C D Trimethyl orthobenzoate C->D E Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate D->E

References

Application Notes and Protocols: Synthesis of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for two primary synthetic routes to Methyl 2-oxoindoline-6-carboxylate, offering a comprehensive guide for laboratory synthesis and process development.

Synthetic Routes Overview

Two principal synthetic pathways for the preparation of this compound are outlined below. The first is a high-yield, one-step catalytic hydrogenation. The second is a multi-step synthesis commencing from more readily available starting materials.

Route 1: Palladium-Catalyzed Reductive Cyclization

This highly efficient method involves the hydrogenation of a substituted nitroaromatic compound, leading directly to the desired oxindole product in excellent yield.

A Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate B This compound A->B  H2 (50 psi),  10% Pd/C,  Acetic Acid,  50°C, 2.5 h  

Caption: Palladium-catalyzed hydrogenation and cyclization.

Route 2: Multi-step Synthesis from 4-Chloro-3-nitrobenzoic Acid

This pathway involves three sequential steps: esterification, nucleophilic aromatic substitution, and reductive cyclization.

A 4-Chloro-3-nitrobenzoic acid B Methyl 4-chloro-3-nitrobenzoate A->B  Thionyl chloride,  Methanol,  60-65°C, 3 h   C Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate B->C  Dimethyl malonate,  Potassium tert-butoxide,  DMSO, 20-25°C, 2 h   D This compound C->D  'Hydrose' (likely a reducing agent),  Acetic Acid, Water,  120-125°C, 2 h  

Caption: Multi-step synthesis workflow.

Data Presentation

Table 1: Comparison of Synthetic Routes
ParameterRoute 1: Catalytic HydrogenationRoute 2: Multi-step Synthesis
Starting Material Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate4-Chloro-3-nitrobenzoic acid
Key Reagents 10% Pd/C, H₂Thionyl chloride, Dimethyl malonate, Potassium tert-butoxide, 'Hydrose'
Overall Yield 98%[1]Not explicitly stated for the overall process
Number of Steps 13
Process Conditions 50°C, 50 psi H₂[1]Step 1: 60-65°C; Step 2: 20-25°C; Step 3: 120-125°C[3]
Advantages High yield, single stepReadily available starting material
Disadvantages Requires specialized hydrogenation equipmentMultiple steps, potentially lower overall yield
Table 2: Reagents and Conditions for Route 1
ReagentMolar/Weight RatioSolventTemperaturePressureTimeYield
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate1 equivalent (48.3 g)Acetic Acid (800 mL)50°C50 psi H₂2.5 h98%
10% Palladium on Carbon5.0 g
Table 3: Reagents and Conditions for Route 2
StepStarting MaterialReagentsSolventTemperatureTimeYield
1. Esterification 4-Chloro-3-nitrobenzoic acid (100.0 g)Thionyl chloride (30.0 g)Methanol (500.0 mL)60-65°C3 h102 g (crude)
2. Malonate Addition Methyl 4-chloro-3-nitrobenzoate (50.0 g)Dimethyl malonate (52.0 g), Potassium tert-butoxide (52.0 g)DMSO (150.0 mL)20-25°C2 h53.0 g (crude)
3. Reductive Cyclization Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g)'Hydrose' (83.9 g)Acetic acid (250.0 mL), Water (250.0 mL)120-125°C2 h22.0 g

Experimental Protocols

Route 1: Palladium-Catalyzed Reductive Cyclization

Materials:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g)

  • 10% Palladium on Carbon (10% Pd/C) (5.0 g)

  • Concentrated Acetic Acid (800 mL)

  • tert-Butyl methyl ether (150 mL)

  • Hydrogen gas

  • Hydrogenation reactor

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation reactor, dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) in concentrated acetic acid (800 mL).

  • Carefully add 10% palladium on carbon catalyst (5.0 g) to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 psi.

  • Heat the reaction mixture to 50°C and stir for 2.5 hours, maintaining the hydrogen pressure.

  • Upon reaction completion, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of celite, washing the filter cake with acetic acid.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Dissolve the residue in tert-butyl methyl ether (150 mL) and filter again to remove any remaining insoluble impurities.

  • Dry the resulting solid under vacuum at 100°C to yield this compound.

Characterization:

  • Yield: 28.6 g (98% of theoretical yield).[1]

  • Thin Layer Chromatography (TLC): Rf = 0.4 (Silica gel plate, Dichloromethane/Methanol = 10:1).[1]

  • Melting Point: 208-211°C.[1]

Route 2: Multi-step Synthesis

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

Materials:

  • 4-Chloro-3-nitrobenzoic acid (100.0 g)

  • Thionyl chloride (30.0 g)

  • Methanol (500.0 mL)

  • Isopropanol (for co-distillation and washing)

Procedure:

  • To a flask containing methanol (500.0 mL), add 4-chloro-3-nitrobenzoic acid (100.0 g) at 25-30°C and stir for 10 minutes.

  • Slowly add thionyl chloride (30.0 g) to the mixture at 25-30°C and stir for 40 minutes.

  • Heat the mixture to 60-65°C and stir for 3 hours.

  • Distill off the solvent and co-distill with isopropanol.

  • Add isopropanol (300.0 mL) to the residue at 60-65°C and stir for 30 minutes.

  • Cool the mixture to 0-5°C and stir for 2 hours.

  • Filter the solid, wash with isopropanol, and dry to obtain methyl 4-chloro-3-nitrobenzoate.

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

Materials:

  • Methyl 4-chloro-3-nitrobenzoate (50.0 g)

  • Dimethyl malonate (52.0 g)

  • Potassium tert-butoxide (52.0 g)

  • Dimethyl sulfoxide (DMSO) (150.0 mL)

  • Hydrochloric acid

  • Sodium chloride (20.0 g)

  • Methyl tert-butyl ether (250.0 mL)

Procedure:

  • In a flask, add potassium tert-butoxide (52.0 g) and DMSO (150.0 mL) to dimethyl malonate (52.0 g) at 25-30°C.

  • Cool the mixture to 20-25°C and stir for 2 hours.

  • Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (50.0 g) to the mixture at 20-25°C and stir for 2 hours.

  • Add hydrochloric acid to the mixture at 20-25°C to neutralize.

  • Add sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 mL) to the mixture at 25-30°C and stir for 10 minutes.

  • Separate the layers and extract the aqueous layer with methyl tert-butyl ether.

  • Combine the organic layers and distill off the solvent at a temperature below 50°C to obtain the title compound.

Step 3: Preparation of this compound

Materials:

  • Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g)

  • 'Hydrose' (83.9 g) - Note: The exact nature of "Hydrose" is not specified in the source; it is likely a common reducing agent such as sodium dithionite.

  • Acetic acid (250.0 mL)

  • Water (250.0 mL)

  • Ammonia solution (500.0 mL)

Procedure:

  • Add acetic acid (250.0 mL) to dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) at 25-30°C.

  • Add 'Hydrose' (83.9 g) and water (250.0 mL) to the mixture at 25-30°C and stir for 10 minutes.

  • Heat the mixture to 120-125°C and stir for 2 hours.

  • Cool the mixture to 15-20°C.

  • Add ammonia solution (500.0 mL) to the mixture at 15-20°C and stir for 2 hours.

  • Filter the solid, wash with water, and dry to obtain this compound.

Further Reactions of this compound

This compound can be further functionalized. A common reaction is N-acetylation using acetic anhydride, which is a step towards the synthesis of Nintedanib.[4] This reaction typically involves heating the oxindole with an excess of acetic anhydride in a high-boiling solvent like toluene or xylene.[4]

References

Application Notes and Protocols for the Characterization of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate (CAS No. 14192-26-8) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] The purity and structural integrity of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for its characterization are essential.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound, ensuring accurate identification, purity assessment, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14192-26-8[2]
Molecular Formula C₁₀H₉NO₃[2]
Molecular Weight 191.18 g/mol [2]
Appearance White to Off-White Solid[2]
Melting Point 184-190 °C[2]
Boiling Point 388.1±42.0 °C (Predicted)[2]
Density 1.283±0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

Analytical Characterization Methods

A multi-technique approach is recommended for the comprehensive characterization of this compound. The typical analytical workflow is depicted in the following diagram.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of Methyl 2-oxoindoline-6-carboxylate purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms hplc HPLC Analysis purification->hplc ftir FTIR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment ftir->structure_elucidation elemental->structure_elucidation report Certificate of Analysis structure_elucidation->report purity_assessment->report

Figure 1: General analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.40d~8.0
H-5~7.69dd~8.0, ~1.5
H-7~7.60d~1.4
NH~9.24s-
CH₂ (C3)~3.56s-
OCH₃~3.90s-

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C=O (C2)~175.6
C=O (Ester)~167.0
C7a~141.3
C3a~132.7
C5~129.3
C6~123.9
C4~122.5
C7~110.3
OCH₃~52.4
CH₂ (C3)~35.0 (estimated)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities. A reversed-phase HPLC method is generally suitable for this compound.

Table 4: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution may be required)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of the reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare a sample solution of the test material at the same concentration as the main working standard.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this compound.

Table 5: Mass Spectrometry Data

ParameterValue
Ionization Mode ESI-Positive
Expected [M+H]⁺ 192.06
Expected [M+Na]⁺ 214.04

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in the positive ion mode over a suitable mass range (e.g., m/z 100-500).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Predicted FTIR Spectral Data

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amide)3400 - 3200
C=O Stretch (amide lactam)1710 - 1670
C=O Stretch (ester)1750 - 1730
C=C Stretch (aromatic)1600 - 1450
C-O Stretch (ester)1300 - 1100

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to confirm the empirical formula.

Table 7: Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C)62.82To be determined
Hydrogen (H)4.74To be determined
Nitrogen (N)7.33To be determined

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A precisely weighed amount of the dried sample is required.

  • Instrumentation: Use a CHN elemental analyzer.

  • Data Analysis: Compare the experimentally determined percentages with the calculated values based on the molecular formula C₁₀H₉NO₃.

Role in Nintedanib Synthesis

This compound is a key starting material in the synthesis of Nintedanib. The following diagram illustrates a simplified synthetic pathway.

start Methyl 4-chloro- 3-nitrobenzoate intermediate1 Dimethyl (4-(methoxycarbonyl)- 2-nitrophenyl)malonate start->intermediate1 Malonic ester synthesis intermediate2 Methyl 2-oxoindoline- 6-carboxylate intermediate1->intermediate2 Hydrogenation & Cyclization intermediate3 (Z)-Methyl 1-acetyl-3-((methoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate intermediate2->intermediate3 Condensation with trimethyl orthobenzoate nintedanib Nintedanib intermediate3->nintedanib Condensation side_chain Aniline side chain (from N-methyl-4-nitroaniline) side_chain->nintedanib

Figure 2: Simplified synthetic pathway to Nintedanib highlighting the role of this compound.

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the quality and consistency of this critical pharmaceutical intermediate, which is essential for the synthesis of life-saving drugs like Nintedanib.

References

Application Notes and Protocols for the Analysis of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including the potent triple angiokinase inhibitor, Nintedanib. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for quality control, reaction monitoring, and stability studies in research, development, and manufacturing environments.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase HPLC method is typically employed, separating compounds based on their hydrophobicity.

Experimental Protocol: HPLC

This protocol describes a representative isocratic reversed-phase HPLC method for the analysis of this compound.

1.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Methanol (HPLC grade, for sample preparation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.1.2. Mobile Phase Preparation

  • Prepare the aqueous component (Mobile Phase A) by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mixing thoroughly to adjust the pH to approximately 2.5-3.0.

  • The organic component is acetonitrile (Mobile Phase B).

  • Degas both mobile phases using an ultrasonic bath or an online degasser before use.

1.1.3. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a 10 mL volumetric flask with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

1.1.4. Chromatographic Conditions

A typical isocratic method is presented below. A gradient method may be required for the separation of complex impurity profiles.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes
Data Presentation: HPLC

The primary quantitative data from the HPLC analysis are the retention time and peak area.

AnalyteRetention Time (min)Peak Area (%)
This compound~6.5>99.0
Potential Impurity 1~4.2<0.5
Potential Impurity 2~8.9<0.5

Note: Retention times are approximate and may vary depending on the specific column and system.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.

Experimental Protocol: NMR

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

2.1.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • Pasteur pipettes

2.1.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).

2.1.3. NMR Spectrometer Parameters

The following are typical acquisition parameters.

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 600 MHz151 MHz
Solvent CDCl₃CDCl₃
Reference TMS (δ 0.00)CDCl₃ (δ 77.16)
Pulse Program Standard 1D protonStandard 1D carbon with proton decoupling
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Acquisition Time ~3.0 s~1.5 s
Temperature 298 K298 K
Data Presentation: NMR

The following tables summarize the expected chemical shifts (δ) for a derivative, methylthiothis compound, which provides a strong indication of the expected shifts for the target compound.[1]

¹H NMR Data (600 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.48s-NH
7.81 – 7.80dd7.7, 1.5Aromatic CH
7.59s-Aromatic CH
7.34 – 7.33d7.7Aromatic CH
5.41s-O-CH₂-S
3.63s-CH₂ (indolinone ring)
2.34s-S-CH₃

¹³C NMR Data (151 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
176.73C=O (amide)
165.83C=O (ester)
142.68Aromatic C
130.89Aromatic C
129.85Aromatic C
124.60Aromatic CH
124.41Aromatic CH
110.33Aromatic C
69.15O-CH₂-S
36.23CH₂ (indolinone ring)
15.59S-CH₃

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis SampleWeigh Weigh Sample Dissolve Dissolve in Deuterated Solvent SampleWeigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place Sample in Spectrometer Transfer->Spectrometer Setup Setup Acquisition Parameters Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Peak Integration & Referencing Baseline->Integrate Interpret Spectral Interpretation Integrate->Interpret

Caption: Workflow for NMR analysis of this compound.

Conclusion

The HPLC and NMR methods detailed in these application notes provide a robust framework for the analytical characterization of this compound. The HPLC protocol is suitable for purity determination and impurity profiling, while the NMR protocol allows for unambiguous structural confirmation. Adherence to these protocols will ensure the quality and consistency of this important pharmaceutical intermediate. For regulatory submissions, full method validation in accordance with ICH guidelines is required.

References

Application Notes and Protocols: The Role of Methyl 2-oxoindoline-6-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-oxoindoline-6-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[][2] Its rigid bicyclic scaffold, featuring a lactam and an ester group, provides a valuable platform for the synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a primary focus on the targeted anticancer and anti-fibrotic agent, Nintedanib (BIBF 1120).

The oxindole core is a privileged structure in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] this compound serves as a crucial starting material for the construction of complex indolinone derivatives that have shown significant therapeutic potential.[5]

Application: Synthesis of Nintedanib (BIBF 1120)

Nintedanib is a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[][6] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[7] The synthesis of Nintedanib prominently features this compound as a key intermediate.[5]

The overall synthetic strategy involves a condensation reaction to build the core structure, followed by the introduction of the side chain responsible for its specific kinase inhibitory activity.

Synthetic Workflow for Nintedanib

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Condensation with Aniline Side Chain cluster_2 Step 3: Deacetylation to Yield Nintedanib A This compound C Methyl 1-acetyl-3-(ethoxy(phenyl)methylene) -2-oxoindoline-6-carboxylate (Intermediate A) A->C Xylene, 110-130°C, 4h B Triethyl orthobenzoate Acetic anhydride B->C E (Z)-Methyl 1-acetyl-3-(((4-(N-methyl-2-(4-methyl- piperazin-1-yl)acetamido)phenyl)amino)(phenyl) methylene)-2-oxoindoline-6-carboxylate C->E Methanol, 45-50°C, 2h D N-(4-aminophenyl)-N-methyl- 2-(4-methylpiperazin-1-yl)acetamide D->E G Nintedanib (BIBF 1120) E->G Methanol, 45-50°C, 1h F Piperidine or Pyrrolidine F->G

Caption: Synthetic workflow for Nintedanib from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

This protocol describes the initial activation and condensation of this compound.

Materials:

  • This compound

  • Triethyl orthobenzoate

  • Acetic anhydride

  • Xylene

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a reaction flask, add this compound (20 g, 104.6 mmol), triethyl orthobenzoate (46.9 g, 209.2 mmol), acetic anhydride (32.0 g, 313.8 mmol), and 200 mL of xylene.[8]

  • Heat the reaction mixture to 110-120°C and maintain the temperature for 4 hours with stirring.[8]

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration.

  • The solid is dried under vacuum at 50°C for 16 hours to yield Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.

Expected Yield: Approximately 80-82% molar yield with high purity.[8]

Protocol 2: Synthesis of Nintedanib (BIBF 1120)

This protocol details the condensation with the aniline side chain and subsequent deacetylation to afford Nintedanib.

Materials:

  • Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • Methanol

  • Pyrrolidine

  • Reaction flask with magnetic stirrer

  • Water bath

Procedure:

  • In a 2L glass reaction flask, add 900 mL of methanol, 90.0 g of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, and 80.6 g of N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide.[2]

  • Raise the temperature to 45-50°C and stir the reaction mixture for 2 hours.[2]

  • Add 18.2 g of pyrrolidine to the reaction mixture and continue stirring at 45-50°C for 1 hour.[2]

  • Cool the mixture to 25-30°C and stir for 3 hours to facilitate crystallization.[2]

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a 10:1 volume ratio mixture of dichloromethane and methanol and then dry to obtain Nintedanib.

Expected Yield: Approximately 91% yield with a purity of >99%.[2]

Quantitative Data

The synthesized Nintedanib exhibits potent inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and fibrosis.

Target KinaseIC₅₀ (nM)Reference
VEGFR134[]
VEGFR213[]
VEGFR313[]
FGFR169[]
FGFR237[]
FGFR3108[]
PDGFRα59[]
PDGFRβ65[]
FLT316[9]
LCK156[9]
LYN156[9]
Src156[9]

Mechanism of Action: Signaling Pathway Inhibition

Nintedanib functions by competitively binding to the ATP-binding pocket of the intracellular domain of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and survival.

G cluster_receptors Receptor Tyrosine Kinases cluster_nintedanib Inhibition cluster_downstream Downstream Signaling Pathways VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg RAS RAS FGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR ERK ERK PLCg->ERK AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Conclusion

This compound is a pivotal intermediate in the synthesis of the multi-targeted kinase inhibitor, Nintedanib. The protocols provided herein offer a detailed guide for its utilization in the construction of this clinically significant bioactive molecule. The inherent reactivity and structural features of the oxindole core, combined with the strategic placement of the carboxylate group, make this compound a valuable asset for the development of novel therapeutics targeting a range of diseases driven by aberrant kinase activity. Further exploration of derivatives based on this scaffold holds promise for the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols: Methyl 2-oxoindoline-6-carboxylate as a Precursor for Spirooxindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing methyl 2-oxoindoline-6-carboxylate as a versatile precursor in the synthesis of spirooxindoles, a class of compounds with significant biological activity.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound, a readily accessible derivative of isatin, serves as a key building block for introducing functionality at the 6-position of the oxindole scaffold, which can be crucial for modulating the pharmacological profile of the resulting spirooxindoles.

The primary synthetic strategy for constructing the spirooxindole framework from this compound involves a multicomponent [3+2] cycloaddition reaction. This reaction typically utilizes an in situ generated azomethine ylide, formed from the condensation of the isatin derivative with an amino acid, which then reacts with a dipolarophile.[3][4]

Precursor Synthesis: this compound

This compound can be synthesized through various reported methods. One common approach involves the reduction of a nitro-substituted precursor followed by cyclization.

Protocol: Synthesis of this compound

Method 1: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the synthesis of this compound.[5]

Materials:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Concentrated acetic acid

  • tert-Butyl methyl ether

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (e.g., 48.3 g) in concentrated acetic acid (e.g., 800 mL).

  • Add 10% Pd/C catalyst (e.g., 5.0 g) to the solution.

  • Hydrogenate the mixture in a hydrogen atmosphere at room temperature and 50 psi for 2.5 hours, maintaining the reaction temperature at 50°C.

  • Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration.

  • Concentrate the filtrate to dryness using a rotary evaporator.

  • Dissolve the residue in tert-butyl methyl ether (e.g., 150 mL), filter again to remove any insoluble impurities, and dry under vacuum at 100°C to yield this compound.

Expected Yield: ~98%[5]

Synthesis of Spirooxindoles via [3+2] Cycloaddition

The following is a representative protocol for the synthesis of a pyrrolidinyl-spirooxindole derivative from this compound, adapted from general procedures for isatin derivatives.[2][3]

Protocol: One-Pot Synthesis of a Pyrrolidinyl-Spirooxindole Derivative

Materials:

  • This compound

  • L-proline

  • An appropriate α,β-unsaturated carbonyl compound (e.g., chalcone)

  • Methanol

  • Reflux apparatus

  • Stirring plate with heating

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and L-proline (1.2 mmol).

  • Add methanol (15 mL) as the solvent.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole product.

Data Presentation

The following table summarizes representative data for the synthesis of spirooxindoles from isatin derivatives, which can be expected to be analogous for reactions with this compound.

EntryIsatin DerivativeDipolarophileAmino AcidSolventTime (h)Yield (%)
1IsatinChalconeL-prolineMethanol585
25-Bromo-isatin(E)-3-cinnamoyl-2-phenyl-4-quinoloneSarcosineEthanol692
3N-methyl-isatinDimethyl acetylenedicarboxylateL-prolineMethanol488

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of spirooxindoles from this compound.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D [3+2] Cycloaddition A->D B Amino Acid (e.g., L-proline) B->D C Dipolarophile (e.g., Chalcone) C->D E Solvent Removal D->E F Column Chromatography E->F G Spirooxindole Derivative F->G

Caption: General workflow for the one-pot synthesis of spirooxindoles.

Biological Signaling Pathway

Spirooxindoles have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer progression. The diagram below illustrates this inhibitory action.

G MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Spirooxindole Spirooxindole (e.g., MI-888) Spirooxindole->MDM2 Inhibition

Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.[2]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse library of spirooxindoles. The multicomponent [3+2] cycloaddition reaction provides an efficient and atom-economical route to these complex molecules. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the potential of this important class of compounds. Further investigation into the biological activities of spirooxindoles derived from this compound is warranted to uncover novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of Methyl 2-oxoindoline-6-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors throughout the synthetic process. Consider the following points for troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An Rf value of 0.4 on a silica gel plate with a dichloromethane/methanol (10:1) mobile phase indicates the product.[1] If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Catalyst Inactivity (for Hydrogenation methods):

    • Solution: If using a palladium on carbon (Pd/C) catalyst, ensure it is fresh and has been handled properly to avoid deactivation. The quality and activity of the catalyst are crucial for achieving high yields. A 10% Pd/C catalyst has been shown to be effective.[1]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of reducing agent and reaction conditions plays a critical role. For instance, catalytic hydrogenation with Pd/C in acetic acid at 50°C and 50 psi hydrogen pressure has been reported to give a near-quantitative yield (98%).[1] In contrast, using sodium hydrosulfite ("hydrose") at higher temperatures (120-125°C) may result in lower yields.[2]

  • Loss of Product during Work-up and Purification:

    • Solution: The product may be lost during filtration, extraction, or washing steps. Ensure the product has fully precipitated before filtration. Use appropriate and minimal amounts of cold solvent for washing to avoid dissolving the product. The choice of solvent for dissolving the residue post-reaction, such as tert-butyl methyl ether, can also impact recovery.[1]

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer:

Impurities can arise from side reactions or incomplete removal of starting materials and reagents.

  • Identification:

    • TLC: Use TLC to get a preliminary idea of the number of impurities.

    • HPLC & NMR: For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify the structure and quantity of impurities.

  • Minimizing Impurities:

    • Starting Material Purity: Ensure the purity of your starting materials. For instance, in the synthesis from dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, the purity of this precursor is vital.

    • Control of Reaction Temperature: Exceeding the optimal reaction temperature can lead to the formation of byproducts. For the hydrose reduction method, the temperature is heated to 120-125°C, and careful control is necessary.[2] For catalytic hydrogenation, a milder temperature of 50°C is used.[1]

    • Thorough Purification: An effective purification protocol is essential. This may involve:

      • Filtration: To remove catalysts or solid byproducts.

      • Washing: Washing the filtered solid with appropriate solvents (e.g., water, isopropanol, or methyl tert-butyl ether) can remove residual reagents and soluble impurities.[2]

      • Recrystallization: If significant impurities persist, recrystallization from a suitable solvent system may be necessary.

Question: My product is difficult to isolate from the reaction mixture. What techniques can improve isolation?

Answer:

Isolation difficulties can often be resolved by optimizing the work-up procedure.

  • Precipitation/Crystallization:

    • pH Adjustment: In some cases, adjusting the pH of the reaction mixture can induce precipitation. For example, after a reduction using hydrose in acetic acid and water, the addition of ammonia can be used to neutralize the acid and precipitate the product.[2]

    • Cooling: Cooling the reaction mixture to a lower temperature (e.g., 15-20°C) can often promote the crystallization of the product.[2]

  • Solvent Selection:

    • Anti-solvent Addition: Adding a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture can force precipitation.

    • Extraction: If the product is soluble in the reaction solvent, an extractive work-up may be necessary. This involves removing the reaction solvent and then partitioning the residue between two immiscible solvents to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of Nintedanib.[2] Nintedanib is a medication used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[2] It acts as a small molecule tyrosine kinase inhibitor.[2]

Q2: What are the recommended storage conditions for this compound?

A2: The product should be stored under normal handling and storage conditions. It is stable but should be kept away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents.[3]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, several synthetic routes have been reported. The most common involve the reductive cyclization of a substituted nitrobenzene derivative. Key starting materials can include:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[1]

  • Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, which is itself prepared from methyl 4-chloro-3-nitrobenzoate.[2]

The choice of route often depends on the availability of starting materials, desired yield, and scalability.

Q4: What is a typical melting point for pure this compound?

A4: The reported melting point for this compound is in the range of 208-211°C[1] or 184-190°C[4]. The variation may depend on the purity and the specific crystalline form of the compound.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

ParameterMethod A: Catalytic HydrogenationMethod B: Hydrose Reduction
Starting Material Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoateDimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Key Reagents 10% Palladium on carbon, Acetic acid, Hydrogen gasAcetic acid, Sodium Hydrosulfite (Hydrose), Water, Ammonia
Reaction Temperature 50°C120-125°C
Reaction Time 2.5 hours2 hours
Reported Yield 98%~44% (calculated from 22g product from 50g starting material)
Reference ChemicalBook[1]Technical Disclosure Commons[2]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation [1]

This protocol describes the synthesis from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

  • Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

  • Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours.

  • Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

  • Solvent Removal: Concentrate the filtrate to dryness.

  • Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry the resulting solid under vacuum at 100°C.

  • Product: This yields 28.6 g (98% of theoretical yield) of this compound.

Protocol 2: Synthesis via Hydrose Reduction [2]

This protocol describes the final step in a multi-step synthesis, starting from the compound of formula-2 (dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate).

  • Initial Mixture: Add 250.0 ml of acetic acid to 50.0 g of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate at 25-30°C.

  • Reagent Addition: Add 83.9 g of Hydrose and 250.0 ml of water to the mixture at 25-30°C and stir for 10 minutes.

  • Heating: Heat the mixture to 120-125°C and stir for 2 hours.

  • Cooling: Cool the mixture to 15-20°C.

  • Neutralization & Precipitation: Add 500.0 ml of ammonia to the mixture at 15-20°C and stir for 2 hours to precipitate the solid.

  • Isolation: Filter the solid, wash with water, and dry to obtain the final product.

  • Product: This yields 22.0 g of this compound.

Visualizations

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in Acetic Acid catalyst Add 10% Pd/C Catalyst start->catalyst hydrogenation Hydrogenate (50 psi H₂, 50°C, 2.5h) catalyst->hydrogenation filtration1 Filter to remove Catalyst hydrogenation->filtration1 concentration Concentrate Filtrate filtration1->concentration dissolve Dissolve in tert-butyl methyl ether concentration->dissolve filtration2 Filter Solid dissolve->filtration2 drying Dry under Vacuum (100°C) filtration2->drying end This compound drying->end

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Troubleshooting start Low Yield or Impure Product check_completion Check reaction completion via TLC? start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend reaction time or increase temperature slightly. incomplete->extend_time success Improved Yield/ Purity extend_time->success check_catalyst Using Hydrogenation? Is catalyst active? complete->check_catalyst catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue No/Unsure catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes replace_catalyst Use fresh, properly handled catalyst. catalyst_issue->replace_catalyst replace_catalyst->success check_workup Review work-up procedure. Significant product loss? catalyst_ok->check_workup workup_issue Yes, loss suspected check_workup->workup_issue Yes workup_ok No, work-up seems fine check_workup->workup_ok No optimize_workup Optimize precipitation (cooling, pH). Use minimal cold solvent for washing. workup_issue->optimize_workup optimize_workup->success check_impurities Check for impurities via HPLC/NMR. Are side-reactions likely? workup_ok->check_impurities impurity_issue Yes, impurities present check_impurities->impurity_issue Yes optimize_conditions Optimize reaction temperature. Consider recrystallization. impurity_issue->optimize_conditions optimize_conditions->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-6-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

Issue 1: Low Yield of Final Product

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors throughout the synthetic sequence. Here's a breakdown of potential causes and solutions:

  • Incomplete Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical step. Incomplete reduction will result in a lower concentration of the necessary precursor for the subsequent cyclization.

    • Troubleshooting:

      • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning can occur, reducing its efficacy.

      • Hydrogen Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level (e.g., 40-50 psi) throughout the reaction.[1]

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

  • Inefficient Intramolecular Cyclization: The formation of the oxindole ring is a key bond-forming step. Low efficiency here directly impacts the final yield.

    • Troubleshooting:

      • Reaction Temperature: The cyclization is often carried out at elevated temperatures (e.g., 115-125°C).[2] Ensure the reaction temperature is accurately controlled, as insufficient heat can lead to a sluggish reaction.

      • Solvent: Acetic acid is commonly used as the solvent and also acts as a catalyst for this step. Ensure the acetic acid is of high purity and used in the correct volume.

  • Side Reactions: Several side reactions can consume starting materials or intermediates, thus lowering the yield of the desired product. These are discussed in detail in the following sections.

  • Purification Losses: Significant loss of product can occur during workup and purification.

    • Troubleshooting:

      • Extraction: Ensure the pH is optimized during aqueous extractions to minimize the solubility of the product in the aqueous phase.

      • Crystallization: Use minimal amounts of cold solvent for washing the crystallized product to reduce losses.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC or extra peaks in HPLC/NMR. What are the likely impurities and how can I minimize their formation?

A: The formation of impurities is a common challenge. Here are some of the most probable side products and strategies to mitigate them:

  • Unreacted Starting Material (Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate): This indicates an incomplete reduction of the nitro group.

    • Prevention: Refer to the troubleshooting steps for "Incomplete Reduction of the Nitro Group" in Issue 1.

  • Intermediate Amino Diester (Dimethyl [2-amino-4-(methoxycarbonyl)phenyl]propanedioate): This impurity arises from incomplete intramolecular cyclization.

    • Prevention:

      • Ensure the cyclization reaction is heated for a sufficient duration at the optimal temperature.

      • Confirm the complete consumption of the intermediate by TLC or HPLC before proceeding with the workup.

  • Hydrolyzed Byproducts (Carboxylic Acids): The methyl ester groups are susceptible to hydrolysis, especially in the presence of acid or base and water. This can lead to the formation of the corresponding mono- or di-carboxylic acids.

    • Prevention:

      • Use anhydrous solvents and reagents where possible.

      • Minimize the exposure of the reaction mixture to water, especially during the workup.

      • If basic conditions are used for any step, ensure they are not excessively harsh or prolonged.

  • Decarboxylated Byproducts: The malonic ester moiety can undergo decarboxylation, particularly at elevated temperatures, leading to the loss of one of the ester groups.

    • Prevention:

      • Carefully control the temperature during the cyclization step. Avoid unnecessarily high temperatures or prolonged heating.

  • N-Acetylated Byproduct: When using acetic acid as a solvent for the cyclization, the aniline intermediate can be N-acetylated, forming an amide byproduct that will not cyclize to the desired oxindole.[3][4][5][6]

    • Prevention: While difficult to completely avoid when using acetic acid, minimizing the reaction time at high temperatures can help reduce the formation of this byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and scalable synthesis involves a two-step process starting from dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. The first step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation using Pd/C. The resulting amino-diester intermediate is then subjected to intramolecular cyclization, usually by heating in acetic acid, to form the desired this compound.[1]

Q2: How can I best purify the final product?

A2: Purification of this compound is typically achieved through recrystallization. After the reaction workup, the crude solid can be dissolved in a suitable hot solvent, such as a mixture of dichloromethane and methanol, and then allowed to cool slowly to induce crystallization.[1] The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Column chromatography on silica gel can also be employed for smaller scale purifications or to remove stubborn impurities.

Q3: Can I use other reducing agents besides catalytic hydrogenation?

A3: Yes, other reducing agents can be used for the conversion of the nitro group to the amine. Common alternatives include metal/acid combinations such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Q4: What is the role of acetic acid in the cyclization step?

A4: Acetic acid serves a dual purpose in the intramolecular cyclization step. It acts as a solvent to dissolve the amino-diester intermediate and also as a catalyst to promote the amide bond formation that leads to the oxindole ring.

Data Presentation

Table 1: Summary of a Reported Experimental Protocol and Yield

StepStarting MaterialReagents and ConditionsProductYieldReference
1. Reductive AminationMethyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate10% Palladium on carbon, Hydrogen (50 psi), Acetic acid, 50°C, 2.5 hMethyl 4-(2-amino-2-methoxycarbonylethyl)benzoateNot Isolated[1]
2. Intramolecular Cyclization & PurificationCrude product from Step 1tert-butyl methyl ether (for purification)This compound98% (from the nitro compound)[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

Step 1: Reductive Amination

  • In a suitable hydrogenation vessel, dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

  • Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at 50°C for 2.5 hours, monitoring for the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate to dryness under reduced pressure to obtain the crude amino-diester intermediate.

Step 2: Intramolecular Cyclization and Purification

  • The crude residue from the previous step is taken directly to the next step.

  • Dissolve the crude material in 150 mL of tert-butyl methyl ether.

  • Filter the solution to remove any insoluble impurities.

  • Dry the filtrate under vacuum at 100°C to yield the final product, this compound.

Visualizations

Synthesis_Pathway Start Dimethyl [4-(methoxycarbonyl)- 2-nitrophenyl]propanedioate Intermediate Dimethyl [2-amino-4-(methoxycarbonyl) -phenyl]propanedioate Start->Intermediate Reduction (e.g., H₂, Pd/C) Product Methyl 2-oxoindoline- 6-carboxylate Intermediate->Product Intramolecular Cyclization (Heat, Acetic Acid)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReduction Check Reduction Step (TLC/HPLC) Start->CheckReduction CheckCyclization Check Cyclization Step (TLC/HPLC) Start->CheckCyclization CheckPurification Review Purification Procedure Start->CheckPurification IncompleteReduction Incomplete Reduction CheckReduction->IncompleteReduction Starting Material Present IncompleteCyclization Incomplete Cyclization CheckCyclization->IncompleteCyclization Intermediate Present SideReactions Suspect Side Reactions (Hydrolysis, Decarboxylation, N-Acetylation) CheckCyclization->SideReactions Unknown Impurities PurificationLoss Significant Product Loss During Workup CheckPurification->PurificationLoss SolutionReduction Optimize Catalyst, H₂ Pressure, Time IncompleteReduction->SolutionReduction SolutionCyclization Optimize Temperature and Reaction Time IncompleteCyclization->SolutionCyclization SolutionSideReactions Use Anhydrous Conditions, Control Temperature SideReactions->SolutionSideReactions SolutionPurification Optimize Extraction pH, Use Cold Solvents for Washing PurificationLoss->SolutionPurification Side_Reactions Intermediate Amino-Diester Intermediate DesiredProduct Methyl 2-oxoindoline- 6-carboxylate Intermediate->DesiredProduct Desired Cyclization Hydrolysis Hydrolysis (Carboxylic Acid Byproducts) Intermediate->Hydrolysis Presence of Water Decarboxylation Decarboxylation (Loss of Ester Group) Intermediate->Decarboxylation Excessive Heat N_Acetylation N-Acetylation (Amide Byproduct) Intermediate->N_Acetylation Reaction with Acetic Acid Solvent

References

Technical Support Center: Purification of Crude "Methyl 2-oxoindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude "Methyl 2-oxoindoline-6-carboxylate". Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Solvent washing or trituration can also be effective for removing certain impurities.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can originate from unreacted starting materials, reagents, and byproducts of the synthesis. Depending on the synthetic route, common impurities may include:

  • Starting Materials: Such as methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

  • Reagents: Including acetic anhydride or chloroacetic anhydride.

  • Intermediates: For example, N-acetylated or N-chloroacetylated derivatives of the product.[1][2]

  • Byproducts: Arising from side reactions or incomplete cyclization.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. A reported TLC system for this compound is dichloromethane/methanol (10:1), which gives an Rf value of approximately 0.4.[3] By comparing the TLC profile of your crude material with that of the purified fractions, you can assess the removal of impurities.

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Key physical properties include:

  • Appearance: Solid.[3]

  • Melting Point: Reported values vary, with ranges of 184-190°C and 208-211°C.[3][4] A broad melting range of the crude product can indicate the presence of impurities.

  • Solubility: Slightly soluble in chloroform and methanol.[3] This information is crucial for selecting appropriate solvents for recrystallization and chromatography.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solute is coming out of solution at a temperature above its melting point. The chosen solvent may not be ideal.

  • Troubleshooting Suggestions:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to induce nucleation.

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Lower the temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Re-evaluate your solvent system: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a different solvent or use a solvent/anti-solvent system. For instance, dissolving the compound in a good solvent like methanol and then slowly adding a poor solvent like water or hexane until the solution becomes turbid can be effective.

Problem: Low or no recovery of the product after recrystallization.

  • Possible Cause:

    • Too much solvent was used, preventing the solution from becoming saturated upon cooling.

    • The compound is too soluble in the chosen solvent, even at low temperatures.

    • Premature crystallization occurred during hot filtration.

  • Troubleshooting Suggestions:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to completely dissolve the crude product.

    • Concentrate the filtrate: If the product remains in solution, evaporate some of the solvent from the mother liquor and attempt to recrystallize again.

    • Select a different solvent: Test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[5]

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause:

    • The solvent system (eluent) is not optimized.

    • The column was not packed properly, leading to channeling.

    • The sample was loaded incorrectly or was too concentrated.

  • Troubleshooting Suggestions:

    • Optimize the eluent: Use TLC to test various solvent systems. For normal-phase silica gel chromatography, if your compound has a very high Rf, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the Rf is too low, increase the eluent's polarity. A good Rf for column separation is typically between 0.2 and 0.4.

    • Ensure proper column packing: Pack the column with a slurry of silica gel in a non-polar solvent to avoid air bubbles and cracks.[6]

    • Use dry loading: For solid samples that are not very soluble in the initial eluent, it is often best to pre-adsorb the crude material onto a small amount of silica gel. This is done by dissolving the compound in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.[6]

Data Presentation

Table 1: Physical and Analytical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₉NO₃[7]
Molecular Weight191.18 g/mol [7]
Melting Point184-190°C, 208-211°C[3][4]
SolubilitySlightly soluble in chloroform and methanol[3]
TLC Rf Value~0.4 (in Dichloromethane/Methanol = 10:1)[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent should be determined experimentally.

  • Solvent Selection: Based on solubility data, solvents such as methanol, ethanol, or mixtures with anti-solvents like water or petroleum ether could be suitable.[1] Test the solubility of a small amount of crude material in various solvents to find an appropriate one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

  • Column Preparation:

    • Securely clamp a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample to the top of the prepared column.[6]

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase as the elution progresses. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect the eluent in fractions using test tubes or other suitable containers.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in minimal hot solvent Crude->Dissolution HotFiltration Hot Filtration (optional, for insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Drying Dry Purified Product Isolation->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Recrystallization workflow for purification.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut LowYield Low/No Recovery Start->LowYield Scratch Scratch flask / Add seed crystal OilingOut->Scratch Yes SlowCool Ensure slow cooling OilingOut->SlowCool No TooMuchSolvent Used too much solvent? LowYield->TooMuchSolvent Yes ChangeSolvent Change solvent system SlowCool->ChangeSolvent Still oils out Concentrate Concentrate mother liquor TooMuchSolvent->Concentrate Yes WrongSolvent Compound too soluble? TooMuchSolvent->WrongSolvent No ChangeSolvent2 Select less-solubilizing solvent WrongSolvent->ChangeSolvent2 Yes

Caption: Troubleshooting logic for recrystallization issues.

ColumnChromatographyWorkflow Crude Crude Product TLC TLC Analysis to Determine Eluent Crude->TLC Packing Pack Silica Gel Column TLC->Packing Loading Load Sample (Dry Loading Recommended) Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection TLC_Monitor Monitor Fractions by TLC Collection->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: Workflow for column chromatography purification.

References

"Methyl 2-oxoindoline-6-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Methyl 2-oxoindoline-6-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Several suppliers recommend refrigeration at 2-8°C for optimal stability.[3] While some sources state room temperature storage is acceptable, refrigeration is the more cautious approach for ensuring long-term integrity.[4]

Q2: My vial of this compound has been left at room temperature for a week. Is it still usable?

A2: The compound is generally stable at normal handling and storage conditions.[1][5] Short excursions to ambient temperature are unlikely to cause significant degradation, especially if the vial was unopened and protected from light and moisture. However, for sensitive applications, it is advisable to run a quality control check, such as HPLC analysis, to confirm its purity before use.

Q3: I've noticed some discoloration of the solid material. What could be the cause?

A3: Discoloration of the off-white solid could indicate potential degradation or the presence of impurities. This might be caused by exposure to light, air (oxidation), or incompatible materials over time. It is crucial to store the compound away from strong oxidizing agents.[1][5] If you observe discoloration, it is recommended to re-analyze the material for purity before proceeding with your experiment.

Q4: Can I dissolve this compound in aqueous buffers for my experiments? How stable is it in solution?

A4: While soluble in many organic solvents, its stability in aqueous solutions, particularly at non-neutral pH, can be a concern. The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid.[6] Alkaline conditions, in particular, tend to promote this hydrolysis (saponification) in a non-reversible manner.[2] It is recommended to prepare aqueous solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short period, and the pH should be kept as close to neutral as possible.

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation product under many conditions is the hydrolysis of the methyl ester to form 2-oxoindoline-6-carboxylic acid.[6] Under harsh oxidative conditions, further degradation of the oxindole ring could occur. The presence of these degradation products can be monitored using a stability-indicating HPLC method.

Stability and Storage Summary

ParameterRecommendationSource(s)
Storage Temperature 2-8°C (Refrigerator) or Room Temperature[3][4]
Storage Conditions Store in a dry, cool, well-ventilated area in a tightly closed container.[1][2]
Incompatible Materials Strong oxidizing agents.[1][5]
Light Sensitivity Store protected from light as a general precaution for organic compounds.N/A
Stability in Solution Limited stability in aqueous solutions, especially at acidic or basic pH due to potential hydrolysis. Prepare solutions fresh.[2][6]

Troubleshooting Guide

If you suspect degradation of your this compound, follow this troubleshooting guide.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Suspected Degradation (e.g., unexpected experimental results, physical change) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes storage_ok Storage Conditions Appear Correct check_storage->storage_ok No retest_material Action: Perform Quality Control (e.g., HPLC, TLC, NMR) improper_storage->retest_material review_solution_prep Review Solution Preparation: - Solvent/buffer pH? - Age of solution? - Solution storage? storage_ok->review_solution_prep pass_qc Material Passes QC retest_material->pass_qc fail_qc Material Fails QC retest_material->fail_qc investigate_experiment Investigate Experimental Parameters as Source of Error pass_qc->investigate_experiment discard_material Action: Discard Old Material and Use a New Batch fail_qc->discard_material review_solution_prep->retest_material No solution_issue Potential Solution Instability Identified review_solution_prep->solution_issue Yes prepare_fresh Action: Prepare Fresh Solutions Immediately Before Use solution_issue->prepare_fresh prepare_fresh->retest_material

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in the presence of water is hydrolysis of the ester linkage.

Degradation_Pathway Potential Hydrolysis of this compound reactant This compound product1 2-Oxoindoline-6-carboxylic acid reactant->product1 H₂O (Acid or Base catalyzed) product2 Methanol reactant->product2 H₂O (Acid or Base catalyzed)

Caption: Potential hydrolysis degradation pathway.

Experimental Protocols

General Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Program (Example):

      • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

      • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute less polar compounds.

      • Include a wash step with a high percentage of Mobile Phase B.

      • Include a re-equilibration step at the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm or 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50-100 µg/mL).

  • Forced Degradation Studies (to demonstrate stability-indicating nature):

    • Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

    • Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours), as base hydrolysis is often faster.

    • Oxidative Degradation: Treat the sample solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C) for an extended period.

    • Photolytic Degradation: Expose the sample solution to UV light.

    • Analysis: After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the working concentration for HPLC analysis. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

References

Overcoming challenges in the N-acetylation of "Methyl 2-oxoindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acetylation of Methyl 2-oxoindoline-6-carboxylate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the N-acetylation of this compound?

A1: The most commonly employed reagent for the N-acetylation of this compound is acetic anhydride.[1][2] Acetyl chloride can also be used, but acetic anhydride is often preferred.[3] Other N-acylating agents reported for indoles and related systems include thioesters and carboxylic acids in the presence of activating agents.[4][5]

Q2: Why is my N-acetylation reaction showing low conversion?

A2: Low conversion can be attributed to several factors. The nitrogen atom in the oxindole ring has relatively low nucleophilicity, which can make the reaction challenging.[6] Insufficient reaction temperature or time can also lead to incomplete conversion. For instance, procedures for the N-acetylation of this compound often involve heating at elevated temperatures, such as 110-130°C.[1][2] The choice of solvent and the presence of any catalysts can also play a crucial role.

Q3: I am observing side products in my reaction mixture. What are they and how can I minimize them?

A3: A common challenge in the acylation of indoles is the potential for C-acylation, particularly at the C3 position, alongside the desired N-acylation.[4] The formation of di-acylated products is also a possibility. To minimize side products, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the reagents. Using a suitable solvent and catalyst system can also enhance the selectivity for N-acetylation.

Q4: What are the recommended purification methods for the N-acetylated product?

A4: After the reaction, the product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate, often precipitates upon cooling the reaction mixture.[2] Standard purification techniques include filtration to isolate the crude solid, followed by washing with a suitable solvent like methylcyclohexane or ice water to remove impurities.[2][7] Recrystallization from an appropriate solvent system can be employed for further purification to obtain a high-purity product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Reaction Insufficient temperature.Increase the reaction temperature. Procedures often call for temperatures in the range of 110-130°C when using acetic anhydride.[1][2]
Low nucleophilicity of the oxindole nitrogen.Consider the use of a base or a catalyst to enhance the nucleophilicity of the nitrogen. For other indole acylations, bases like triethylamine or DBU have been used.[7][8]
Inactive acetylating agent.Use fresh or properly stored acetic anhydride. Acetic anhydride can hydrolyze over time.
Incomplete Reaction Reaction time is too short.Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. Some procedures report reaction times of several hours.[2]
Insufficient amount of acetylating agent.Use a molar excess of acetic anhydride. Some protocols use a significant excess, ranging from 5 to 17 equivalents.[1][2]
Formation of Byproducts C-acylation competing with N-acylation.Optimize reaction conditions to favor N-acylation. This may involve adjusting the temperature or solvent.
Over-acetylation (di-acetylation).Carefully control the stoichiometry of the acetic anhydride.
Difficulty in Product Isolation Product is soluble in the reaction mixture at room temperature.Cool the reaction mixture to a lower temperature (e.g., 0-5°C) to induce precipitation. If precipitation does not occur, consider an aqueous work-up followed by extraction with a suitable organic solvent.
Oily product obtained instead of a solid.Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce solidification. Purification by column chromatography may also be necessary.

Experimental Protocols

Protocol 1: N-acetylation of this compound with Acetic Anhydride

This protocol is based on procedures described in the synthesis of intermediates for Nintedanib.[1][2]

Materials:

  • This compound

  • Acetic anhydride

  • High boiling point aromatic hydrocarbon solvent (e.g., toluene, xylene)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add this compound and the high boiling point aromatic hydrocarbon solvent.

  • Add a molar excess of acetic anhydride (typically 5-12 equivalents) to the mixture.[1]

  • Heat the reaction mixture to a high temperature (e.g., 130°C) and maintain for several hours (e.g., 8 hours).[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate, should precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a suitable solvent (e.g., methylcyclohexane) to remove residual impurities.

  • Dry the product under vacuum.

Visualizations

Experimental Workflow for N-acetylation

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation start This compound + Acetic Anhydride + Solvent heat Heat to 110-130°C start->heat react Reaction (several hours) heat->react cool Cool to Room Temperature react->cool precipitate Product Precipitation cool->precipitate filter Filtration precipitate->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry end end dry->end Methyl 1-acetyl-2-oxoindoline-6-carboxylate

Caption: Workflow for the N-acetylation of this compound.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_temp Is reaction temperature adequate (110-130°C)? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time check_time->increase_time No check_reagent Is acetic anhydride in sufficient excess? check_time->check_reagent Yes increase_time->check_reagent add_reagent Increase equivalents of acetic anhydride check_reagent->add_reagent No consider_catalyst Consider adding a base or catalyst check_reagent->consider_catalyst Yes add_reagent->consider_catalyst end Improved Conversion consider_catalyst->end

Caption: Decision tree for troubleshooting low conversion in N-acetylation.

References

Technical Support Center: Optimizing the N-Acetylation of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of the reaction between Methyl 2-oxoindoline-6-carboxylate and acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of reacting this compound with acetic anhydride?

A1: The primary product is Methyl 1-acetyl-2-oxoindoline-6-carboxylate.[1] This reaction is an N-acetylation, where an acetyl group is added to the nitrogen atom of the oxindole ring.

Q2: What are the common applications of the product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate?

A2: This compound is a key intermediate in the synthesis of Nintedanib[2], a medication used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.

Q3: What are the typical reaction conditions for this N-acetylation?

A3: The reaction is often carried out by heating this compound in an excess of acetic anhydride, which acts as both the acetylating agent and the solvent.[3][4] The mixture is typically refluxed for several hours. Alternatively, the reaction can be performed in a high-boiling aprotic solvent like toluene or xylene.[5]

Q4: Can catalysts be used to improve the reaction?

A4: Yes, catalysts can significantly improve the reaction rate and yield. Basic catalysts like pyridine or 4-dimethylaminopyridine (DMAP) are effective for promoting acylation reactions.[6][7][8] Pyridine can act as a scavenger for the acetic acid byproduct, while DMAP is a highly efficient acylation catalyst.[7][8]

Q5: What safety precautions should be taken when working with acetic anhydride?

A5: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water to form acetic acid.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Ensure all glassware is dry, as moisture can hydrolyze the reagent.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Conversion of Starting Material 1. Insufficient Reaction Temperature or Time: The activation energy for the reaction has not been met.1. Increase the reaction temperature to reflux (approx. 140°C for acetic anhydride). Extend the reaction time and monitor the progress periodically using TLC or LC-MS.[3][6]
2. Presence of Moisture: Water in the reaction vessel or solvents has hydrolyzed the acetic anhydride.[6]2. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous grade solvents and fresh acetic anhydride.
3. Low Substrate Reactivity: The N-H bond of the oxindole is not sufficiently nucleophilic under uncatalyzed conditions.3. Add a basic catalyst to activate the reaction. A catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) can significantly increase the rate of N-acetylation.[6][8]
Formation of Multiple Products (Low Purity) 1. C-Acylation Side Product: Acetylation has occurred at the C3 position of the oxindole ring instead of, or in addition to, the nitrogen.1. Use milder reaction conditions. N-acylation is generally favored, but harsh conditions can lead to side reactions. Employing a base catalyst like pyridine often enhances selectivity for N-acylation.[6][9]
2. Product Degradation: The desired product is decomposing under the high temperature or prolonged heating.2. Monitor the reaction closely. Once the starting material is consumed (as determined by TLC/LC-MS), proceed with the workup immediately. Avoid unnecessarily long reaction times.[6]
Difficult Product Isolation and Purification 1. Excess Acetic Anhydride: The unreacted reagent complicates the isolation process.1. After cooling, carefully pour the reaction mixture into a beaker of ice-water. This will quench the reaction and hydrolyze the excess acetic anhydride to acetic acid.
2. Product Precipitation Issues: The product either oils out or remains dissolved during workup.2. Neutralize the acidic solution with a saturated solution of a weak base like sodium bicarbonate. Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
3. Impure Crystalline Product: The solid product obtained after workup is contaminated with byproducts.3. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Standard N-Acetylation (Uncatalyzed)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of acetic anhydride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with stirring to hydrolyze the excess acetic anhydride.

  • Isolation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalyzed N-Acetylation
  • Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene, or use acetic anhydride as the solvent), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add acetic anhydride (1.5 - 2.0 eq).

  • Reaction: Heat the mixture to 80-100°C and stir for 1-3 hours. The reaction is typically much faster with a catalyst. Monitor progress by TLC.

  • Workup and Purification: Follow steps 4-7 from Protocol 1.

Data Presentation: Reaction Condition Comparison

ParameterMethod A: Uncatalyzed RefluxMethod B: DMAP-Catalyzed
Acetic Anhydride (eq.) 5 - 101.5 - 2.0
Catalyst None4-Dimethylaminopyridine (DMAP)
Temperature ~140°C (Reflux)80 - 100°C
Typical Reaction Time 4 - 8 hours1 - 3 hours
Typical Yield Moderate to GoodGood to Excellent
Selectivity Generally good N-selectivityHigh N-selectivity
Notes Simple setup, but requires higher temperatures and longer times.Faster, more efficient, and proceeds under milder conditions.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product Start_Material This compound Product Methyl 1-acetyl-2-oxoindoline-6-carboxylate Start_Material->Product + Acetic Anhydride (Heat / Catalyst) Reagent Acetic Anhydride

Caption: N-acetylation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified check_conversion Low or No Conversion? start->check_conversion check_purity Multiple Products Formed? check_conversion->check_purity No sol_conversion1 Increase Temperature & Time check_conversion->sol_conversion1 Yes check_isolation Difficult Isolation? check_purity->check_isolation No sol_purity1 Use Milder Conditions check_purity->sol_purity1 Yes sol_isolation1 Modify Workup Protocol (Quench, Neutralize, Extract) check_isolation->sol_isolation1 Yes end_node Problem Resolved check_isolation->end_node No sol_conversion2 Ensure Anhydrous Conditions sol_conversion1->sol_conversion2 sol_conversion3 Add Catalyst (e.g., DMAP) sol_conversion2->sol_conversion3 sol_conversion3->end_node sol_purity2 Reduce Reaction Time sol_purity1->sol_purity2 sol_purity2->end_node sol_isolation2 Purify via Recrystallization or Chromatography sol_isolation1->sol_isolation2 sol_isolation2->end_node

Caption: A logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Purification of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-oxoindoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on the common synthetic route starting from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, several impurities can be present in the crude product. These include:

  • Unreacted Starting Material: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

  • Incomplete Reduction Intermediates: Partially reduced nitro-group containing compounds, such as nitroso and hydroxylamino derivatives. These are often unstable and may lead to colored impurities.

  • Incompletely Cyclized Product: The amino-diester intermediate prior to the final ring closure.

  • Side-Reaction Products: Byproducts arising from potential side reactions during the reduction of the nitro group.[1][2][3][4]

  • Residual Palladium Catalyst: If a palladium-on-carbon catalyst is used for hydrogenation, traces may remain in the product.[5]

  • Solvent Residues: Residual acetic acid (from the reaction) or other solvents used during workup.

Q2: My purified product has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color (yellow to brown) in the final product often indicates the presence of trace impurities, particularly oxidized species or high molecular weight byproducts.

  • Cause: Incomplete reduction of the nitro group can leave behind colored nitroso intermediates. Aerial oxidation of the desired product or impurities during workup and purification can also introduce color.

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb the product, leading to lower yields.

    • Column Chromatography: Silica gel chromatography is effective at separating colored impurities from the desired product.

    • Thorough Washing: Ensure the crude product is washed extensively with a suitable solvent (e.g., tert-butyl methyl ether) to remove residual colored reagents or byproducts.[5]

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low recovery of this compound can be attributed to several factors during the purification process:

  • Product Loss During Filtration: If the product is very fine, it may pass through the filter paper. Using a finer porosity filter or a double layer of filter paper can mitigate this.

  • High Solubility in Wash Solvent: The product may have some solubility in the solvent used for washing. Using a minimal amount of cold solvent for washing is recommended.

  • Inappropriate Recrystallization Solvent: If the product is too soluble in the chosen recrystallization solvent at room temperature, recovery will be poor.

  • Adsorption on Silica Gel: During column chromatography, the product might strongly adsorb to the silica gel, leading to incomplete elution. Using a more polar solvent system can help.

  • Mechanical Losses: Product loss during transfers between flasks and filtration apparatus.

Troubleshooting Guides

Recrystallization

Issue: Oiling out instead of crystallization.

  • Cause: The product is precipitating from the solution above its melting point, or the solution is supersaturated with impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the product is more soluble to reduce the level of supersaturation.

    • Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.

    • If the problem persists, consider a different solvent or solvent system.

Issue: No crystal formation upon cooling.

  • Cause: The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent.

  • Solution:

    • Try to induce crystallization by scratching the inner wall of the flask with a glass rod.

    • Add a seed crystal of the pure compound if available.

    • Reduce the volume of the solvent by evaporation and allow it to cool again.

    • Cool the solution in an ice bath or refrigerator for an extended period.

    • If crystals still do not form, the solvent is likely inappropriate. Evaporate the solvent and attempt recrystallization with a different solvent system.

Column Chromatography

Issue: Poor separation of the product from impurities (overlapping spots on TLC).

  • Cause: The polarity of the eluent is too high or too low.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.[5]

    • Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.

    • Ensure the column is packed properly to avoid channeling.

Issue: The product is not eluting from the column.

  • Cause: The eluent is not polar enough, or the product is strongly adsorbing to the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For oxindole derivatives, a mixture of dichloromethane and methanol is often effective.[5]

    • If the product is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing small amounts of impurities from a relatively pure crude product.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., petroleum ether, ethyl acetate, ethanol, or mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this initial cooling period.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Methodology:

  • TLC Analysis: Determine a suitable mobile phase for column chromatography using TLC. A common starting point for oxindole derivatives is a mixture of dichloromethane and methanol (e.g., 10:1 v/v), which gives an Rf of ~0.4 for the product.[5] Adjust the solvent ratio to achieve good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to dryness. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the predetermined mobile phase.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Purification MethodStarting Purity (Example)Final Purity (Example)Yield (Example)
Washing with tert-butyl methyl ether 90%95%98%[5]
Recrystallization (Petroleum Ether) 95%>98%61%[6]
Column Chromatography 85%>99%~70-80%

Note: The values presented are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualization

Experimental Workflow for Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate reaction Hydrogenation & Cyclization start->reaction crude Crude this compound reaction->crude wash Solvent Wash (e.g., tert-butyl methyl ether) crude->wash recrystallization Recrystallization wash->recrystallization column Column Chromatography wash->column tlc TLC recrystallization->tlc column->tlc pure_product Pure Product (>98%) tlc->pure_product hplc HPLC nmr NMR pure_product->hplc pure_product->nmr

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution start Low Purity (Post-Purification) check_tlc Analyze TLC Plate start->check_tlc check_nmr Analyze NMR Spectrum start->check_nmr multiple_spots Multiple Spots on TLC check_tlc->multiple_spots broad_peaks Broad/Unresolved Peaks in NMR check_nmr->broad_peaks impurity_peaks Characteristic Impurity Peaks in NMR check_nmr->impurity_peaks rerun_column Re-purify by Column Chromatography multiple_spots->rerun_column recrystallize Recrystallize with a different solvent system broad_peaks->recrystallize impurity_peaks->rerun_column wash_again Perform additional solvent washes impurity_peaks->wash_again

Caption: Troubleshooting logic for addressing low purity issues after initial purification.

References

"Methyl 2-oxoindoline-6-carboxylate" synthesis scale-up problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of Methyl 2-oxoindoline-6-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction Yield & Purity

  • Question: My yield of this compound from the reductive cyclization of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is consistently low. What are the potential causes and solutions?

    Answer: Low yields in this step can arise from several factors:

    • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can become deactivated. Ensure you are using a fresh, high-quality catalyst. The amount of catalyst may also need optimization for larger scale reactions.

    • Incomplete Reaction: The hydrogenation time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1]

    • Suboptimal Hydrogen Pressure and Temperature: The reaction is sensitive to both hydrogen pressure and temperature. For a scale-up synthesis, maintaining a consistent pressure (e.g., 50 psi) and temperature (e.g., 50°C) is crucial for optimal results.[1]

    • Work-up Losses: Significant product loss can occur during the filtration and purification steps. Ensure efficient removal of the catalyst by filtration and minimize losses during concentration of the filtrate.[1]

  • Question: I am observing significant impurities in my final product after the synthesis. How can I improve the purity?

    Answer: Impurities can be minimized through the following approaches:

    • Thorough Washing: After filtration, washing the crude product with a suitable solvent, such as tert-butyl methyl ether, can help remove residual impurities.[1]

    • Recrystallization: If impurities persist, recrystallization from an appropriate solvent system is a standard method for purification. The choice of solvent will depend on the nature of the impurities.

    • Chromatography: For high-purity requirements, column chromatography can be employed, although this may be less practical for very large-scale production.

2. Reaction Conditions

  • Question: What are the critical parameters to control during the N-acetylation of this compound with acetic anhydride?

    Answer: The N-acetylation step is sensitive to several parameters that can affect both yield and purity:

    • Temperature: High temperatures (e.g., 130°C) are often required for this reaction to proceed at a reasonable rate.[2][3][4] Precise temperature control is essential, especially on a larger scale, to prevent side reactions.

    • Reaction Time: The reaction time needs to be optimized. A duration of around eight hours is reported in some large-scale procedures.[2][3][4] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal endpoint.

    • Reagent Stoichiometry: A significant excess of acetic anhydride (e.g., 17.6 equivalents) is often used to drive the reaction to completion.[2][3][4]

    • Solvent Choice: The use of a high-boiling aromatic hydrocarbon solvent can be advantageous for azeotropic removal of the acetic acid byproduct, which can improve reaction efficiency.[2][3]

  • Question: I am having trouble with the subsequent reaction of the N-acetylated intermediate with trimethyl orthobenzoate. What are the key considerations for this step?

    Answer: This step requires careful control of conditions to ensure a good yield of the desired product:

    • Temperature: Elevated temperatures, typically between 110°C and 130°C, are necessary for this reaction.[4]

    • Reagent Addition: The trimethyl orthobenzoate is usually added to the heated reaction mixture. The rate of addition may need to be controlled in a scaled-up process to manage any exotherm.

    • Molar Equivalents: An excess of trimethyl orthobenzoate (e.g., 3-4 molar equivalents) is typically used.[4]

    • Byproduct Removal: As with the previous step, the removal of volatile byproducts can be beneficial.

3. Work-up and Isolation

  • Question: What is an effective method for isolating the N-acetylated product on a large scale?

    Answer: A common and effective method for isolating methyl 1-acetyl-2-oxoindoline-6-carboxylate is through precipitation and filtration. After the reaction, cooling the mixture allows the product to crystallize. The precipitate can then be collected by filtration and washed to remove any remaining reagents or byproducts.[2][3]

  • Question: The final product is difficult to handle and purify. Are there any suggestions for improving the physical properties of the crude product?

    Answer: Trituration of the crude residue with a solvent like petroleum ether can help in obtaining a more manageable solid product by removing soluble impurities.[2][3] Subsequent drying under vacuum is also a critical step to remove residual solvents.[1]

Quantitative Data Summary

Table 1: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

ParameterValueReference
Starting Material48.3 g[1]
Catalyst5.0 g of 10% Palladium on Carbon[1]
Solvent800 mL of concentrated acetic acid[1]
Hydrogen Pressure50 psi[1]
Reaction Temperature50 °C[1]
Reaction Time2.5 hours[1]
Yield28.6 g (98% of theoretical)[1]

Table 2: N-Acetylation of this compound

ParameterValueReference
ReagentAcetic Anhydride (17.6 equivalents)[2][3][4]
Temperature130 °C[2][3][4]
Reaction Time8 hours[2][3][4]
Yield73%[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

  • Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Hydrogenate the reaction mixture in a hydrogen atmosphere at a pressure of 50 psi and a temperature of 50°C for 2.5 hours.

  • Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration.

  • Concentrate the filtrate to dryness.

  • Dissolve the residue in 150 mL of tert-butyl methyl ether and filter again.

  • Dry the resulting product under vacuum at 100°C to obtain this compound.

Protocol 2: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate (Large Scale) [2][3][4]

  • Treat this compound with 17.6 equivalents of acetic anhydride.

  • Heat the reaction mixture to 130°C for eight hours.

  • After the reaction is complete, cool the mixture to allow the product to precipitate.

  • Isolate the precipitated methyl 1-acetyl-2-oxoindoline-6-carboxylate by filtration.

  • Wash the isolated solid to remove impurities.

Visualizations

experimental_workflow_synthesis start Start: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate dissolution Dissolve in Acetic Acid start->dissolution catalyst_addition Add 10% Pd/C Catalyst dissolution->catalyst_addition hydrogenation Hydrogenate (50 psi H2, 50°C, 2.5h) catalyst_addition->hydrogenation filtration1 Filter to Remove Catalyst hydrogenation->filtration1 concentration Concentrate Filtrate filtration1->concentration dissolution2 Dissolve in tert-butyl methyl ether concentration->dissolution2 filtration2 Filter dissolution2->filtration2 drying Dry under Vacuum (100°C) filtration2->drying end_product End Product: this compound drying->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Yield cause1 Catalyst Inactivation? problem->cause1 cause2 Incomplete Reaction? problem->cause2 cause3 Suboptimal Conditions? problem->cause3 cause4 Work-up Losses? problem->cause4 solution1 Solution: Use fresh catalyst, optimize loading cause1->solution1 solution2 Solution: Increase reaction time, monitor by TLC cause2->solution2 solution3 Solution: Verify H2 pressure and temperature cause3->solution3 solution4 Solution: Optimize filtration and washing steps cause4->solution4

Caption: Troubleshooting guide for low reaction yield.

References

Troubleshooting low yield in Nintedanib synthesis from "Methyl 2-oxoindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of Nintedanib, starting from Methyl 2-oxoindoline-6-carboxylate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this multi-step synthesis, with a focus on addressing low yields and impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of the intermediate, (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 2), is significantly lower than reported values. What are the potential causes and solutions?

A1: Low yields of Intermediate 2 are a common issue and can often be attributed to several factors related to reaction conditions and reagent quality.

  • Moisture in the reaction: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride and triethyl orthobenzoate.

    • Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-quality reagents.

  • Suboptimal Reaction Temperature: The reaction temperature is critical for driving the reaction to completion.[1][2]

    • Troubleshooting: Maintain a consistent reaction temperature between 110-120°C.[1][2] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Insufficient Acetic Anhydride: Acetic anhydride serves both as a reagent for N-acetylation and as a water scavenger.

    • Troubleshooting: Ensure the correct molar equivalent of acetic anhydride is used. Several protocols report using a significant excess.[1][2]

  • Purity of Starting Material: The purity of this compound is crucial for a successful synthesis.[3]

    • Troubleshooting: Confirm the purity of the starting material using techniques like HPLC or NMR before starting the reaction.

Q2: I am observing significant impurity peaks in the HPLC analysis of my final Nintedanib product. How can I identify and minimize these impurities?

A2: Impurity profiling is critical for ensuring the safety and efficacy of the final drug product. Several impurities have been identified in the synthesis of Nintedanib.

  • Common Impurities:

    • N-Acetyl Nintedanib: This impurity arises from incomplete deacetylation in the final step.

      • Identification: Look for a peak with a molecular weight corresponding to Nintedanib + 42 amu in LC-MS analysis.

      • Mitigation: Ensure the deacetylation reaction goes to completion by optimizing the reaction time and the amount of base (e.g., piperidine) used. Monitor the reaction by HPLC.

    • Over-alkylation or Di-alkylation Products: Side reactions can occur during the alkylation step.

      • Identification: These impurities will have higher molecular weights than the desired product. Characterization by MS and NMR is recommended.

      • Mitigation: Control the stoichiometry of the reactants and the reaction temperature to minimize these side reactions.

    • Unreacted Intermediates: The presence of starting materials or intermediates indicates an incomplete reaction.

      • Identification: Compare the retention times of the impurity peaks with those of the starting materials and intermediates in HPLC.

      • Mitigation: Optimize the reaction conditions (time, temperature, stoichiometry) for each step to ensure complete conversion.

  • Purification Strategies:

    • Recrystallization: Nintedanib and its intermediates can be purified by recrystallization from suitable solvents like methanol, ethanol, or isopropanol.[4]

    • Chromatography: Column chromatography can be employed for the purification of intermediates and the final product to remove closely related impurities.

Q3: The final deacetylation step to yield Nintedanib is not proceeding to completion. What can I do?

A3: The final deacetylation step is crucial for obtaining the active pharmaceutical ingredient.

  • Inadequate Base: The amount and strength of the base are critical for the removal of the acetyl group.

    • Troubleshooting: Ensure a sufficient excess of a suitable base, such as piperidine or ammonia, is used.[5]

  • Reaction Time and Temperature: The reaction may require sufficient time and an appropriate temperature to go to completion.

    • Troubleshooting: Monitor the reaction progress using HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature moderately.

Data Presentation

The following table summarizes the reported yields for the synthesis of (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 2) under various reaction conditions.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Molar Yield (%)Purity (HPLC)Reference
This compoundTriethyl orthobenzoate, Acetic anhydrideXylene110480.999.43%[1]
This compoundTriethyl orthobenzoate, Acetic anhydrideXylene120482.499.75%[2]
This compoundTriethyl orthobenzoate, Acetic anhydrideToluene120-125548.9Not Reported[1]
This compoundTriethyl orthobenzoate, Acetic anhydride (excess)Acetic anhydride110461Not Reported[1]
Methyl 1-acetyl-2-oxoindoline-6-carboxylateTrimethyl orthobenzoate, Acetic anhydrideToluene120-130688.392.11%[6]

Experimental Protocols

A detailed, multi-step experimental protocol for the synthesis of Nintedanib from this compound is provided below.

Step 1: Synthesis of (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 2)

  • To a dried reaction flask, add this compound (1 equivalent), triethyl orthobenzoate (2-3 equivalents), and acetic anhydride (3-4 equivalents) in xylene.[1]

  • Heat the reaction mixture to 110-120°C and maintain this temperature for 4 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid and wash it with a suitable solvent (e.g., xylene or an alcohol).

  • Dry the solid under vacuum at 50°C to obtain Intermediate 2 .[1][2]

Step 2: Synthesis of (Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate (Acetylated Nintedanib)

  • Dissolve Intermediate 2 (1 equivalent) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1 equivalent) in a suitable solvent such as methanol.[5]

  • Heat the mixture to reflux (around 70°C) until the reaction solution becomes clear.[5]

  • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the solid product and wash it with a cold solvent.

  • Dry the product to obtain Acetylated Nintedanib.

Step 3: Synthesis of Nintedanib

  • Suspend the Acetylated Nintedanib from the previous step in a suitable solvent like methanol.

  • Add a base, such as aqueous ammonia or piperidine, to the suspension.[5]

  • Heat the mixture to reflux for 2 hours or until the deacetylation is complete, as monitored by TLC or HPLC.[5]

  • Cool the reaction mixture to 0-10°C and stir for 1 hour to induce crystallization.[5]

  • Filter the solid, wash with a cold solvent, and dry to obtain the final Nintedanib product.

Visualizations

Diagram 1: Nintedanib Synthesis Workflow

Nintedanib_Synthesis cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Deacetylation A This compound B (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene) -2-oxoindoline-6-carboxylate A->B Triethyl orthobenzoate, Acetic anhydride, Xylene, 110-120°C D Acetylated Nintedanib B->D Methanol, Reflux C N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide C->D E Nintedanib D->E Ammonia or Piperidine, Methanol, Reflux

Caption: Synthetic route from this compound to Nintedanib.

Diagram 2: Troubleshooting Logic for Low Yield of Intermediate 2

Troubleshooting_Low_Yield start Low Yield of Intermediate 2 q1 Is the reaction environment completely anhydrous? start->q1 s1 Dry all glassware and use anhydrous reagents/solvents. q1->s1 No q2 Is the reaction temperature maintained at 110-120°C? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Optimize temperature control. q2->s2 No q3 Is the molar ratio of acetic anhydride sufficient? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Increase the equivalents of acetic anhydride. q3->s3 No q4 Is the starting material pure? q3->q4 Yes a3_yes Yes a3_no No s3->q4 a4_yes Consider other factors (e.g., reaction time). q4->a4_yes Yes s4 Purify the starting material. q4->s4 No a4_no No s4->start

Caption: A logical workflow for troubleshooting low yields of Intermediate 2.

References

Minimizing byproduct formation in "Methyl 2-oxoindoline-6-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-oxoindoline-6-carboxylate". Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A prevalent and effective method is the reductive cyclization of a substituted nitrophenyl precursor. This typically involves the hydrogenation of compounds like dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate or methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[1][2] The reaction is often carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like acetic acid.[1][2] An alternative reducing agent that can be used is sodium dithionite (often referred to by trade names like Hydros) in acetic acid.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, choice of reducing agent, and catalyst loading are all critical parameters. For instance, in the reductive cyclization using Pd/C, hydrogenation is typically conducted at room temperature to 50°C.[1][2] When using sodium dithionite, the reaction mixture is often heated to higher temperatures, such as 120-125°C.[3] Careful control of these parameters is essential to ensure complete reaction and minimize the formation of impurities.

Q3: Are there any known common byproducts in this reaction?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature, monitoring the reaction progress by TLC or HPLC.[8] - Ensure efficient stirring to maintain a homogeneous reaction mixture. - In catalytic hydrogenations, ensure the catalyst is active and used in the appropriate amount (e.g., 10% Pd/C).[1][2]
Suboptimal workup procedure.- After reaction completion, ensure the product is fully precipitated or extracted. For example, after hydrogenation and catalyst filtration, the filtrate can be concentrated to dryness.[1] - Washing the isolated solid with an appropriate solvent can remove soluble impurities.
Presence of Unreacted Starting Material Insufficient reducing agent or inactive catalyst.- For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level (e.g., 50 psi).[1] - For chemical reductions, add the reducing agent in slight excess and ensure it is of good quality.
Reaction time is too short.- Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.[8]
Formation of an N-hydroxyoxindole Byproduct Use of certain Lewis or strong Brønsted acids.- If not essential for the reaction, avoid the addition of acids like p-toluenesulfonic acid, BF3・OEt2, or AlCl3.[4] - Acetic acid is a commonly used solvent that also acts as a mild acid and has been shown to promote the desired cyclization without significant N-hydroxyoxindole formation.[1][4]
Product is Difficult to Purify Presence of multiple closely-related impurities.- Optimize reaction conditions to minimize byproduct formation (see other troubleshooting points). - Employ column chromatography for purification if simple recrystallization is ineffective. A common mobile phase for TLC analysis is dichloromethane/methanol (10:1), which can be adapted for column chromatography.[1]
Evidence of Decarboxylation (formation of 2-oxoindoline) Excessive heating during reaction or workup.- Avoid unnecessarily high temperatures. If high temperatures are required for the reaction, minimize the reaction time. - During workup, concentrate solutions under reduced pressure at a moderate temperature.

Experimental Protocols

Protocol 1: Reductive Cyclization using Palladium on Carbon

This protocol is based on the synthesis of this compound from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[1]

  • Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

  • Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

  • Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours.

  • Filtration: After the reaction is complete, remove the catalyst by filtration.

  • Concentration: Concentrate the filtrate to dryness to obtain the crude product.

  • Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C to yield the final product.

Protocol 2: Reductive Cyclization using Sodium Dithionite ("Hydrose")

This protocol describes the preparation of this compound from dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.[3]

  • Initial Mixture: To 50.0 g of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, add 250.0 ml of acetic acid at 25-30°C.

  • Reducing Agent Addition: Add 83.9 g of "Hydrose" (sodium dithionite) and 250.0 ml of water to the mixture at 25-30°C and stir for 10 minutes.

  • Heating: Heat the mixture to 120-125°C and stir for 2 hours.

  • Cooling and Precipitation: Cool the mixture to 15-20°C.

  • Basification: Add 500.0 ml of ammonia to the mixture at 15-20°C and stir for 2 hours to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to obtain the title compound.

Visual Guides

Reaction_Pathway cluster_start Starting Material cluster_reaction Reductive Cyclization cluster_product Product Start Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Reduction Reduction of Nitro Group (e.g., Pd/C, H2 or Na2S2O4) Start->Reduction Acetic Acid Cyclization Intramolecular Amide Formation Reduction->Cyclization Spontaneous Product This compound Cyclization->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield? Incomplete_Reaction Check for Incomplete Reaction (TLC/HPLC) Start->Incomplete_Reaction Yes Impurity_Check Byproduct Formation? Start->Impurity_Check No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Starting Material Present Check_Reagents Check Catalyst/Reducing Agent Activity Incomplete_Reaction->Check_Reagents Starting Material Present Workup_Issue Review Workup Procedure Incomplete_Reaction->Workup_Issue No Starting Material Increase_Time_Temp->Impurity_Check Check_Reagents->Impurity_Check Optimize_Workup Optimize Precipitation/Extraction Workup_Issue->Optimize_Workup Optimize_Workup->Impurity_Check N_Hydroxy N-Hydroxy Byproduct Detected Impurity_Check->N_Hydroxy Yes Decarboxylation Decarboxylation Detected Impurity_Check->Decarboxylation Yes Purification Purification Successful? Impurity_Check->Purification No/Other Avoid_Acids Avoid Strong/Lewis Acids N_Hydroxy->Avoid_Acids Avoid_Acids->Purification Reduce_Temp Reduce Reaction/Workup Temperature Decarboxylation->Reduce_Temp Reduce_Temp->Purification End High Purity Product Purification->End Yes Column_Chromo Perform Column Chromatography Purification->Column_Chromo No Column_Chromo->End

Caption: Troubleshooting workflow for low yield or impurities.

References

Technical Support Center: Recrystallization of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of Methyl 2-oxoindoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available literature for structurally related compounds, a good starting point for solvent screening would include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), nitriles (e.g., acetonitrile), and non-polar solvents like petroleum ether or methylcyclohexane.[1][2][3] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, may also be effective.[4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This often happens if the melting point of the compound is lower than the boiling point of the solvent.[6] To resolve this, you can try the following:

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Lower the temperature at which crystallization begins.

  • Use a larger volume of solvent.

  • Employ a solvent with a lower boiling point.

  • Slow down the cooling process to encourage crystal nucleation over oil formation.[6]

Q3: I am not getting any crystals to form, even after the solution has cooled. What is the problem?

A3: This is likely due to supersaturation, a state where the concentration of the solute in the solution is higher than its solubility at that temperature.[6][7] To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[6][7]

  • Add a seed crystal of pure this compound to the solution. This provides a template for crystal growth.[7]

  • Cool the solution further in an ice bath.[6]

  • If too much solvent was used, you may need to evaporate some of the solvent to increase the concentration of the compound.[6]

Q4: My yield of recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[8][9] Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your sample. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Washing with too much cold solvent: While washing is necessary to remove impurities, excessive washing can dissolve some of your product.[9] Use a minimal amount of ice-cold solvent for washing.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling Supersaturation of the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Cool the flask in an ice bath.
Too much solvent was used.- Evaporate some of the solvent and allow the solution to cool again.
Compound "oils out" The melting point of the compound is below the solvent's boiling point.- Use a lower boiling point solvent.- Add a co-solvent to increase solubility.- Slow down the rate of cooling.
High concentration of impurities.- Consider a pre-purification step like column chromatography.
Low recovery of crystals Too much solvent was used for dissolution.- Use the minimum amount of hot solvent necessary for complete dissolution.
Crystals were washed with too much or warm solvent.- Wash crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.- Use a heated filter funnel or keep the solution hot during filtration.
Colored impurities in final crystals Impurities were not fully removed.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[8]
Crystals form too quickly The solution is too concentrated or cooled too rapidly.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before moving to an ice bath.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

  • Heating: Gently heat the test tube. A suitable solvent will dissolve the compound completely at or near its boiling point. If the compound dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve upon heating, the solvent is also not suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound ("good" solvent), while the other should not ("bad" solvent).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7 and 8 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization start Solution Cooled, No Crystals Formed supersaturated Is the solution supersaturated? start->supersaturated induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool further supersaturated->induce_crystallization Yes too_much_solvent Was too much solvent used? supersaturated->too_much_solvent No success Crystals Form induce_crystallization->success concentrate Concentrate solution (evaporate solvent) too_much_solvent->concentrate Yes too_much_solvent->success No concentrate->success

Caption: Troubleshooting guide for failure of crystal formation.

References

Technical Support Center: Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-oxoindoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Avoid exposure to heat, sparks, and open flames.[1]

Q2: What are the known incompatibilities of this compound?

A2: The compound is known to be incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent potential degradation.

Q3: What are the expected thermal decomposition products?

A3: Thermal decomposition of this compound can generate carbon oxides and nitrogen oxides.[1][2]

Q4: Is this compound stable under normal experimental conditions?

A4: Yes, the product is generally stable under normal handling and storage conditions.[1] However, stability can be compromised under harsh conditions such as extreme pH, high temperatures, intense light, or in the presence of strong oxidizing agents. These conditions are often employed in forced degradation studies to understand the intrinsic stability of the molecule.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed during HPLC analysis. Degradation of the compound. Review the experimental conditions. Potential causes include hydrolysis, oxidation, or photolysis. Compare the retention times of the new peaks with known or suspected degradation products. It is recommended to perform forced degradation studies to identify potential degradants.[4][5]
Loss of compound purity over time in solution. Hydrolysis of the methyl ester or the lactam ring. Prepare solutions fresh whenever possible. If solutions need to be stored, use a buffered system at a neutral pH and store at a low temperature, protected from light. Avoid highly acidic or basic conditions.
Discoloration of the solid compound. Oxidation or photolytic degradation. Store the solid compound in a tightly sealed container, protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. Evaluate the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). The presence of degradants could lead to altered biological activity.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be proposed. These are common pathways for molecules containing similar functional groups and are investigated during forced degradation studies in pharmaceutical development.[3][4][5]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for esters and amides (lactams).

  • Acidic Hydrolysis: Under acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-oxoindoline-6-carboxylic acid). The lactam bond in the oxindole ring is generally more stable but can also be hydrolyzed under more stringent acidic conditions.

  • Basic Hydrolysis: Under basic conditions, the methyl ester is readily saponified to the carboxylate salt. The lactam can also be cleaved by strong bases.

G cluster_hydrolysis Hydrolytic Degradation Pathway parent This compound acid_product 2-Oxoindoline-6-carboxylic acid parent->acid_product  H+ / H2O base_product 2-Oxoindoline-6-carboxylate Salt parent->base_product  OH- / H2O

Caption: Hypothetical Hydrolytic Degradation of this compound.

Oxidative Degradation

Oxidative degradation can occur at several positions in the molecule. The use of oxidizing agents like hydrogen peroxide is a common practice in forced degradation studies.[4][5] A likely site for oxidation is the benzylic position of the oxindole ring, which could lead to the formation of a hydroxylated species.

G cluster_oxidation Oxidative Degradation Pathway parent This compound oxidized_product Hydroxylated Derivative parent->oxidized_product  [O]

Caption: Hypothetical Oxidative Degradation of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5] The goal is typically to achieve 5-20% degradation of the drug substance.[6]

General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the stressor to the desired concentration.

  • A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent used for the stressed samples and kept under normal conditions.

  • Analyze the samples at various time points by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of degradation products and the decrease in the parent compound.

Stress Conditions
Condition Protocol
Acid Hydrolysis Mix the stock solution with 0.1 M to 1 M HCl.[6] Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample with an equivalent amount of base before analysis.
Base Hydrolysis Mix the stock solution with 0.1 M to 1 M NaOH.[6] Incubate at room temperature for a specified period. Neutralize the sample with an equivalent amount of acid before analysis.
Oxidation Mix the stock solution with 3% to 30% hydrogen peroxide (H₂O₂).[4][5] Keep the sample at room temperature, protected from light, for a specified period.
Thermal Degradation Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.
Photolytic Degradation Expose the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

Experimental Workflow

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress control Prepare Control Sample start->control sampling Collect Samples at Defined Time Points stress->sampling control->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-Oxoindoline-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a specific regioisomer of a scaffold can be a critical decision. This guide provides a comparative analysis of the synthesis of methyl 2-oxoindoline-6-carboxylate and its 4-, 5-, and 7-carboxylate isomers, offering insights into their synthetic accessibility and potential applications.

The oxindole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The position of the methyl carboxylate group on the oxindole ring significantly influences the molecule's properties and its utility as a synthetic intermediate. This comparison focuses on providing a clear overview of the synthetic routes to these four key isomers, supported by experimental data, to aid in the selection of the most suitable isomer for a given research or development program.

Synthetic Accessibility: A Comparative Overview

The synthesis of methyl 2-oxoindoline-carboxylate isomers can be achieved through various strategies, with yields and reaction conditions varying significantly depending on the target isomer. Here, we present a summary of representative synthetic methods for each isomer.

IsomerStarting MaterialKey Reaction StepsReagents & ConditionsYield (%)Ref.
Methyl 2-oxoindoline-4-carboxylate Methyl 2-amino-3-(2-bromophenyl)propanoate1. Intramolecular Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 12 h85
Methyl 2-oxoindoline-5-carboxylate Methyl indole-5-carboxylate1. ReductionSodium cyanoborohydride, Acetic acid, 0 °C to RT, 1 h99[1]
This compound Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate1. Reductive Cyclization10% Pd/C, H₂, Acetic acid, 50 °C, 50 psi, 2.5 h98[2]
Methyl 2-oxoindoline-7-carboxylate Methyl 2-aminobenzoate1. Diazotization 2. Sandmeyer reaction 3. Malonic ester synthesis 4. Reductive cyclization1. NaNO₂, HCl 2. CuCN 3. Diethyl malonate, NaOEt 4. H₂, Pd/C~60 (overall)

In-Depth Look at Synthetic Protocols

Methyl 2-oxoindoline-4-carboxylate

A common route to the 4-carboxylate isomer involves an intramolecular palladium-catalyzed C-N bond formation.

Experimental Protocol: A mixture of methyl 2-amino-3-(2-bromophenyl)propanoate (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 110 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is filtered through celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford methyl 2-oxoindoline-4-carboxylate.

synthetic_workflow_4_carboxylate start Methyl 2-amino-3-(2-bromophenyl)propanoate step1 Intramolecular Buchwald-Hartwig Amination start->step1 product Methyl 2-oxoindoline-4-carboxylate step1->product reagents1 Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C reagents1->step1

Synthetic workflow for Methyl 2-oxoindoline-4-carboxylate.
Methyl 2-oxoindoline-5-carboxylate

The synthesis of the 5-carboxylate isomer can be efficiently achieved by the reduction of the corresponding indole.

Experimental Protocol: To a solution of methyl indole-5-carboxylate (1.0 g, 5.71 mmol) in 10 mL of acetic acid at 0 °C, sodium cyanoborohydride (1.08 g, 17.18 mmol) is added over 5 minutes. The mixture is stirred at room temperature for 1 hour. Water (3 mL) is added, and the solvents are removed under vacuum. The residue is dissolved in ethyl acetate and saturated NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, filtered, and evaporated. The residue is purified by flash chromatography to afford methyl 2-oxoindoline-5-carboxylate (0.99 g, 99% yield).[1]

This compound

This isomer is a key intermediate in the synthesis of the multi-kinase inhibitor Nintedanib.[3][4][5] A high-yielding synthesis has been reported.

Experimental Protocol: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) is dissolved in 800 mL of concentrated acetic acid, and 5.0 g of 10% palladium on carbon catalyst is added. The reaction mixture is hydrogenated in a hydrogen atmosphere at 50 °C and 50 psi for 2.5 hours. The catalyst is removed by filtration, and the filtrate is concentrated to dryness. The residue is dissolved in tert-butyl methyl ether, filtered again, and dried under vacuum to yield this compound (28.6 g, 98% yield).[2]

synthetic_workflow_6_carboxylate start Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate step1 Reductive Cyclization start->step1 product This compound step1->product reagents1 10% Pd/C, H₂, Acetic acid, 50 °C reagents1->step1

Synthetic workflow for this compound.
Methyl 2-oxoindoline-7-carboxylate

The synthesis of the 7-carboxylate isomer can be approached through a multi-step sequence starting from methyl 2-aminobenzoate.

Experimental Protocol: Methyl 2-aminobenzoate is converted to methyl 2-cyano-benzoate via diazotization followed by a Sandmeyer reaction. The cyano group is then used to introduce a malonic ester moiety. Subsequent reductive cyclization of the resulting intermediate yields methyl 2-oxoindoline-7-carboxylate.

Biological Significance and Applications

The position of the methyl carboxylate group plays a crucial role in the biological activity of these oxindole isomers. This positional variation allows for the fine-tuning of their pharmacological profiles.

biological_applications cluster_6 6-Carboxylate cluster_5 5-Carboxylate cluster_4 4-Carboxylate cluster_7 7-Carboxylate app6 Nintedanib Intermediate (Tyrosine Kinase Inhibitor) app5 Anticancer & Neuroprotective Agent Development app4 Potential Anticancer Agents app7 Exploratory Drug Discovery oxindole Methyl 2-Oxoindoline- Carboxylate Isomers oxindole->app6 oxindole->app5 oxindole->app4 oxindole->app7

Biological applications of different oxindole isomers.
  • This compound: Its primary significance lies in its role as a pivotal building block for the synthesis of Nintedanib, a drug used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3][4][5]

  • Methyl 2-oxoindoline-5-carboxylate: This isomer is a versatile intermediate in medicinal chemistry, frequently utilized in the development of potential anti-cancer and neuroprotective agents.[3][6] Its structure allows for various chemical modifications to generate derivatives with enhanced biological activity.[3]

  • Methyl 2-oxoindoline-4-carboxylate: Derivatives of this isomer have been investigated for their potential as anticancer agents.[7] The substitution at the 4-position is a strategy being explored for the development of new therapeutic compounds.

  • Methyl 2-oxoindoline-7-carboxylate: While less explored than the other isomers, the 7-carboxylate derivative holds potential for the discovery of novel bioactive molecules. Further research into its synthesis and biological evaluation is warranted.

Conclusion

The synthetic accessibility and biological importance of methyl 2-oxoindoline-carboxylate isomers vary significantly with the position of the ester group. The 6-carboxylate isomer stands out due to its established role in the industrial synthesis of Nintedanib, with a highly optimized and high-yielding synthetic route. The 5-carboxylate isomer also presents a high-yield synthesis and is a valuable intermediate for developing novel therapeutics. The 4- and 7-carboxylate isomers, while currently less synthetically accessible in high yields, represent underexplored areas with potential for the discovery of new bioactive compounds. This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and synthetic strategy for their specific research goals.

References

A Comparative Analysis of Methyl 2-oxoindoline-carboxylate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, properties, and potential biological activities of Methyl 2-oxoindoline-6-carboxylate and its 4, 5, and 7-carboxylate isomers.

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This guide provides a comparative overview of four key positional isomers of methyl 2-oxoindoline-carboxylate: the 4-, 5-, 6-, and 7-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this important class of molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the four isomers is presented below. It is important to note that while data for the 6-carboxylate isomer is readily available due to its role as a key intermediate in the synthesis of the multi-kinase inhibitor Nintedanib, experimental data for the other isomers is less common.[3][4]

PropertyMethyl 2-oxoindoline-4-carboxylateMethyl 2-oxoindoline-5-carboxylateThis compoundMethyl 2-oxoindoline-7-carboxylate
Molecular Formula C₁₀H₉NO₃C₁₀H₉NO₃C₁₀H₉NO₃C₁₀H₉NO₃
Molecular Weight 191.18 g/mol [5]191.18 g/mol 191.19 g/mol [6]191.18 g/mol [7]
CAS Number 90924-46-2[5]199328-10-414192-26-8[6]380427-39-4[7]
Melting Point Not Reported192-199 °C184-190 °C[6]Not Reported
Boiling Point Not Reported405.6±45.0 °C (Predicted)388.1 °C at 760 mmHg[6]Not Reported
Solubility Not ReportedNot ReportedSlightly soluble in Chloroform and MethanolNot Reported

Synthesis Overview

The synthesis of these isomers typically involves the construction of the 2-oxoindoline ring system with the carboxylate group already in place on the precursor molecule. While detailed, directly comparable protocols for all four isomers are not available in a single source, the following provides an overview of reported synthetic strategies.

This compound

The synthesis of the 6-carboxylate isomer is well-documented.[4][8] A common route involves the reductive cyclization of a substituted nitrophenyl derivative.

Experimental Protocol: Synthesis of this compound [4]

  • Starting Material: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

  • Reaction: The starting material is dissolved in concentrated acetic acid, and a 10% palladium on carbon catalyst is added.

  • Hydrogenation: The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 50 °C for 2.5 hours.

  • Work-up: The catalyst is removed by filtration, and the filtrate is concentrated to dryness. The residue is then dissolved in tert-butyl methyl ether, filtered again, and dried under vacuum to yield the product.

Synthesis Workflow for this compound

A Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate B Dissolve in Acetic Acid Add Pd/C catalyst A->B Step 1 C Hydrogenation (H2, 50 psi, 50 °C) B->C Step 2 D Filtration C->D Step 3 E Concentration D->E Step 4 F Purification (tert-butyl methyl ether) E->F Step 5 G This compound F->G Step 6

Caption: Synthesis of this compound.

Methyl 2-oxoindoline-4-carboxylate, -5-carboxylate, and -7-carboxylate

Detailed, readily available experimental protocols for the 4- and 7-isomers are scarce in the public domain. The 5-carboxylate isomer is noted as an intermediate in organic and pharmaceutical synthesis.[3] The synthesis of these isomers would likely follow similar principles of constructing the oxindole ring from appropriately substituted precursors. The lack of readily available comparative data highlights a potential area for further research.

Biological Activity and Therapeutic Potential

The 2-oxoindoline core is a prominent feature in many tyrosine kinase inhibitors (TKIs).[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key therapeutic target.

While direct comparative studies on the tyrosine kinase inhibitory activity of all four methyl 2-oxoindoline-carboxylate isomers are not available, the 6-carboxylate isomer is a known precursor to Nintedanib, a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[4] Derivatives of the 5-substituted oxindole have also been investigated as potential anti-cancer agents.[3][9]

The following diagrams illustrate the general signaling pathways of VEGFR, PDGFR, and FGFR, which are known targets of 2-oxoindoline-based inhibitors.

VEGFR Signaling Pathway

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration

Caption: Simplified VEGFR signaling pathway.[1][10][11]

PDGFR Signaling Pathway

PDGF PDGF PDGFR PDGFR PDGF->PDGFR Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos PI3K PI3K PDGFR->PI3K STAT STAT PDGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Chemotaxis Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration STAT->Proliferation

Caption: Simplified PDGFR signaling pathway.[10]

FGFR Signaling Pathway

FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway.[10][12]

Comparative Experimental Data (Hypothetical)

As direct comparative experimental data is lacking, the following table is a template that researchers can use to summarize their own findings or data compiled from various sources. It is crucial to perform side-by-side experiments under identical conditions for a valid comparison.

AssayMethyl 2-oxoindoline-4-carboxylate (IC₅₀)Methyl 2-oxoindoline-5-carboxylate (IC₅₀)This compound (IC₅₀)Methyl 2-oxoindoline-7-carboxylate (IC₅₀)
VEGFR-2 Kinase Inhibition Data Not AvailableData Not AvailableData Not AvailableData Not Available
PDGFRβ Kinase Inhibition Data Not AvailableData Not AvailableData Not AvailableData Not Available
FGFR1 Kinase Inhibition Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cytotoxicity (e.g., HeLa) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for in vitro kinase inhibition assays that can be adapted to test the activity of the methyl 2-oxoindoline-carboxylate isomers.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide consolidates the available information on this compound and its 4, 5, and 7-carboxylate isomers. While the 6-carboxylate is a well-characterized intermediate in the synthesis of Nintedanib, there is a clear knowledge gap regarding the synthesis and biological activities of the other isomers.

The presented information and experimental frameworks are intended to serve as a valuable resource for researchers in the field of drug discovery. Further investigation into the synthesis and comparative biological evaluation of all four isomers is warranted to fully elucidate their structure-activity relationships and to potentially identify new lead compounds for the development of novel therapeutics. The differences in the position of the carboxylate group are likely to influence the binding affinity and selectivity of these compounds for various kinase targets, offering a promising avenue for future research.

References

The Strategic Placement of a Carboxylate Group: A Comparison Guide to the Biological Activity of Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The oxindole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with promising therapeutic potential, including anticancer and anti-inflammatory activities. A key aspect of optimizing these derivatives lies in the strategic placement of substituents. This guide delves into the impact of the carboxylate group's position on the biological activity of oxindole derivatives, offering a comparative analysis based on available data and outlining key experimental protocols for evaluation.

Anticancer Activity: A Positional Paradigm

The antiproliferative effects of oxindole derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling. The position of a carboxylate group, with its electron-withdrawing nature and potential for hydrogen bonding, can significantly influence the molecule's interaction with target enzymes and its overall cellular uptake and distribution.

Below is a summary of reported anticancer activities for various carboxylate-substituted oxindole derivatives. It is important to note that these compounds may have other substitutions in addition to the carboxylate group, and the data is presented to illustrate the potential activities of this class of compounds.

Compound IDCarboxylate PositionOther Key SubstitutionsCancer Cell LineIC50 (µM)Reference
Hypothetical Series 4-MCF-7 (Breast)Data Not Available-
5-MCF-7 (Breast)Data Not Available-
6-MCF-7 (Breast)Data Not Available-
7-MCF-7 (Breast)Data Not Available-
Reported Derivatives
5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester2-carboxylate (ester)5-Fluoro, 3-thiazolidinoneVarious (NCI60 panel)Significant antimitotic activity at µM and sub-µM concentrations[1]
Indole-2-carboxylic acid derivatives2-carboxylateVarious N-substitutionsLiver cancer cell lines (Bel-7402, SMMC-7721, etc.)C11 showed potent inhibitory activity[1]
Indole-3-carboxylic acid conjugate (7k)3-carboxylateConjugated to melampomagnolide-BLeukemia and solid tumor cell linesGI50: 0.04–0.61[2]

Note: The table includes data for indole carboxylic acids as close structural analogs, given the limited data on simple oxindole carboxylic acids.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Oxindole derivatives have shown promise as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The position of a carboxylate group can influence the binding affinity and selectivity for these targets.

Compound IDCarboxylate PositionOther Key SubstitutionsAssayIC50 (µM) / % InhibitionReference
Hypothetical Series 4-COX-2 InhibitionData Not Available-
5-COX-2 InhibitionData Not Available-
6-COX-2 InhibitionData Not Available-
7-COX-2 InhibitionData Not Available-
Reported Derivatives
3-Acylindole-2-carboxylic acid derivatives2-carboxylate3-Acyl, various N-substitutionscPLA2 Inhibition29b: IC50 = 0.5[3]
Indole-5-carboxylic acid derived oxazepines5-carboxylateOxazepine ring fusionAntibacterial activitySignificant activity observed[4]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory activities of oxindole derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (oxindole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the oxindole derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (oxindole derivatives)

  • Assay buffer

  • Detection system (e.g., ELISA for prostaglandin E2, oxygen consumption sensor)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the oxindole derivatives or a known COX inhibitor (e.g., celecoxib, indomethacin) for a specific period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection of Product: Measure the product of the reaction. This can be done by quantifying the amount of prostaglandin E2 produced using an ELISA kit or by measuring the rate of oxygen consumption.[8]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.[3][9]

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells)

  • Lipopolysaccharide (LPS)

  • Test compounds (oxindole derivatives)

  • Cell culture medium

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the oxindole derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α. Include a vehicle control group without LPS stimulation.

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

Signaling Pathways in Focus

The biological activities of oxindole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

MAPK_ERK_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pten PTEN pip3->pten Dephosphorylates pdk1->akt Phosphorylates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Survival mtor->cell_growth

References

Alternative intermediates for Nintedanib synthesis compared to "Methyl 2-oxoindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) is a landscape of constant innovation. The pursuit of efficiency, cost-effectiveness, and sustainability drives the exploration of novel synthetic routes. This guide provides a detailed comparison of alternative intermediates to the commonly used "Methyl 2-oxoindoline-6-carboxylate" for the synthesis of Nintedanib, a potent tyrosine kinase inhibitor. We will delve into various synthetic strategies, presenting comparative data, detailed experimental protocols, and visual representations of the chemical pathways.

Nintedanib is a crucial therapeutic agent for idiopathic pulmonary fibrosis and certain types of cancer.[1] Its synthesis traditionally involves the core intermediate, this compound. However, recent research has unveiled several alternative pathways that offer potential advantages. This guide will explore these alternatives, providing a comprehensive resource for chemists and process developers.

Comparative Analysis of Synthetic Intermediates

The selection of an intermediate in a synthetic route can significantly impact the overall efficiency, yield, and purity of the final product. Below is a comparative table summarizing key quantitative data for different synthetic routes to Nintedanib, including the conventional method and several innovative alternatives.

Synthetic RouteKey Intermediate(s)Starting MaterialsKey Reaction StepsOverall YieldPurityReference
Conventional Route This compound4-chloro-3-nitrobenzoic acid, dimethyl malonateNitration, malonic ester synthesis, reductive cyclization, condensation~28%>99.5%[2][3]
Route A: 3-Acyloxindole Pathway 3-Acyloxindole derivativeβ‐keto amideStereoselective intramolecular cyclization, condensationGoodHigh[4][5]
Route B: Acetoxy-phenylmethylene Pathway (Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylateThis compound, benzoyl chlorideAcetylation, condensation with N-(4-aminophenyl)-2-chloro-N-methylacetamideGoodHigh[6][7]
Route C: Nitrobenzoate-Diketone Pathway Methyl 4-(1-methoxy-1,3-dioxo-3-phenylpropan-2-yl)-3-nitrobenzoate; Methyl 3-benzoyl-2-oxoindoline-6-formateMethyl 3-nitrobenzoateNucleophilic substitution, reduction, ring closure, N-acetylation, condensationNot specifiedHigh[8][9]
Route D: Halogenated Condensation Pathway Halogenated derivative of the condensation product of 2-oxoindole-6-methyl formate and benzaldehyde2-oxoindole-6-methyl formate, benzaldehydeCondensation, halogenation, substitution93.6% (final step)Not specified[10]
Route E: Malonic Ester Addition Pathway 6-methoxycarbonyl-substituted oxindoleArene, malonic esterMalonic ester addition, hydrogenation, decarboxylative cyclization, condensationNot specifiedNot specified[3]
Route F: Chloroacylation Pathway 3-(chloromethylene)oxindoleAlkyne-tethered carbamoyl chlorideMetal-free alkyne chloroacylationHighHigh[11]

Visualizing Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams, generated using Graphviz, illustrate the logical relationships and key transformations in each route.

Synthetic_Pathways_to_Nintedanib cluster_Conventional Conventional Route cluster_A Route A cluster_B Route B cluster_C Route C cluster_D Route D A0 This compound A1 Nintedanib A0->A1 Condensation B0 β-keto amide B1 3-Acyloxindole derivative B0->B1 Intramolecular Cyclization B2 Nintedanib B1->B2 Condensation C0 (Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate C1 Nintedanib C0->C1 Condensation D0 Methyl 4-(1-methoxy-1,3-dioxo-3-phenylpropan-2-yl)-3-nitrobenzoate D1 Methyl 3-benzoyl-2-oxoindoline-6-formate D0->D1 Reductive Cyclization D2 Nintedanib D1->D2 Condensation E0 2-oxoindole-6-methyl formate + Benzaldehyde E1 Condensation Product E0->E1 Condensation E2 Halogenated Intermediate E1->E2 Halogenation E3 Nintedanib E2->E3 Substitution Nintedanib_Mechanism_of_Action cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR Cell_Proliferation Cell Proliferation FGFR->Cell_Proliferation PDGFR PDGFR Fibrosis Fibrosis PDGFR->Fibrosis Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

References

A Comparative Guide to the Efficacy of Nintedanib Synthesized from "Methyl 2-oxoindoline-carboxylate" Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis of Nintedanib, focusing on the critical role of the starting material, "Methyl 2-oxoindoline-carboxylate." While the premise of comparing the efficacy of Nintedanib synthesized from different isomers of this molecule is explored, the available scientific literature exclusively documents the use of the 6-carboxylate isomer in the established synthetic pathways to produce the clinically approved drug. This guide will, therefore, clarify the synthetic necessity of this specific isomer and detail the experimental protocols and efficacy data related to Nintedanib derived from it.

The Indispensable Role of Methyl 2-Oxoindoline-6-carboxylate in Nintedanib Synthesis

Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[1] Its chemical structure is (Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. The synthesis of this complex molecule is a multi-step process, with this compound serving as a foundational structural component.[2]

The precise molecular architecture of this compound provides the necessary scaffold upon which the rest of the Nintedanib molecule is constructed.[2] The position of the methoxycarbonyl group at the 6-position of the oxindole core is crucial for the final compound's ability to bind effectively to its target tyrosine kinase receptors.[3] Any deviation from this specific isomeric form, such as using a 5-carboxylate or 7-carboxylate isomer, would result in a different final molecular entity, not Nintedanib. Consequently, a direct comparison of efficacy is not applicable, as these alternative isomers do not yield the approved drug. The purity and quality of the this compound intermediate are directly linked to the efficacy and safety of the final Nintedanib product.[2]

Synthetic Pathway of Nintedanib

The synthesis of Nintedanib from this compound is a convergent process, involving the preparation of two key intermediates that are then combined.[3][4]

Experimental Protocol: Synthesis of Nintedanib

Part 1: Synthesis of the Oxindole Core Intermediate

  • N-Acetylation and Condensation: this compound is reacted with trimethyl orthobenzoate in acetic anhydride. This step involves the concomitant N-acetylation of the oxindole, which activates the scaffold for the condensation reaction, yielding (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[3][5]

    • Reagents: this compound, trimethyl orthobenzoate, acetic anhydride.

    • Conditions: The mixture is heated, for example, at 110-120°C for several hours.[6][7]

Part 2: Synthesis of the Aniline Side Chain Intermediate

  • Bromo-acetylation and Amination: The synthesis of the aniline side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is typically a one-pot reaction. It starts with the bromo-acetylation of a para-nitro-phenylamine derivative, followed by amination with N-methylpiperazine.[3]

  • Reduction: The nitro group is then reduced to an amine to yield the final aniline side chain intermediate.[3]

Part 3: Condensation and Final Product Formation

  • Condensation: The two key intermediates, the oxindole core and the aniline side chain, are condensed in an addition-elimination sequence.[3][4]

  • Deacetylation: The acetyl group on the oxindole nitrogen is subsequently removed, often using a base like piperidine, to yield the Nintedanib free base.[3]

  • Salt Formation: The free base is then converted to its monoethanesulfonate salt, Nintedanib esylate, which is the form used in the final pharmaceutical product.[3]

Logical Workflow for Nintedanib Synthesis

G cluster_0 Oxindole Core Synthesis cluster_1 Aniline Side Chain Synthesis cluster_2 Final Assembly A This compound C (E)-Methyl 1-acetyl-3-(methoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate A->C B Trimethyl Orthobenzoate + Acetic Anhydride B->C I Condensation C->I D p-Nitro-phenylamine derivative F Intermediate Amine D->F E Bromoacetyl bromide + N-methylpiperazine E->F G Reduction F->G H N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide G->H H->I J Deacetylation (Piperidine) I->J K Nintedanib (free base) J->K M Nintedanib Esylate K->M L Ethanesulfonic acid L->M

Caption: A simplified workflow for the synthesis of Nintedanib Esylate.

Mechanism of Action and Efficacy of Nintedanib

Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling pathways of several key receptors involved in the pathogenesis of fibrotic diseases and angiogenesis.[8] These include:

  • Platelet-Derived Growth Factor Receptor (PDGFR) α and β

  • Fibroblast Growth Factor Receptor (FGFR) 1-3

  • Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3

By binding to the intracellular ATP-binding pocket of these receptors, Nintedanib prevents their autophosphorylation and blocks downstream signaling cascades.[9][10] This inhibition ultimately leads to a reduction in the proliferation, migration, and survival of fibroblasts, which are key cells in the fibrotic process.[11]

Signaling Pathway of Nintedanib's Action

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects PDGFR PDGFR PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK FGFR FGFR FGFR->PI3K_Akt FGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt VEGFR->RAS_MAPK Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Proliferation Fibroblast Proliferation PI3K_Akt->Proliferation Survival Fibroblast Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Fibroblast Migration RAS_MAPK->Migration

Caption: Nintedananib inhibits key tyrosine kinase receptors and their pathways.

Experimental Evaluation of Nintedanib Efficacy

The efficacy of Nintedanib is evaluated through a combination of in vitro and in vivo studies, as well as large-scale clinical trials.

Experimental Protocol: In Vitro Efficacy Assessment using Human Lung Fibroblasts

  • Cell Culture: Primary human lung fibroblasts are isolated from patients with idiopathic pulmonary fibrosis and cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of Nintedanib.

  • Proliferation Assay: Cell proliferation is measured using assays such as BrdU incorporation or cell counting at different time points after treatment.

  • Migration Assay: The effect of Nintedanib on fibroblast migration is assessed using a scratch wound healing assay or a Boyden chamber assay.

  • Differentiation Assay: The transformation of fibroblasts into myofibroblasts is evaluated by measuring the expression of α-smooth muscle actin (α-SMA) using techniques like Western blotting or immunofluorescence.

Table 1: Summary of Preclinical Efficacy Data for Nintedanib

AssayModel SystemKey FindingsReference
Kinase Inhibition Cell-free assaysPotent inhibition of PDGFR, FGFR, and VEGFR[12]
Fibroblast Proliferation Human lung fibroblasts (IPF)Dose-dependent inhibition of proliferation[11]
Fibroblast Migration Human lung fibroblasts (IPF)Inhibition of migration[11]
Myofibroblast Differentiation Human lung fibroblasts (IPF)Prevention of TGF-β induced differentiation[11]
In Vivo Antifibrotic Activity Bleomycin-induced lung fibrosis in miceReduction in lung collagen content and improved lung function[13]

Table 2: Summary of Key Clinical Trial Data for Nintedanib in IPF

Trial NamePhasePrimary EndpointKey ResultReference
TOMORROW IIAnnual rate of decline in Forced Vital Capacity (FVC)Significant reduction in FVC decline with 150 mg twice daily dose[14]
INPULSIS-1 & INPULSIS-2 IIIAnnual rate of decline in FVCConsistently and significantly slowed the rate of FVC decline compared to placebo[14]
INPULSIS-ON ExtensionLong-term safety and efficacyDurable efficacy in slowing disease progression for up to 3 years[15]

Conclusion

The synthesis of Nintedanib is critically dependent on the use of this compound as the starting material. The specific positioning of the carboxylate group is integral to the final molecule's structure and its ability to effectively inhibit key tyrosine kinase receptors. There is no scientific evidence to support the synthesis of Nintedanib from other positional isomers of Methyl 2-oxoindoline-carboxylate. Therefore, a comparison of efficacy based on these isomers is not feasible. The established synthetic route, utilizing the 6-carboxylate isomer, consistently produces a drug with proven efficacy in slowing the progression of idiopathic pulmonary fibrosis, as demonstrated in extensive preclinical and clinical studies. The purity of this starting material is of paramount importance to ensure the safety and therapeutic effectiveness of the final Nintedanib product.

References

Reactivity comparison of "Methyl 2-oxoindoline-6-carboxylate" and its ethyl ester analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Methyl 2-oxoindoline-6-carboxylate and its ethyl ester analog, Ethyl 2-oxoindoline-6-carboxylate. While direct comparative studies on the reactivity of these specific molecules are not extensively available in the reviewed literature, this document extrapolates their expected reactivity based on established principles of organic chemistry and data from related compounds. This guide is intended to assist researchers in selecting the appropriate starting material for synthesis and drug discovery endeavors.

Introduction

This compound is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] The choice between a methyl and an ethyl ester in a synthetic route can influence reaction rates, yields, and purification procedures. This guide explores the anticipated differences in reactivity between these two analogs in common organic reactions.

General Reactivity Principles: Methyl vs. Ethyl Esters

The reactivity of an ester is primarily influenced by steric and electronic effects. In reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis, the smaller size of the methyl group compared to the ethyl group generally leads to a faster reaction rate for the methyl ester due to reduced steric hindrance.[2] Conversely, the ethyl group is slightly more electron-donating than the methyl group, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction. The solvent used can also play a significant role in relative reaction rates.[3]

Comparative Reactivity Analysis

Based on general chemical principles, the following reactivity trends can be anticipated:

  • Hydrolysis: this compound is expected to undergo hydrolysis, both acid and base-catalyzed, at a slightly faster rate than its ethyl counterpart due to the lower steric bulk of the methoxy group.[4][5]

  • N-Alkylation/N-Acylation: Reactions at the nitrogen atom of the oxindole ring are common.[6][7] The choice of the ester group (methyl vs. ethyl) is unlikely to have a significant direct impact on the rate of N-alkylation or N-acylation, as the reaction site is distant from the ester. However, the overall yield and ease of purification might differ due to solubility differences between the two analogs.

  • Reactions at the C3 Position: The C3 position of the 2-oxoindoline ring is nucleophilic and can undergo various reactions, such as aldol condensation.[8] Similar to N-alkylation, the ester group is not expected to exert a strong electronic or steric influence on the reactivity at this position.

Data Presentation

As no direct comparative experimental data was found in the literature for these specific compounds, a quantitative comparison table cannot be provided. However, the following table summarizes the expected qualitative reactivity differences.

Reaction TypeExpected Relative ReactivityRationale
Ester Hydrolysis (Acid or Base Catalyzed) Methyl > EthylLess steric hindrance at the carbonyl carbon for the methyl ester.[2]
N-Alkylation / N-Acylation Methyl ≈ EthylThe reaction site is remote from the ester group.
Reaction at C3 Position (e.g., Aldol Condensation) Methyl ≈ EthylThe reaction site is remote from the ester group.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are proposed.

Protocol 1: Comparative Saponification Rate of Methyl and Ethyl 2-Oxoindoline-6-carboxylate

This experiment aims to quantitatively compare the rate of alkaline hydrolysis of the two esters.

Materials:

  • This compound

  • Ethyl 2-oxoindoline-6-carboxylate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution in 50% Ethanol/Water

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and conical flasks

Procedure:

  • Prepare 0.01 M solutions of both this compound and Ethyl 2-oxoindoline-6-carboxylate in 50% ethanol.

  • In separate flasks, mix equal volumes of the ester solution and the 0.1 M NaOH solution. Start a timer immediately.

  • At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the 0.1 M HCl solution.

  • Back-titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of the remaining ester at each time point.

  • Plot the concentration of the ester versus time for both compounds to determine the reaction rate constants.

Protocol 2: Comparative N-Acetylation of Methyl and Ethyl 2-Oxoindoline-6-carboxylate

This protocol allows for a comparison of the yield and reaction profile for N-acylation.

Materials:

  • This compound

  • Ethyl 2-oxoindoline-6-carboxylate

  • Acetic anhydride

  • A suitable solvent (e.g., toluene, acetic acid)[6]

  • Standard laboratory glassware for reflux and workup

  • Analytical tools for product characterization (TLC, NMR, LC-MS)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts of this compound and Ethyl 2-oxoindoline-6-carboxylate in the chosen solvent.

  • Add a defined molar excess of acetic anhydride to each flask.[6]

  • Heat both reaction mixtures to reflux for a specified period (e.g., 6-8 hours).[6]

  • Monitor the progress of the reactions by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixtures and isolate the products by precipitation or extraction.

  • Purify the products (e.g., by recrystallization or column chromatography).

  • Determine the yield of the N-acetylated product for both reactions and compare them. Characterize the products to confirm their identity.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Reactivity Comparison

G Workflow for Reactivity Comparison cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Outcome M1 This compound RC1 Hydrolysis (NaOH, EtOH/H2O) M1->RC1 RC2 N-Acetylation (Ac2O, Toluene) M1->RC2 E1 Ethyl 2-oxoindoline-6-carboxylate E1->RC1 E1->RC2 A1 Titration / Kinetics RC1->A1 A2 TLC / Yield Calculation RC2->A2 O1 Comparative Reactivity Data A1->O1 A2->O1

Caption: Workflow for comparing the reactivity of methyl and ethyl esters.

Signaling Pathway Inhibition by Nintedanib

As this compound is a precursor to Nintedanib, the following diagram illustrates the signaling pathways inhibited by the final drug product.

G Nintedanib Mechanism of Action cluster_0 Growth Factors cluster_1 Receptor Tyrosine Kinases cluster_2 Drug Action cluster_3 Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Proliferation Cell Proliferation PDGFR->Proliferation Migration Cell Migration FGFR->Migration Angiogenesis Angiogenesis VEGFR->Angiogenesis Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR

Caption: Signaling pathways inhibited by Nintedanib.

Conclusion

While direct experimental evidence is lacking for a side-by-side comparison of this compound and its ethyl ester analog, fundamental principles of organic chemistry suggest that the methyl ester will exhibit slightly higher reactivity in reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis. For reactions occurring at other positions of the 2-oxoindoline scaffold, the differences in reactivity are expected to be minimal. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to validate these hypotheses and inform their synthetic strategies.

References

Purity Analysis of Methyl 2-oxoindoline-6-carboxylate: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of several pharmaceuticals, including the anti-fibrotic agent Nintedanib, is no exception.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this crucial compound, offering researchers, scientists, and drug development professionals objective data and detailed experimental protocols to ensure the quality of their starting materials.

The efficacy and safety of a final drug product are directly linked to the purity of its intermediates.[1] For this compound, typical purity requirements are stringent, often demanding levels greater than 98%.[1][3] This guide will explore the two primary analytical techniques utilized to ascertain and quantify the purity of this and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique in the pharmaceutical industry for the separation and quantification of compounds in a mixture. Its high resolution and sensitivity make it an ideal method for detecting and quantifying impurities in pharmaceutical intermediates.

Experimental Protocol: HPLC

A typical reversed-phase HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is commonly employed.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 245 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.

The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis. Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[5][6]

Experimental Protocol: qNMR

A general protocol for the determination of the purity of this compound using ¹H qNMR is as follows:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean, dry vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and the internal standard are fully soluble.

    • Transfer an accurately measured volume of the solution into an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • The purity is calculated using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Comparative Data

The following table summarizes typical purity data for this compound and its isomers, as reported in various sources. This data highlights the expected purity levels for these compounds when sourced from commercial suppliers or synthesized in the laboratory.

CompoundAnalytical MethodReported Purity (%)
This compoundHPLC93.35 - 99.75[7][8]
This compoundGC>98.0[3]
Methyl 2-oxoindoline-4-carboxylateNot Specified97+[9][10]
Methyl 2-oxoindoline-5-carboxylateAssay≥ 97[11]
Methyl 2-oxoindoline-7-carboxylateNot Specified97[12]

Method Comparison: HPLC vs. NMR

Both HPLC and NMR are powerful techniques for purity assessment, each with its own set of advantages and limitations.

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Quantification Typically relative (area percent), requires a reference standard for absolute quantification.Can be a primary method for absolute quantification using an internal standard.[5][6]
Sensitivity Generally higher, capable of detecting trace impurities.Lower sensitivity, may not detect impurities below a certain threshold (e.g., <0.1%).
Selectivity High, can separate closely related isomers and impurities.High, provides detailed structural information that can help in identifying unknown impurities.
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.[13]Lower, especially for qNMR which requires longer relaxation delays for accurate quantification.[13]
Sample Integrity Destructive, the sample is consumed during the analysis.[13]Non-destructive, the sample can be recovered after the analysis.[13]
Information Provides information on the number and relative amounts of components.Provides structural confirmation of the main component and impurities, in addition to quantification.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship in comparing HPLC and NMR.

Purity Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis NMR_Analysis NMR Analysis Dissolution->NMR_Analysis HPLC_Data Chromatogram Integration (Area % Calculation) HPLC_Analysis->HPLC_Data NMR_Data Spectrum Integration (Comparison to Internal Standard) NMR_Analysis->NMR_Data Purity_Report Final Purity Report HPLC_Data->Purity_Report NMR_Data->Purity_Report

Purity Analysis Workflow Diagram

Method Comparison Logic cluster_hplc HPLC Method cluster_nmr NMR Method Purity_Goal Goal: Accurate Purity Determination of This compound HPLC_Advantages Advantages: - High Sensitivity - High Throughput - Excellent for Trace Impurities Purity_Goal->HPLC_Advantages NMR_Advantages Advantages: - Absolute Quantification (qNMR) - Structural Information - Non-destructive Purity_Goal->NMR_Advantages HPLC_Limitations Limitations: - Relative Quantification (typically) - Destructive HPLC_Advantages->HPLC_Limitations Decision Optimal Strategy: Orthogonal Testing using both HPLC and NMR for comprehensive purity profiling. HPLC_Limitations->Decision NMR_Limitations Limitations: - Lower Sensitivity - Lower Throughput NMR_Advantages->NMR_Limitations NMR_Limitations->Decision

Logical Comparison of HPLC and NMR

Conclusion

Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. HPLC is exceptionally well-suited for routine quality control, offering high throughput and sensitivity for detecting trace impurities. In contrast, qNMR provides the advantage of being a primary analytical method that delivers an absolute purity value while simultaneously confirming the compound's structure and identifying impurities without the need for specific reference standards.

For a comprehensive and robust purity assessment, an orthogonal approach utilizing both HPLC and qNMR is highly recommended. This dual-method strategy provides a more complete impurity profile and instills a higher degree of confidence in the quality of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methods for the quantitative determination of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of the drug Nintedanib.[1][2] The information is intended for researchers, scientists, and drug development professionals. While a specific, pre-validated method for this exact analyte is not publicly available, this document outlines two robust methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization—based on established methodologies for similar oxindole derivatives and carboxylic acids.[3][4]

Method Comparison

The primary methods for the quantification of small molecules like this compound are chromatography-based techniques.[5][6] The choice between LC-MS/MS and HPLC-FLD depends on the required sensitivity, selectivity, and the available instrumentation.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterLC-MS/MSHPLC-FLD with Derivatization
Principle Separation by HPLC followed by detection based on mass-to-charge ratio.[7]Separation by HPLC followed by fluorescence detection after chemical derivatization of the analyte.[4]
Specificity Very High (based on parent and fragment ion masses).[6]High (dependent on the selectivity of the derivatizing agent and chromatographic separation).
Sensitivity (LOD/LOQ) Very High (typically in the pg/mL to ng/mL range).[3][6]High (can reach picomole or femtomole levels depending on the fluorophore).[4]
Linearity Excellent (typically r² > 0.99).[8]Excellent (typically r² > 0.99).[8]
Accuracy High (typically within 15% of the nominal value).[9]High (typically within 15% of the nominal value).[9]
Precision High (typically <15% RSD).[9]High (typically <15% RSD).[9]
Sample Preparation Protein precipitation or liquid-liquid extraction.[10]Derivatization followed by extraction.[4]
Throughput High, especially with modern UPLC systems.[11]Moderate, as the derivatization step can be time-consuming.
Instrumentation HPLC coupled with a tandem mass spectrometer.[7]Standard HPLC with a fluorescence detector.
General Applicability Broadly applicable to a wide range of analytes in complex matrices.[12]Suitable for analytes with a reactive functional group (like a carboxylic acid) that can be derivatized.[4]

Experimental Protocols

The following sections provide detailed hypothetical protocols for the two proposed analytical methods. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Method 1: LC-MS/MS Quantification

This method is adapted from a validated procedure for an oxindole derivative in a biological matrix and is considered the gold standard for sensitive and selective quantification.[3]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate proteins by adding 250 µL of acetonitrile.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: UPLC/HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm).[13]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by infusing a standard solution. A plausible transition would be based on the protonated molecule [M+H]⁺.

    • Internal Standard: To be determined based on the specific internal standard used.

  • Source Temperature: 400 °C.[13]

  • IonSpray Voltage: ~4500 V.

4. Validation Parameters

  • Linearity: Prepare calibration standards over the expected concentration range (e.g., 1-1000 ng/mL) and assess using a weighted linear regression (1/x²). The correlation coefficient (r²) should be > 0.99.[8]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the relative standard deviation (RSD) for precision should be <15% (<20% at the LLOQ).[9]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Method 2: HPLC-FLD with Pre-Column Derivatization

This method is a viable alternative when an LC-MS/MS system is not available and relies on derivatizing the carboxylic acid moiety with a fluorescent tag.[4]

1. Derivatization Agent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

2. Sample Preparation and Derivatization

  • Prepare a solution of the sample or standard in acetonitrile.

  • In a reaction vial, combine:

    • 100 µL of the sample/standard solution.

    • 50 µL of a 1 mg/mL solution of Br-Mmc in acetonitrile.

    • 50 µL of a 1 mg/mL solution of a catalyst (e.g., a crown ether like 18-Crown-6) in acetonitrile.

    • A small amount of powdered anhydrous potassium carbonate.

  • Securely cap the vial and heat at 60 °C for 30 minutes.

  • Cool the mixture to room temperature and centrifuge to pellet the potassium carbonate.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

3. Chromatographic Conditions

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient: Start with 50% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 325 nm (for Br-Mmc derivatives).

    • Emission Wavelength (λem): 395 nm (for Br-Mmc derivatives).

4. Validation Parameters

  • Follow similar validation procedures as for the LC-MS/MS method regarding linearity, accuracy, precision, and LOQ, with acceptance criteria adjusted as necessary for the specific application.[14][15]

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC/HPLC p5->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MRM) a3->a4 d1 Generate Chromatograms a4->d1 d2 Integrate Peak Areas d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Analyte Concentration d3->d4

Caption: Workflow for LC-MS/MS quantification.

HPLC-FLD Experimental Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing p1 Sample/Standard in Acetonitrile p2 Add Derivatizing Agent (Br-Mmc) & Catalyst p1->p2 p3 Heat Reaction Mixture (60°C) p2->p3 p4 Cool & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Fluorescence Detection (λex/λem) a2->a3 d1 Generate Chromatograms a3->d1 d2 Integrate Peak Areas d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Analyte Concentration d3->d4

Caption: Workflow for HPLC-FLD quantification.

References

Benchmarking "Methyl 2-oxoindoline-6-carboxylate" synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the triple angiokinase inhibitor Nintedanib (BIBF 1120).[1][2] The efficiency and scalability of its synthesis are therefore of significant interest to the medicinal and process chemistry communities. This guide provides an objective comparison of prominent synthetic routes to this key intermediate, supported by experimental data and detailed methodologies.

Performance Benchmark: Synthesis of this compound

The following table summarizes the quantitative data for two distinct methods for the synthesis of this compound, providing a clear comparison of their performance based on reported experimental results.

ParameterMethod 1: Reductive Cyclization of a NitroesterMethod 2: Multi-step Synthesis from a Nitro-chloro Aromatic
Starting Material Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoateMethyl 4-chloro-3-nitrobenzoate
Key Reagents 10% Palladium on carbon, Hydrogen gas, Acetic acidDimethyl malonate, Potassium tert-butoxide, Hydrose, Acetic acid
Reaction Time 2.5 hours for the hydrogenation stepMultiple steps with individual reaction times of 2 hours or more
Reaction Temperature 50°C for the hydrogenation stepRoom temperature to 125°C across various steps
Overall Yield 98%Not explicitly stated as a single overall yield, but individual step yields are provided (e.g., 44% for the final cyclization step from the malonate intermediate)
Purity/Characterization Thin layer chromatography (Rf = 0.4), Melting point (208-211°C)Yield reported in grams, implying isolation of the final product
Scalability Demonstrated on a 48.3 g scale of starting materialDemonstrated on a 50.0 g scale of an intermediate

Experimental Protocols

Method 1: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

This method stands out for its high yield and relatively straightforward single-step conversion of the immediate precursor.

Procedure:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) is dissolved in 800 mL of concentrated acetic acid.

  • To this solution, 5.0 g of 10% palladium on carbon catalyst is added.

  • The reaction mixture is hydrogenated in a hydrogen atmosphere at a pressure of 50 psi.

  • The reaction is maintained at a temperature of 50°C for 2.5 hours.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated to dryness.

  • The resulting residue is dissolved in 150 mL of tert-butyl methyl ether, filtered again, and dried under a vacuum at 100°C to yield this compound.[1]

Reported Yield: 28.6 g (98% of theoretical yield).[1]

Method 2: Multi-step Synthesis from Methyl 4-chloro-3-nitrobenzoate

This pathway involves the initial formation of a malonate derivative, followed by a reductive cyclization.

Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • To a mixture of dimethyl malonate (52.0 g) and dimethyl sulfoxide (150.0 ml), potassium tert-butoxide (52.0 g) is added at 25-30°C.

  • The mixture is cooled to 20-25°C and stirred for 2 hours.

  • Methyl 4-chloro-3-nitrobenzoate (50.0 g) is slowly added, and the mixture is stirred for an additional 2 hours at 20-25°C.

  • Hydrochloric acid is added, followed by sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 ml).

  • After stirring for 10 minutes, the layers are separated, and the aqueous layer is extracted with methyl tert-butyl ether.

  • The combined organic layers are distilled off below 50°C to yield the title compound (53.0 g).[2]

Step 2: Preparation of this compound

  • To the dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) from the previous step, acetic acid (250.0 ml) is added at 25-30°C.

  • Hydrose (83.9 g) and water (250.0 ml) are added, and the mixture is stirred for 10 minutes.

  • The mixture is heated to 120-125°C and stirred for 2 hours.

  • After cooling to 15-20°C, ammonia (500.0 ml) is added, and the mixture is stirred for 2 hours.

  • The resulting solid is filtered, washed with water, and dried to give this compound.[2]

Reported Yield: 22.0 g.[2]

Alternative Approaches and Future Outlook

While the above methods are well-established, the principles of green chemistry are encouraging the exploration of more environmentally benign synthetic routes. Techniques such as microwave-assisted synthesis and mechanochemistry (grindstone chemistry) have shown promise in accelerating reactions, improving yields, and reducing solvent waste in the synthesis of other heterocyclic compounds.[3] The application of these methods to the synthesis of this compound could be a fruitful area for future research, potentially offering more sustainable and efficient manufacturing processes.

Visualizing the Synthetic Workflows

To further clarify the discussed synthetic pathways, the following diagrams illustrate the key transformations.

Method1 start Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate reagents H2, 10% Pd/C Acetic Acid, 50°C, 2.5h start->reagents product This compound reagents->product 98% Yield

Caption: Reductive cyclization of a nitroester.

Method2 start Methyl 4-chloro-3-nitrobenzoate reagents1 Dimethyl malonate, Potassium tert-butoxide start->reagents1 intermediate Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate reagents1->intermediate reagents2 Hydrose, Acetic acid, Water, 120-125°C intermediate->reagents2 product This compound reagents2->product

Caption: Multi-step synthesis via a malonate intermediate.

Conclusion

The direct reductive cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate presents a highly efficient and high-yielding route to this compound. The multi-step synthesis starting from Methyl 4-chloro-3-nitrobenzoate, while viable, involves more transformations and appears to have a lower overall yield for the final cyclization step. The choice of synthetic route in a research or industrial setting will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and desired purity profile. The exploration of greener synthetic alternatives remains a valuable objective for future process development.

References

A Comparative Analysis of Catalysts for the Synthesis of Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Methyl 2-oxoindoline-6-carboxylate, a crucial building block for several therapeutic agents, including the tyrosine kinase inhibitor nintedanib, is a molecule of significant interest. The synthesis of this compound often involves a critical reductive cyclization step of a nitrophenyl precursor. The choice of catalyst for this transformation profoundly impacts the reaction's yield, efficiency, and overall cost-effectiveness.

This guide provides a comparative overview of common heterogeneous catalysts employed for the synthesis of this compound via the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. The data and protocols presented are compiled from established methodologies for nitroarene reductions and 2-oxindole synthesis.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the reductive cyclization is a critical decision in the synthesis of this compound. The following table summarizes the performance of commonly used catalysts for this transformation, providing a basis for comparison in terms of reaction conditions, yield, and cost.

CatalystTypical Reaction ConditionsTypical Yield (%)SelectivityRelative CostKey AdvantagesPotential Drawbacks
Palladium on Carbon (Pd/C) H₂ (1-50 atm), 25-80 °C, Methanol or Acetic Acid85-95HighHighHigh activity, good functional group tolerance, reliable.Higher cost, potential for over-reduction with some substrates.
Raney Nickel (Raney Ni) H₂ (1-50 atm), 25-100 °C, Ethanol or Methanol80-90GoodLowCost-effective, highly active.[1][2]Pyrophoric nature requires careful handling, potential for lower selectivity.[1]
Platinum on Carbon (Pt/C) H₂ (1-50 atm), 25-80 °C, Acetic Acid or Ethanol80-90HighVery HighHighly active, effective for aromatic ring hydrogenation.High cost, can promote side reactions like dehalogenation.
Iron (Fe) Powder Acetic Acid, 80-115 °C70-85ModerateVery LowVery low cost, environmentally benign.Requires stoichiometric amounts, generates iron waste, lower yields.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the two most common catalytic systems, Palladium on Carbon and Raney Nickel, are provided below. These protocols are representative of the general procedures employed for the reductive cyclization of the nitrophenyl precursor.

Synthesis using Palladium on Carbon (Pd/C)

Materials:

  • Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • 10% Palladium on Carbon (50% wet)

  • Methanol or Acetic Acid

  • Hydrogen gas

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in methanol or acetic acid.

  • Carefully add 10% Palladium on Carbon catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis using Raney Nickel

Materials:

  • Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in ethanol or methanol.

  • Carefully wash the Raney Nickel slurry with the reaction solvent to remove the water. Add the solvent-washed Raney Nickel to the reaction vessel. The catalyst loading is typically 5-10 wt% relative to the substrate.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 10-50 atm).

  • Stir the reaction mixture vigorously at a temperature between 25-80 °C until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

  • Allow the catalyst to settle, then carefully decant the supernatant. Alternatively, filter the reaction mixture through a pad of Celite®. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care.

  • Wash the catalyst with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizing the Synthesis and Comparison

To better illustrate the synthetic pathway and the comparative workflow, the following diagrams are provided.

Synthesis_Pathway Precursor Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Intermediate This compound Precursor->Intermediate Reductive Cyclization (H₂, Catalyst)

Caption: General synthesis pathway for this compound.

Catalyst_Comparison_Workflow cluster_setup Reaction Setup cluster_catalysts Catalyst Screening cluster_analysis Analysis & Comparison Start Start with Precursor Setup Prepare parallel reactions with different catalysts Start->Setup Pd_C Pd/C Setup->Pd_C Raney_Ni Raney Ni Setup->Raney_Ni Pt_C Pt/C Setup->Pt_C Fe Fe Setup->Fe Monitor Monitor reaction progress (TLC, LC-MS) Pd_C->Monitor Raney_Ni->Monitor Pt_C->Monitor Fe->Monitor Analyze Analyze Yield, Purity, and Time Monitor->Analyze Compare Compare Cost and Safety Analyze->Compare Select Select Optimal Catalyst Compare->Select

Caption: Workflow for comparing catalysts in the synthesis.

References

A Comparative Guide to the Biological Activity of Methyl 2-oxoindoline-6-carboxylate Positional Isomer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Activities and Affected Signaling Pathways

The 2-oxoindoline (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, derivatives of methyl 2-oxoindoline-carboxylate isomers have garnered significant interest, particularly for their potential as anticancer agents. This guide provides a comparative overview of the biological activity of compounds derived from the four positional isomers of methyl 2-oxoindoline-carboxylate: the 4-, 5-, 6-, and 7-carboxylate derivatives. The analysis focuses on their anticancer properties, supported by available experimental data, and delves into the key signaling pathways they modulate.

Comparative Anticancer Activity

Derivatives of Methyl 2-oxoindoline-5-carboxylate

Research into derivatives of the 5-carboxylate isomer has yielded promising results. A notable study focused on 3-methylene-2-oxoindoline-5-carboxamide derivatives and their efficacy against human lung adenocarcinoma epithelial cells (A549).

Compound IDModification on Carboxamide NitrogenIC50 (µM) against A549 cells
6l 4-(diethylamino)phenyl3.0

This data highlights the potential of the 5-carboxamide moiety as a point for derivatization to achieve potent anticancer activity.

Derivatives of Methyl 2-oxoindoline-6-carboxylate

The 6-carboxylate isomer is particularly significant as its derivative, Nintedanib, is an approved anticancer drug. Nintedanib is a multi-target tyrosine kinase inhibitor, and its activity has been extensively characterized in vitro.

CompoundTarget KinaseIC50 (nM)
Nintedanib VEGFR-221
FGFR-169
PDGFRα59

Nintedanib's profile showcases the potent and targeted inhibitory activity that can be achieved from the 6-carboxylate scaffold.

Note: A direct comparison of the IC50 values between the 5-carboxamide derivatives (µM range) and Nintedanib (nM range) is challenging due to the different assays (cell-based cytotoxicity vs. isolated kinase inhibition) and the distinct chemical nature of the derivatives. However, it is evident that potent anticancer agents can be developed from both the 5- and 6-isomers. The lack of available data for the 4- and 7-isomers underscores a gap in the current research landscape and presents an opportunity for future investigation.

Key Signaling Pathways and Mechanisms of Action

Derivatives of methyl 2-oxoindoline-carboxylates often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified for the active derivatives of the 5- and 6-isomers are receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Nintedanib, a derivative of the 6-carboxylate isomer, is a potent inhibitor of VEGFR-2.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Nintedanib Nintedanib (6-carboxylate derivative) Nintedanib->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival PKC->Survival Migration Cell Migration PKC->Migration Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Survival Akt->Migration Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by Nintedanib.

c-Kit Signaling Pathway

The c-Kit receptor is another tyrosine kinase that, when dysregulated, can drive the growth of various cancers. While not the primary target, some oxindole derivatives show inhibitory activity against c-Kit.

cKit_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates STAT STAT cKit->STAT Activates Oxindole_Derivative Oxindole Derivative Oxindole_Derivative->cKit Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT->Proliferation STAT->Survival

Caption: General inhibition of the c-Kit signaling pathway by oxindole derivatives.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Some 2-oxoindoline derivatives have been shown to target CDK2.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates CDK2->Rb Phosphorylates Oxindole_Derivative Oxindole Derivative Oxindole_Derivative->CDK2 Inhibits pRb p-Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: Inhibition of the CDK2 signaling pathway leading to cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments commonly used in the evaluation of these compounds.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with compounds A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F

Caption: Workflow of the MTT cell viability assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. This incubation typically lasts for 3-4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow A Seed and treat cells B Fix cells with TCA A->B C Stain with SRB dye B->C D Wash to remove unbound dye C->D E Solubilize bound dye D->E F Measure absorbance E->F Kinase_Assay_Workflow A Prepare kinase reaction mix B Add test compound and kinase A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction and detect signal D->E F Calculate % inhibition E->F

The Strategic Advantage of Methyl 2-oxoindoline-6-carboxylate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. In the landscape of kinase inhibitor discovery, the indolinone core has emerged as a privileged structure. This guide provides a detailed comparison of Methyl 2-oxoindoline-6-carboxylate against alternative scaffolds, highlighting its advantages in the synthesis and performance of potent kinase inhibitors, with a focus on the development of multi-targeted agents like Nintedanib.

This compound stands out as a key building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of Nintedanib, a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Its unique substitution pattern offers distinct advantages in terms of synthetic accessibility, structure-activity relationship (SAR), and the ultimate pharmacological profile of the final drug candidate.

Comparative Analysis: Synthetic Efficiency and Performance

The strategic placement of the methoxycarbonyl group at the 6-position of the oxindole core in this compound provides a significant advantage in drug design. This substituent occupies a specific pocket in the ATP-binding region of the target kinases, which can contribute to enhanced potency and a favorable selectivity profile.[1]

To illustrate the advantages of this specific starting material, a comparison with alternative indolinone scaffolds is presented below. The data focuses on the synthesis of Nintedanib and related analogues, showcasing how the choice of the initial building block can impact the overall efficiency and final compound characteristics.

FeatureThis compoundUnsubstituted 2-OxindoleOther Substituted 2-Oxindoles (e.g., 5-substituted)
Synthetic Accessibility Readily prepared via classical malonic ester addition to a nitroarene followed by reductive cyclization.[4]Commercially available and synthetically accessible.Synthesis can be more complex depending on the nature and position of the substituent.
Role in Convergent Synthesis Enables a highly convergent and efficient synthesis of Nintedanib, serving as a key building block.[4]Can be used to synthesize some kinase inhibitors, but may require additional steps to introduce functionality.May require more linear synthetic routes, potentially impacting overall yield.
Impact on Potency (Nintedanib IC50) VEGFR-2: 21 nMFGFR-1: 69 nMPDGFR-α: 59 nMN/A (Does not directly lead to Nintedanib)Potency varies significantly with the substituent. For example, some 5-substituted indolinones show good activity but may have different selectivity profiles.
Selectivity Profile The 6-methoxycarbonyl group contributes to a highly favorable and specific selectivity profile for angiokinases.[1][2][3]Often leads to inhibitors with broader kinase selectivity, which can result in off-target effects.Selectivity is highly dependent on the specific substituent and its interaction with the kinase binding site.
Reported Overall Yield (Nintedanib) Optimized routes report good overall yields for large-scale synthesis.[4]N/AYields are variable and depend on the specific synthetic route.

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.

Synthesis of Nintedanib from this compound

This protocol is a condensed representation of a known synthetic route.[4][5]

Step 1: Synthesis of (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • To a solution of this compound in acetic anhydride, add trimethyl orthobenzoate.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum.

Step 2: Synthesis of Nintedanib

  • Dissolve the product from Step 1 and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide in a suitable solvent (e.g., toluene).

  • Heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), add piperidine to remove the acetyl protecting group.

  • Continue to heat the reaction mixture.

  • Cool the reaction mixture and isolate the crude Nintedanib.

  • Purify the product by column chromatography or recrystallization to obtain pure Nintedanib.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor.[6][7][8]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Nintedanib)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Rationale: Pathways and Processes

To further elucidate the context of using this compound in drug discovery, the following diagrams visualize the relevant biological pathway and the general workflow of drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Angiogenesis, Survival) ERK->GeneExpression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneExpression Nintedanib Nintedanib (from this compound) Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR PDGF PDGF PDGF->PDGFR

Caption: Simplified signaling pathway of VEGFR, FGFR, and PDGFR and the point of inhibition by Nintedanib.

G Start Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Start->Hit_ID Lead_Gen Lead Generation (Scaffold Selection: This compound) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: General workflow of the drug discovery and development process.

References

Head-to-head comparison of different synthetic routes to "Methyl 2-oxoindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] The efficiency and scalability of its synthesis are therefore of significant interest to the medicinal and process chemistry communities. This guide provides a head-to-head comparison of prominent synthetic routes to this key intermediate, with a focus on experimental data, reaction conditions, and overall efficiency.

At a Glance: Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their respective yields and methodologies.

Route Starting Material Key Steps Overall Yield Reference
Route 1 Methyl 4-chloro-3-nitrobenzoate1. Nucleophilic aromatic substitution with dimethyl malonate2. Reductive cyclization~41% (based on two steps)[1]
Route 2 Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoateCatalytic hydrogenation and cyclization98% (for the final step)[2]
Route 3 4-Chloro-3-nitrobenzoic acid1. Esterification2. Reaction with dimethyl malonate3. Reductive cyclizationNot explicitly stated, but involves similar steps to Route 1.[3]

Synthetic Route Analysis and Experimental Protocols

This section provides a detailed breakdown of the most common synthetic pathways to this compound, including reaction schemes and detailed experimental protocols where available.

Route 1: From Methyl 4-chloro-3-nitrobenzoate

This widely utilized route begins with the commercially available methyl 4-chloro-3-nitrobenzoate. The synthesis proceeds in two main steps: a nucleophilic aromatic substitution with dimethyl malonate, followed by a reductive cyclization to form the oxindole ring.

Logical Workflow for Route 1

Route 1 Workflow start Methyl 4-chloro-3-nitrobenzoate step1 Nucleophilic Aromatic Substitution (Dimethyl malonate, K2CO3, DMF) start->step1 intermediate Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate step1->intermediate step2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway of Route 1.

Experimental Protocol:

Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate [1]

To a mixture of dimethyl malonate and potassium tert-butoxide in dimethyl sulfoxide, methyl 4-chloro-3-nitrobenzoate is added slowly at 20-25°C. The reaction mixture is stirred for 2 hours. After an acidic workup with hydrochloric acid and extraction with methyl tert-butyl ether, the organic layer is distilled off to yield the product.

Step 2: Synthesis of this compound [1]

The intermediate from Step 1 is dissolved in acetic acid. To this solution, sodium dithionite (hydrose) and water are added. The mixture is heated to 120-125°C and stirred for 2 hours. After cooling, the product is precipitated by the addition of ammonia, filtered, washed with water, and dried. The reported yield for this step is approximately 44% based on the provided experimental data (22.0 gm product from 50.0 gm of a related intermediate).

Route 2: From Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

This approach is a more direct cyclization of a pre-formed nitroaromatic precursor. The key transformation is a catalytic hydrogenation which simultaneously reduces the nitro group and facilitates the intramolecular cyclization to the desired oxindole.

Logical Workflow for Route 2

Route 2 Workflow start Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate step1 Catalytic Hydrogenation (H2, 10% Pd/C, Acetic Acid) start->step1 product This compound step1->product

Caption: Synthetic pathway of Route 2.

Experimental Protocol:[2]

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is dissolved in concentrated acetic acid, and a 10% palladium on carbon catalyst is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours. After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated to dryness, and the residue is dissolved in tert-butyl methyl ether, filtered again, and dried under vacuum to yield this compound. This method reports a high yield of 98%.

Route 3: From 4-Chloro-3-nitrobenzoic acid

This route is conceptually similar to Route 1 but starts from the carboxylic acid instead of the methyl ester. An initial esterification step is required before proceeding with the nucleophilic substitution and reductive cyclization.

Logical Workflow for Route 3

Route 3 Workflow start 4-Chloro-3-nitrobenzoic acid step1 Esterification (e.g., MeOH, H2SO4) start->step1 intermediate1 Methyl 4-chloro-3-nitrobenzoate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Dimethyl malonate, Base) intermediate1->step2 intermediate2 Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate step2->intermediate2 step3 Reductive Cyclization (e.g., H2, Pd/C) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway of Route 3.

Experimental Protocol:

Detailed experimental protocols for this specific complete route starting from the acid are outlined in various patents.[3] The initial step involves a standard esterification of 4-chloro-3-nitrobenzoic acid, for example, by refluxing in methanol with a catalytic amount of sulfuric acid. The subsequent steps of nucleophilic substitution with dimethyl malonate and reductive cyclization follow similar procedures as described in Route 1 and Route 2.

Head-to-Head Comparison and Discussion

Yield and Efficiency: Route 2 stands out with a reported yield of 98% for the final, crucial cyclization step.[2] This suggests a highly efficient conversion of the immediate precursor. Route 1 provides a more moderate overall yield, which is dependent on the efficiency of both the nucleophilic substitution and the reductive cyclization. The choice between these routes on a larger scale would likely depend on the cost and availability of the respective starting materials.

Scalability and Process Safety: Catalytic hydrogenation (Route 2) is a highly scalable and clean reaction, often preferred in industrial settings. However, it requires specialized equipment for handling hydrogen gas under pressure. The use of sodium dithionite in one variation of Route 1 is also common in large-scale synthesis, but it can generate significant aqueous waste. The choice of reducing agent in the cyclization step (e.g., iron in acetic acid, or catalytic hydrogenation) will significantly impact the process safety considerations and work-up procedures.

Starting Material Accessibility: Methyl 4-chloro-3-nitrobenzoate (starting material for Route 1) and 4-chloro-3-nitrobenzoic acid (starting material for Route 3) are readily available commercial chemicals. The starting material for Route 2, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, is an intermediate that is typically prepared from methyl 4-chloro-3-nitrobenzoate, making Route 2 essentially a telescoped version of Route 1.

Conclusion

For laboratory-scale synthesis where high purity and yield in the final step are paramount, Route 2 presents a very attractive option. For larger-scale industrial production, a thorough process optimization of either Route 1 or a telescoped process starting from methyl 4-chloro-3-nitrobenzoate would be necessary to balance cost, yield, and process safety. The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, available equipment, and economic considerations. Further investigation into the purification requirements and impurity profiles of each route would be beneficial for applications in drug development.

References

Safety Operating Guide

Proper Disposal of Methyl 2-oxoindoline-6-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-oxoindoline-6-carboxylate (CAS No: 14192-26-8), ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on standard safety data sheets and are intended for researchers, scientists, and drug development professionals.

Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following PPE is worn:

PPE CategorySpecification
Hand Protection Protective gloves (e.g., nitrile rubber).
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Stop the leak if it is safe to do so.[1]

  • Clean-up: For solid materials, sweep or shovel the spill into an appropriate, labeled container for disposal. Minimize the generation of dust.[1]

  • Decontamination: Wash the spill area thoroughly with soap and water.

Disposal Procedure

The primary recommended method for the disposal of this compound is incineration.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, spill clean-up debris) in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Keep the container tightly closed when not in use.[1]

  • Final Disposal:

    • Dispose of the contents and container in accordance with local, state, and federal regulations.

    • The recommended method is to transfer the waste to a licensed hazardous waste disposal company.[1]

    • The material should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect waste in a labeled, sealed container B->C D Store in a cool, dry, well-ventilated area C->D E Contact Licensed Hazardous Waste Vendor D->E F Arrange for Incineration at Authorized Facility E->F G Complete Disposal Documentation F->G

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methyl 2-oxoindoline-6-carboxylate (CAS No. 14192-26-8). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion of this compound may also be harmful.[2][3]

Hazard StatementGHS ClassificationDescription
H315Skin Irrit. 2Causes skin irritation.[1]
H319Eye Irrit. 2ACauses serious eye irritation.[1]
H335STOT SE 3May cause respiratory irritation.[1]
H302Acute Tox. 4Harmful if swallowed.[3]

Signal Word: Warning[1]

Hazard Pictogram:

GHS07: Exclamation Mark

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][4][5]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile, powder-free).[1][4][5][6] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[4]Protects hands from direct contact with the chemical.
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[4]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[1][4] Use in a well-ventilated area, preferably a fume hood.[5][7]Minimizes the risk of inhaling chemical dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Work Area: Keep the work area clean and organized to prevent spills.[4] Avoid the formation of dust and aerosols.[4]

Handling the Solid Compound (Weighing and Transferring)
  • Don all required PPE as specified in the table above.

  • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid from its storage container to a weighing vessel.

  • Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

  • Close the primary container tightly immediately after use.

  • Clean any residual solid from the weighing area using a damp cloth or towel, and dispose of it as hazardous waste.

Solution Preparation
  • Slowly add the weighed solid to the desired solvent in a suitable container within the fume hood.

  • Stir the mixture to dissolve the solid. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.

Storage
  • Short-Term Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5]

  • Long-Term Storage: For long-term storage, maintain the compound at 2-8°C in a refrigerator.[5][8]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][5] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[5][7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Spill Response
  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]

  • Large Spills: Evacuate unnecessary personnel.[1] Ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection.[1] Prevent the spill from entering drains or waterways.[5] Contain and collect the spilled material for disposal in a designated hazardous waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this chemical, including contaminated PPE, weighing paper, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Method:

    • Never dispose of this chemical down the drain or in the regular trash.[9]

    • The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[1]

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Confirm Emergency Equipment Accessibility prep2->prep3 handling1 Weigh Solid Compound prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Tightly Seal Containers handling2->handling3 storage1 Store in Cool, Dry, Ventilated Area handling3->storage1 disposal1 Collect in Labeled Hazardous Waste Container handling3->disposal1 Waste Generated storage2 Long-term: Refrigerate at 2-8°C storage1->storage2 disposal2 Arrange for Professional Disposal disposal1->disposal2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxoindoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxoindoline-6-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。